2-Methylimidazo[1,2-b]pyridazin-6-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylimidazo[1,2-b]pyridazin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-5-4-11-7(9-5)3-2-6(8)10-11/h2-4H,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYLUBAECATVQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434801 | |
| Record name | 2-Methylimidazo[1,2-b]pyridazin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154704-35-5 | |
| Record name | 2-Methylimidazo[1,2-b]pyridazin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Core Physicochemical and Biological Properties of 2-Methylimidazo[1,2-b]pyridazin-6-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylimidazo[1,2-b]pyridazin-6-amine is a heterocyclic amine belonging to the imidazo[1,2-b]pyridazine class of compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules, including kinase inhibitors.[1][2] Understanding the fundamental basic and physicochemical properties of this core structure is crucial for the rational design and development of novel therapeutics. This technical guide provides an in-depth overview of the predicted basic properties of this compound, detailed experimental protocols for their determination, and a summary of its role in relevant signaling pathways.
Physicochemical Properties
Due to the limited availability of experimental data for this compound, its core physicochemical properties have been predicted using well-established computational models. These predictions provide valuable estimates for guiding experimental design and interpreting biological data.
| Property | Predicted Value | Prediction Tool |
| pKa (most basic) | 5.33 | Chemicalize |
| logP | 0.85 | Chemicalize |
| Aqueous Solubility (logS) | -2.17 | SwissADME |
| Solubility in water | 4.41e-01 g/L | SwissADME |
| Solubility Class | Soluble | SwissADME |
Table 1: Predicted Physicochemical Properties of this compound.
Experimental Protocols for Property Determination
For researchers seeking to experimentally validate the predicted properties, the following standard protocols are recommended.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of a compound.[3][4][5] The procedure involves titrating a solution of the compound with a standardized acid or base and monitoring the pH change.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound of known concentration (e.g., 1 mM) in a suitable solvent (e.g., a water/methanol mixture to ensure solubility).[4]
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[3]
-
-
Titration Procedure:
-
Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).[6]
-
Place a known volume of the compound's stock solution into a titration vessel and add the background electrolyte.
-
If the compound is a base, titrate with the standardized HCl solution. If it is an acid, titrate with the standardized NaOH solution.
-
Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.
-
Record the pH of the solution after each addition of titrant.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of titrant added to generate a titration curve.
-
The pKa is the pH at which half of the compound is in its ionized form. This corresponds to the midpoint of the steepest part of the titration curve (the equivalence point).
-
Alternatively, the pKa can be determined from the pH at the half-equivalence point.
-
Perform the titration in triplicate to ensure reproducibility.[3]
-
Determination of pKa by UV-Vis Spectrophotometry
This method is suitable for compounds that possess a chromophore close to the ionizable center, leading to a change in the UV-Vis spectrum upon ionization.[7][8]
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[8]
-
Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 2 to 12).
-
-
Spectral Measurement:
-
Data Analysis:
-
Plot the absorbance at a specific wavelength (where the change in absorbance upon ionization is maximal) against the pH.
-
The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.[9]
-
A more robust method involves analyzing the ratio of absorbances at two different wavelengths to minimize the effect of concentration errors.
-
Determination of Aqueous Solubility by the Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility.[10][11][12] It involves equilibrating an excess of the solid compound in a specific solvent and then measuring the concentration of the dissolved compound.
Methodology:
-
Equilibration:
-
Add an excess amount of solid this compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH.
-
Seal the vial and agitate it in a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[13]
-
-
Phase Separation:
-
After equilibration, allow the suspension to settle.
-
Separate the saturated solution from the excess solid by centrifugation or filtration using a syringe filter (e.g., 0.22 µm).
-
-
Quantification:
-
Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Prepare a calibration curve using standard solutions of the compound of known concentrations to quantify the solubility.
-
Role in Signaling Pathways
Imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of several protein kinases, playing a crucial role in modulating key signaling pathways involved in inflammation and cancer.
TYK2/STAT Signaling Pathway
Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family.[14][15] It is a key mediator of cytokine signaling, including interleukins (IL-12, IL-23) and type I interferons.[16] The activation of TYK2 leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate gene expression involved in immune and inflammatory responses.[14][17] Imidazo[1,2-b]pyridazine-based compounds have been developed as allosteric inhibitors that bind to the pseudokinase (JH2) domain of TYK2, thereby preventing its activation and subsequent downstream signaling.[18][19]
Caption: TYK2/STAT Signaling Pathway Inhibition.
TAK1/NF-κB Signaling Pathway
Transforming growth factor-beta-activated kinase 1 (TAK1) is a mitogen-activated protein kinase kinase kinase (MAP3K) that plays a central role in the activation of the nuclear factor-kappa B (NF-κB) signaling pathway in response to pro-inflammatory cytokines like TNF-α and IL-1β.[20][21][22] TAK1, as part of a complex with TAK1-binding proteins (TABs), phosphorylates and activates the IκB kinase (IKK) complex.[23] The activated IKK complex then phosphorylates the inhibitor of NF-κB (IκB), leading to its ubiquitination and degradation. This allows the NF-κB dimer to translocate to the nucleus and induce the transcription of genes involved in inflammation, cell survival, and immune responses.[21] Imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of TAK1, blocking its kinase activity and thereby preventing the activation of the NF-κB pathway.[24][25]
Caption: TAK1/NF-κB Signaling Pathway Inhibition.
Conclusion
This compound represents a key heterocyclic scaffold with significant potential in drug discovery. This technical guide has provided a summary of its predicted basic and physicochemical properties, along with standardized protocols for their experimental determination. Furthermore, the established role of the imidazo[1,2-b]pyridazine core in inhibiting critical inflammatory signaling pathways, such as TYK2/STAT and TAK1/NF-κB, highlights its importance as a privileged structure in the development of novel kinase inhibitors. The information presented herein serves as a valuable resource for researchers and scientists engaged in the design and optimization of new therapeutic agents based on this promising molecular framework.
References
- 1. Frontiers | TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. enamine.net [enamine.net]
- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hi-tec.tripod.com [hi-tec.tripod.com]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. enamine.net [enamine.net]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 14. TYK2 Presents an Attractive Target for the Treatment of Autoimmune and Inflammatory Diseases. | Revvity [revvity.com]
- 15. TYK2: An Upstream Kinase of STATs in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 20. TAK1 is critical for IkappaB kinase-mediated activation of the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 22. TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Reactome | TAK1 activates NFkB by phosphorylation and activation of IKKs complex [reactome.org]
- 24. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture of 2-Methylimidazo[1,2-b]pyridazin-6-amine
For Immediate Release
Shanghai, China – December 25, 2025 – In the intricate world of molecular sciences, a precise understanding of a compound's structure and nomenclature is paramount for researchers, scientists, and professionals in drug development. This technical brief provides a focused examination of the chemical structure and the International Union of Pure and Applied Chemistry (IUPAC) name for the heterocyclic compound 2-Methylimidazo[1,2-b]pyridazin-6-amine.
Chemical Identity
| Parameter | Value |
| Common Name | This compound |
| CAS Number | 154704-35-5[1] |
| Chemical Formula | C₇H₈N₄[1] |
| PubChem CID | 10057651[1] |
IUPAC Nomenclature
The formal IUPAC name for this compound is This compound . This systematic name precisely describes the molecular structure. The "imidazo[1,2-b]pyridazine" portion indicates a fused bicyclic system where an imidazole ring is fused to a pyridazine ring. The numbering of this fused system dictates the positions of the substituents. A "methyl" group (CH₃) is attached at position 2, and an "amine" group (NH₂) is located at position 6.
Molecular Structure
The core of this compound is a planar, bicyclic heteroaromatic system. This structure is formed by the fusion of a five-membered imidazole ring and a six-membered pyridazine ring. The nitrogen atoms in the pyridazine ring are at positions 1 and 2, and the fusion with the imidazole ring occurs at the 1 and 2 positions of the imidazole and the 'b' face of the pyridazine.
The key structural features are:
-
Imidazo[1,2-b]pyridazine Core: A bicyclic aromatic system containing four nitrogen atoms.
-
Methyl Group (C2): A methyl substituent at the second position of the imidazo[1,2-b]pyridazine ring system.
-
Amine Group (C6): An amino substituent at the sixth position of the bicyclic structure.
The connectivity of the atoms can be represented by the SMILES notation: NC1=NN2C(C=C1)=NC(C)=C2.[2]
Below is a diagram illustrating the logical relationship of the components of the IUPAC name to the chemical structure.
This guide provides the foundational chemical information for this compound, which is essential for its accurate identification and use in research and development contexts. Further studies would be required to elucidate its specific signaling pathways or to develop detailed experimental protocols for its synthesis or application.
References
The Imidazo[1,2-b]pyridazine Core: A Privileged Scaffold in Drug Discovery - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-b]pyridazine scaffold is a fused heterocyclic system that has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic and steric properties have made it a versatile core for the development of a wide array of biologically active compounds. This technical guide provides an in-depth overview of the discovery, history, and synthetic methodologies of imidazo[1,2-b]pyridazine compounds. It further delves into their diverse pharmacological activities, with a focus on their role as kinase inhibitors, and presents key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Discovery and Historical Perspective
The exploration of the imidazo[1,2-b]pyridazine ring system dates back to the mid-20th century, with early investigations focusing on the fundamental synthesis and characterization of this novel heterocyclic scaffold. A comprehensive review of the medicinal chemistry of this framework highlights its evolution from a chemical curiosity to a cornerstone of modern drug discovery, with significant developments chronicled from 1966 to the present day[1].
The initial synthetic approaches often involved the condensation of 3-aminopyridazine with α-halocarbonyl compounds, a reaction that laid the groundwork for the construction of this bicyclic system[2][3]. These early synthetic efforts paved the way for the exploration of the scaffold's chemical space and the subsequent discovery of its diverse biological activities.
A pivotal moment in the history of imidazo[1,2-b]pyridazines was the discovery of their potential as kinase inhibitors. This led to a resurgence of interest in the scaffold, culminating in the development of the highly successful multi-kinase inhibitor Ponatinib (Iclusig®) . Ponatinib's ability to inhibit the T315I mutant of the BCR-ABL kinase, a common source of resistance in chronic myeloid leukemia (CML), solidified the importance of the imidazo[1,2-b]pyridazine core in oncology drug development.
Synthetic Methodologies
The synthesis of the imidazo[1,2-b]pyridazine core and its derivatives has been achieved through various strategies, ranging from classical condensation reactions to modern metal-catalyzed cross-coupling methods.
Classical Synthesis: Condensation Reactions
The most fundamental approach to the imidazo[1,2-b]pyridazine nucleus involves the reaction of a 3-aminopyridazine with an α-halocarbonyl compound, such as an α-bromoketone, under basic conditions[2]. The choice of substituents on both reactants allows for the introduction of diversity at various positions of the final scaffold.
Experimental Protocol: General Synthesis of 2,6-disubstituted Imidazo[1,2-b]pyridazines
A general procedure for the synthesis of 2,6-diaryl-imidazo[1,2-b]pyridazines starts from the corresponding 6-aryl-pyridazine-3(2H)-ones. These are converted to the 6-aryl-pyridazin-3(2H)-thiones, which then yield 3-amino-6-aryl-pyridazines. The final step involves the reaction of the 3-amino-6-aryl-pyridazine with an appropriate α-halocarbonyl compound in a suitable solvent at reflux temperature to afford the desired 2,6-diaryl-imidazo[1,2-b]pyridazine[3].
Modern Synthetic Approaches
More contemporary methods have employed multicomponent reactions and metal-catalyzed cross-coupling reactions to achieve more efficient and diverse syntheses.
-
Groebke–Blackburn–Bienaymé Reaction: This multicomponent reaction allows for the synthesis of substituted imidazo[1,2-b]pyridazines under sustainable conditions, often utilizing green solvents[4].
-
Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, have been extensively used to functionalize the imidazo[1,2-b]pyridazine core, enabling the introduction of a wide range of substituents at various positions[5].
Experimental Protocol: Synthesis of 6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine
Detailed synthetic routes for compounds like 6-chloro-2,3-diphenylimidazo[1,2-b]pyridazine often involve multi-step sequences. For instance, starting from 6-chloro-3-iodo-2-phenyl-imidazo[1,2-b]pyridazine, a Suzuki coupling reaction with tributylphenyltin can be employed to introduce the second phenyl group at the 3-position.
Pharmacological Activities and Therapeutic Targets
Imidazo[1,2-b]pyridazine derivatives have demonstrated a remarkable breadth of biological activities, establishing them as a privileged scaffold in drug discovery.
Kinase Inhibition
The most prominent and well-investigated activity of imidazo[1,2-b]pyridazines is their ability to inhibit a wide range of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.
Table 1: Quantitative Data for Imidazo[1,2-b]pyridazine-based Kinase Inhibitors
| Compound | Target Kinase(s) | IC50 / Ki (nM) | Reference |
| Ponatinib (AP24534) | Abl, PDGFRα, VEGFR2, FGFR1, Src | 0.37, 1.1, 1.5, 2.2, 5.4 (IC50) | [6][7] |
| Compound 27f | Mps1 | 0.70 (cellular Mps1 IC50) | |
| Compound O-10 | ALKWT, ALKG1202R, ALKL1196M/G1202R | 2.6, 6.4, 23 (IC50) | |
| Compound 22 (TM471-1) | BTK | 1.3 (IC50) | |
| Compound 4 | Binding to Aβ1−40 aggregates | 11.0 (Ki) | [2] |
| IKKβ Inhibitor Series | IKKβ | Varies (SAR study) | [8] |
| GSK-3β Inhibitor 47 | GSK-3β | Potent inhibition (details in source) | [9] |
| PIM Kinase Inhibitor (K00135) | PIM kinases | Low nanomolar potency | [10] |
| Dual c-Met/VEGFR2 Inhibitor 26 | c-Met, VEGFR2 | 1.9, 2.2 (IC50) | [11] |
| Tyk2 JH2 Inhibitor 6 | Tyk2 JH2 | 0.015 - 0.035 (Ki) | [12] |
Ponatinib is a potent pan-BCR-ABL inhibitor, including the gatekeeper T315I mutant, which confers resistance to other tyrosine kinase inhibitors. Its development marked a significant advancement in the treatment of CML.
Monopolar spindle 1 (Mps1) is a key regulator of the spindle assembly checkpoint and a promising target in oncology. Imidazo[1,2-b]pyridazine derivatives have been developed as potent and selective Mps1 inhibitors with significant antiproliferative activity.
Caption: Mps1 Signaling Pathway in Mitosis.
ALK is a receptor tyrosine kinase that, when rearranged, acts as an oncogenic driver in non-small cell lung cancer (NSCLC). Imidazo[1,2-b]pyridazine-based macrocyclic derivatives have been designed as novel ALK inhibitors capable of overcoming resistance mutations.
Caption: ALK Signaling Pathway in NSCLC.
BTK is a crucial enzyme in the B-cell receptor signaling pathway, making it a key target for B-cell malignancies. Potent and highly selective irreversible BTK inhibitors based on the imidazo[1,2-b]pyridazine scaffold have been developed.
Caption: BTK Signaling Pathway in B-Cells.
IKKβ is a key component of the NF-κB signaling pathway, which is involved in inflammation and cancer. Imidazo[1,2-b]pyridazine derivatives have been developed as potent IKKβ inhibitors.
Caption: IKKβ/NF-κB Signaling Pathway.
Tyk2 is a member of the Janus kinase (JAK) family and is involved in cytokine signaling pathways implicated in autoimmune diseases. Imidazo[1,2-b]pyridazine-based compounds have been identified as potent and selective allosteric inhibitors of Tyk2.
Caption: Tyk2 Signaling Pathway.
Other Biological Activities
Beyond kinase inhibition, the imidazo[1,2-b]pyridazine scaffold has been explored for a variety of other therapeutic applications, including:
-
Antiviral activity
-
Antiparasitic activity
-
Antibacterial activity
-
Anti-inflammatory activity
-
Ligands for β-amyloid plaques in the context of Alzheimer's disease[2].
Structure-Activity Relationships (SAR)
The extensive research on imidazo[1,2-b]pyridazines has led to a deep understanding of their structure-activity relationships. The substitution patterns at positions 2, 3, and 6 of the imidazo[1,2-b]pyridazine core have been shown to be critical for modulating potency and selectivity against various targets[8][13].
Caption: General SAR of Imidazo[1,2-b]pyridazines.
For instance, in the development of IKKβ inhibitors, optimization of the 3- and 6-positions of the scaffold led to increased inhibitory activity[8]. Similarly, for GSK-3β inhibitors, SAR studies guided the design of potent and brain-penetrant compounds[13].
Key Experimental Protocols
This section provides an overview of common experimental protocols used in the synthesis and biological evaluation of imidazo[1,2-b]pyridazine compounds.
Synthesis Protocol: A Representative Example
Synthesis of Benzohydrazide incorporated Imidazo[1,2-b]pyridazine Derivatives
A detailed multi-step synthesis for novel antitubercular agents has been reported, starting from 3,6-dichloropyridazine. The key steps involve the formation of 6-chloropyridazin-3-amine, followed by the construction of the imidazo[1,2-b]pyridazine core and subsequent elaboration with a benzohydrazide linker. The full, detailed protocol can be found in the supplementary information of the cited reference.
Biological Assay Protocols
General Protocol for Mps1 Kinase Inhibition Assay:
-
Reaction Setup: In a 96-well plate, combine recombinant Mps1 kinase, a suitable substrate (e.g., myelin basic protein), and the test imidazo[1,2-b]pyridazine compound at various concentrations in a kinase assay buffer.
-
Initiation: Start the reaction by adding ATP (often radiolabeled, e.g., [γ-³³P]ATP).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done through various methods, including radiometric detection, fluorescence-based assays, or luminescence-based assays like ADP-Glo™.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
General Protocol for Assessing Antiproliferative Activity:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the imidazo[1,2-b]pyridazine compound and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Directions
The imidazo[1,2-b]pyridazine scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutics. Its synthetic tractability and the ability of its derivatives to interact with a wide range of biological targets, particularly protein kinases, have cemented its status as a privileged core in medicinal chemistry. The success of Ponatinib has spurred further exploration of this scaffold, leading to the development of inhibitors for a host of other clinically relevant kinases.
Future research in this area will likely focus on:
-
Improving Selectivity: Designing next-generation inhibitors with enhanced selectivity to minimize off-target effects and improve safety profiles.
-
Overcoming Resistance: Developing compounds that can overcome acquired resistance to existing therapies, a major challenge in cancer treatment.
-
Exploring New Therapeutic Areas: Expanding the application of imidazo[1,2-b]pyridazine derivatives to other diseases where the targeted pathways are implicated.
-
Novel Drug Modalities: Incorporating the imidazo[1,2-b]pyridazine scaffold into novel drug modalities such as PROTACs (PROteolysis TArgeting Chimeras) to achieve target degradation rather than just inhibition.
The continued exploration of the chemical space around the imidazo[1,2-b]pyridazine core, guided by a deep understanding of its SAR and the structural biology of its targets, promises to yield a new generation of innovative medicines for a wide range of human diseases.
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Some New Imidazo[1,2-b] Pyridazines | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
2-Methylimidazo[1,2-b]pyridazin-6-amine: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the solubility and stability of 2-Methylimidazo[1,2-b]pyridazin-6-amine and related imidazo[1,2-b]pyridazine derivatives. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.
Core Physicochemical Properties
Solubility Data
A study on 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogs as Tyk2 JH2 inhibitors reported aqueous solubility for some derivatives. Although not the exact target molecule, these data provide a reference for the solubility of the core scaffold. For instance, compound 6c in the study, which shares the imidazo[1,2-b]pyridazine core, exhibited extremely low aqueous solubility.[1]
Table 1: Aqueous Solubility of a Related Imidazo[1,2-b]pyridazine Derivative (Compound 6c) [1]
| pH | Solubility (µg/mL) |
| 6.5 | <1 |
| 1.0 | 2 |
Data for compound 6c from "Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors".[1]
Stability Data
The metabolic stability of imidazo[1,2-b]pyridazine derivatives has been assessed using liver microsome stability assays. This in vitro method provides an indication of a compound's susceptibility to metabolism by cytochrome P450 enzymes in the liver.
Table 2: Liver Microsomal Stability of Related Imidazo[1,2-b]pyridazine Derivatives [1][2]
| Compound | Species | Incubation Time (min) | % Remaining |
| 4 | Human | 10 | 11 |
| Rat | 10 | 14 | |
| Mouse | 10 | 1 | |
| 6a | Human | 10 | 56 |
| Rat | 10 | 63 | |
| Mouse | 10 | 10 | |
| 6b | Human | 10 | 88 |
| Rat | 10 | 71 | |
| Mouse | 10 | 39 | |
| 6c | Human | 10 | 92 |
| Rat | 10 | 77 | |
| Mouse | 10 | 71 |
Data from "Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors".[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited, providing a framework for assessing the solubility and stability of this compound.
Aqueous Solubility Assessment
Objective: To determine the solubility of a compound in an aqueous solution at different pH levels.
Methodology:
-
Preparation of Solutions: A stock solution of the test compound is typically prepared in dimethyl sulfoxide (DMSO).
-
Incubation: An aliquot of the stock solution is added to a buffered aqueous solution at the desired pH (e.g., pH 6.5 and pH 1.0). The mixture is shaken or agitated for a set period (e.g., 24 hours) at a controlled temperature to reach equilibrium.
-
Separation of Undissolved Compound: The saturated solution is filtered or centrifuged to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate or supernatant is determined using a suitable analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).
-
Standard Curve: A standard curve is generated using known concentrations of the compound to quantify the amount in the experimental samples.
Caption: Workflow for Aqueous Solubility Determination.
Liver Microsomal Stability Assay
Objective: To assess the in vitro metabolic stability of a compound by incubating it with liver microsomes.
Methodology:
-
Reaction Mixture Preparation: The test compound is incubated with liver microsomes (e.g., from human, rat, or mouse) in a buffered solution (e.g., potassium phosphate buffer). The reaction mixture also contains a cofactor, typically NADPH or an NADPH-regenerating system, which is required for the activity of cytochrome P450 enzymes.
-
Incubation: The reaction is initiated by the addition of the cofactor and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS.
-
Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. This data can be used to determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.
Caption: Workflow for Liver Microsomal Stability Assay.
Biological Context: Signaling Pathways
Imidazo[1,2-b]pyridazine derivatives have been investigated as inhibitors of several protein kinases involved in disease-related signaling pathways. Understanding these pathways is crucial for the rational design of new therapeutic agents.
Tyk2 Signaling Pathway
Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family. It plays a key role in cytokine signaling. Inhibition of the Tyk2 pseudokinase (JH2) domain is a therapeutic strategy for autoimmune and inflammatory diseases.[1]
Caption: Simplified Tyk2 Signaling Pathway and Point of Inhibition.
ALK Signaling Pathway
Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase. Gene rearrangements involving ALK can lead to the expression of fusion proteins with constitutive kinase activity, driving the development of certain cancers, such as non-small cell lung cancer.[2]
Caption: Simplified ALK Fusion Protein Signaling and Point of Inhibition.
Mps1 (TTK) Signaling Pathway
Monopolar spindle 1 (Mps1), also known as TTK, is a serine/threonine kinase that plays a critical role in the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. Overexpression of Mps1 is observed in various cancers, making it an attractive therapeutic target.[3]
Caption: Role of Mps1 in the Spindle Assembly Checkpoint and Effect of Inhibition.
References
- 1. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core for Novel Therapeutic Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-b]pyridazine nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Regarded as a "privileged structure," its unique arrangement of nitrogen atoms allows for diverse substitutions, leading to a wide spectrum of biological activities.[2] Derivatives of this core have shown promise as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents, making it a fertile ground for the discovery of novel therapeutics.[1][2] The successful clinical application of the imidazo[1,2-b]pyridazine-containing kinase inhibitor, Ponatinib, has further fueled interest in exploring the full potential of this versatile scaffold.[1][2] This guide provides a comprehensive overview of the recent advancements in understanding the biological activities of novel imidazo[1,2-b]pyridazine derivatives, focusing on quantitative data, experimental methodologies, and key signaling pathways.
Anticancer Activity: Targeting Key Oncogenic Pathways
Imidazo[1,2-b]pyridazine derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[3][4] Their ability to compete with ATP for the kinase binding site has been a primary strategy in developing targeted cancer therapies.[5]
Kinase Inhibition
These compounds have demonstrated inhibitory activity against a range of kinases implicated in tumor growth, proliferation, and survival. Notable targets include:
-
Mps1 (TTK): Monopolar spindle 1 (Mps1) is a key regulator of the spindle assembly checkpoint, and its overexpression is correlated with various cancers.[6] Specific derivatives have shown extremely potent and selective inhibition of Mps1, leading to significant antiproliferative activity in diverse cancer cell lines.[6][7]
-
PI3K/mTOR: The PI3K/AKT/mTOR pathway is a central signaling cascade that drives cell growth and proliferation. Dual inhibitors targeting both PI3K and mTOR have been developed from the imidazo[1,2-b]pyridazine scaffold, showing potent antiproliferative effects in fibroblasts.[5][8]
-
c-Met and VEGFR2: The c-Met and VEGFR2 receptor tyrosine kinases are crucial for tumor angiogenesis and metastasis. Dual inhibitors have been designed to simultaneously block both pathways, resulting in strong antitumor efficacy in xenograft models.[9]
-
ALK: Anaplastic lymphoma kinase (ALK) is a driver of certain non-small cell lung cancers. Macrocyclic imidazo[1,2-b]pyridazine derivatives have been developed to overcome resistance to existing ALK inhibitors, showing efficacy against wild-type and mutated forms of the kinase.[10]
-
BTK: Bruton's tyrosine kinase (BTK) is essential for B cell receptor signaling and is a validated target in B cell malignancies. Irreversible BTK inhibitors based on this scaffold have shown potent and highly selective activity, with one candidate advancing to Phase I clinical trials.[11]
-
DYRKs and CLKs: 3,6-Disubstituted derivatives have been identified as selective inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs), with IC50 values in the nanomolar range.[12]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro activity of representative imidazo[1,2-b]pyridazine derivatives against various kinases and cancer cell lines.
| Compound ID | Target Kinase(s) | Target IC50 (nM) | Cell Line | Antiproliferative IC50 (nM) | Reference |
| 27f | Mps1 | 0.70 (cellular) | A549 (Lung) | 6.0 | [6][7] |
| Compound 11 | PI3Kα / mTOR | 94.9% / 42.99% (Inhibition at 1 nM) | Pulmonary Fibroblasts | 90 - 380 | [8] |
| Compound 26 | c-Met / VEGFR2 | 1.9 / 2.2 | MKN45 (Gastric) / HUVEC | 5.0 / 1.8 | [9] |
| O-10 | ALKWT / ALKG1202R | 2.6 / 6.4 | Karpas299 (Lymphoma) | 38 | [10] |
| A17 | mTOR | 67 | A549 (Lung) | 20 - 20,700 (across 6 lines) | [5] |
| A18 | mTOR | 62 | A549 (Lung) | 20 - 20,700 (across 6 lines) | [5] |
| TM471-1 (22) | BTK | 1.3 | - | - | [11] |
| 20a | DYRK1A / CLK1 | 50 / 82 | - | - | [12] |
Experimental Protocol: Sulforhodamine B (SRB) Cell Proliferation Assay
This method is used to determine the antiproliferative activity of compounds on cancer cell lines.[5]
-
Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Add various concentrations of the test imidazo[1,2-b]pyridazine derivatives to the wells. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for a specified period (e.g., 72 hours).
-
Cell Fixation: Discard the supernatant and fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and let them air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Measurement: Measure the optical density (OD) at a wavelength of 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
Visualization: PI3K/AKT/mTOR Signaling Pathway
Anti-inflammatory and Autoimmune Applications
Chronic inflammation is a hallmark of numerous diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis.[13] Imidazo[1,2-b]pyridazines have been investigated as inhibitors of key inflammatory mediators.
-
Tyk2 Inhibition: Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family and plays a crucial role in cytokine signaling pathways (e.g., IL-12, IL-23, Type I interferons) that drive autoimmune diseases.[14] Derivatives targeting the pseudokinase (JH2) domain of Tyk2 have been identified, showing high potency, selectivity, and oral activity in rat models of arthritis.[14]
-
IKKβ Inhibition: IκB kinase β (IKKβ) is a central component in the NF-κB signaling pathway, which regulates the expression of pro-inflammatory cytokines like TNFα.[15][16] Optimization of imidazo[1,2-b]pyridazine derivatives has led to potent IKKβ inhibitors with excellent pharmacokinetic profiles and efficacy in collagen-induced arthritis models.[15]
-
IL-17A Inhibition: Interleukin-17A (IL-17A) is a major cytokine involved in the pathogenesis of psoriasis and other autoimmune conditions.[13] Novel imidazo[1,2-b]pyridazines have been developed as small-molecule IL-17A inhibitors, offering a potential oral alternative to biologic therapies.[13]
Quantitative Anti-inflammatory Activity Data
| Compound ID | Target | Target Ki / IC50 (nM) | Cellular Assay | Cellular IC50 (nM) | Reference |
| Compound 6 | Tyk2 JH2 | 0.015 - 0.035 (Ki) | IFNα-induced STAT3 phosphorylation | 12 - 41 | [14] |
| Optimized Series | IKKβ | Potent Inhibition | TNFα inhibition in THP-1 cells | Potent Inhibition | [15][16] |
| Patented Series | IL-17A | Not Disclosed | IL-17A functional assay | Not Disclosed | [13] |
Experimental Protocol: Tyk2 JH2 Inhibition Assay (Biochemical)
This protocol outlines a typical method for measuring the direct inhibition of the Tyk2 pseudokinase domain.[14]
-
Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly used. It measures the binding of a fluorescently labeled ATP analog (tracer) to the Tyk2 JH2 domain. Inhibitors compete with the tracer for binding, leading to a decrease in the FRET signal.
-
Reagents: Recombinant human Tyk2 JH2 protein, LanthaScreen™ Tb-anti-GST antibody, GST-tagged Tyk2, fluorescent ATP tracer (e.g., Alexa Fluor™ 647), assay buffer.
-
Procedure: a. Prepare a serial dilution of the imidazo[1,2-b]pyridazine test compounds in DMSO. b. In a 384-well plate, add the Tyk2 JH2 protein and the Tb-anti-GST antibody mixture. c. Add the test compounds or DMSO vehicle control. d. Add the fluorescent ATP tracer to all wells. e. Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Read the plate on a TR-FRET compatible microplate reader, measuring emissions at two wavelengths (e.g., donor emission at ~495 nm and acceptor emission at ~665 nm).
-
Analysis: Calculate the emission ratio. Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualization: Experimental Workflow for Inhibitor Screening
Applications in Neurodegenerative Disorders
The imidazo[1,2-b]pyridazine scaffold has also been explored for diseases of the central nervous system, particularly Alzheimer's disease (AD).
-
GSK-3β Inhibition: Glycogen synthase kinase-3β (GSK-3β) is implicated in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles in AD.[17][18] Brain-penetrant imidazo[1,2-b]pyridazines have been developed as potent GSK-3β inhibitors, demonstrating the ability to lower phosphorylated tau levels in transgenic mouse models of AD.[17][18]
-
β-Amyloid Plaque Ligands: A series of derivatives has been synthesized and evaluated for their ability to bind to β-amyloid (Aβ) plaques.[19] Certain compounds showed high binding affinity, suggesting their potential development as PET radiotracers for the in vivo imaging and diagnosis of AD.[19]
Quantitative Data for Neuro-Related Targets
| Compound ID | Target | Binding Affinity (Ki, nM) | Reference |
| Compound 4 | Aβ1-40 Aggregates | 11.0 | [19] |
| Compound 47 | GSK-3β | Potent Inhibition (IC50 not specified) | [17][18] |
Antimicrobial and Antiparasitic Activities
Infectious diseases remain a major global health challenge. The imidazo[1,2-b]pyridazine core has served as a template for developing agents against a variety of pathogens.
-
Antifungal: Derivatives have been tested against a panel of phytopathogenic fungi, with several compounds showing more potent activity than the commercial fungicide hymexazol against strains like Alternaria alternata and Pyricularia oryzae.[20][21]
-
Antiparasitic: 3,6-disubstituted imidazo[1,2-b]pyridazines have shown potent inhibition of Plasmodium falciparum CLK1 (PfCLK1), a kinase from the parasite that causes malaria.[12] Several compounds also displayed anti-leishmanial activity.[12]
Quantitative Antimicrobial/Antiparasitic Activity Data
| Compound ID | Organism/Target | Activity (IC50 / EC50) | Reference |
| 20a | Plasmodium falciparum CLK1 | IC50 = 32 nM | [12] |
| 4a, 4c, 4d, 4l, 4r | Various Phytopathogenic Fungi | EC50 values more potent than hymexazol | [20] |
Experimental Protocol: Mycelium Growth Rate Antifungal Assay
This method is used to evaluate the in vitro antifungal activity of compounds against phytopathogenic fungi.[20]
-
Medium Preparation: Prepare Potato Dextrose Agar (PDA) medium and sterilize it by autoclaving.
-
Compound Incorporation: While the PDA is still molten (approx. 50-60°C), add the test compound (dissolved in a solvent like DMSO) to achieve the desired final concentration. Pour the mixture into sterile Petri dishes.
-
Inoculation: Once the agar has solidified, place a mycelial disc (e.g., 5 mm diameter), taken from the edge of an actively growing fungal culture, in the center of each plate.
-
Incubation: Seal the plates and incubate them in the dark at a suitable temperature (e.g., 25-28°C).
-
Measurement: When the mycelial growth in the control plate (containing only solvent) reaches the edge of the dish, measure the diameter of the fungal colony in all plates.
-
Analysis: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the colony diameter of the control and T is the colony diameter of the treated sample. Determine the EC50 value (the concentration that inhibits mycelial growth by 50%).
Conclusion
The imidazo[1,2-b]pyridazine scaffold is a remarkably versatile and privileged structure in modern drug discovery. The extensive research highlighted in this guide demonstrates its potential to yield potent and selective modulators of a wide array of biological targets. From kinase inhibitors for oncology and inflammation to CNS-penetrant agents for neurodegenerative diseases and novel antimicrobial compounds, this heterocyclic core continues to be a valuable starting point for the development of new therapeutic agents. Future research will likely focus on further optimizing the pharmacokinetic and safety profiles of these derivatives, exploring novel biological targets, and advancing the most promising candidates toward clinical evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Imidazo[1,2-b]pyridazines as IL-17A Inhibitors for Treating Psoriasis, Rheumatoid Arthritis, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 3: exploration of effective compounds in arthritis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Unraveling the Therapeutic Potential: A Technical Guide to the Mechanistic Theories of 2-Methylimidazo[1,2-b]pyridazin-6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This has led to the exploration of its derivatives for a wide range of therapeutic applications, from oncology to neurodegenerative diseases and inflammatory conditions. This technical guide focuses on the theoretical mechanisms of action of a specific derivative, 2-Methylimidazo[1,2-b]pyridazin-6-amine. While direct experimental data for this particular compound is not extensively available in the public domain, this document synthesizes the established mechanisms of action for structurally related imidazo[1,2-b]pyridazine compounds. These theories provide a foundational framework for hypothesizing and investigating the biological activity of this compound.
Core Theoretical Mechanisms of Action
Based on extensive research into the imidazo[1,2-b]pyridazine scaffold, several key protein targets and signaling pathways have been identified as being modulated by its derivatives. The following sections detail these potential mechanisms of action, which are plausible theories for the biological activity of this compound.
Inhibition of Transforming Growth Factor-β-Activated Kinase 1 (TAK1)
Theory: this compound may act as an inhibitor of TAK1, a crucial serine/threonine kinase in the MAP3K family. TAK1 is a central node in signaling pathways initiated by various cytokines, including TNF-α and IL-1, which are pivotal in inflammation and cancer.[1][2] Dysregulation of TAK1 signaling is particularly implicated in the pathogenesis of multiple myeloma.[1][3]
Signaling Pathway:
Caption: Theorized inhibition of the TAK1 signaling pathway.
Quantitative Data for Related Imidazo[1,2-b]pyridazine TAK1 Inhibitors:
| Compound ID | Target | IC50 (nM) | Cell Line | GI50 (nM) | Reference |
| Compound 26 | TAK1 | 55 | MPC-11 | 30 | [1][3] |
| Takinib | TAK1 | 187 | H929 | - | [1][3] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Illustrative)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TAK1 kinase.
-
Materials: Recombinant human TAK1/TAB1 enzyme, ATP, kinase buffer, substrate peptide (e.g., myelin basic protein), test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the TAK1/TAB1 enzyme, the substrate peptide, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Allosteric Inhibition of Tyrosine Kinase 2 (TYK2)
Theory: this compound could function as an allosteric inhibitor of TYK2, a member of the Janus kinase (JAK) family. TYK2 is integral to the signaling of pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons.[4][5][6] Unlike traditional kinase inhibitors that target the ATP-binding site of the catalytic domain (JH1), some imidazo[1,2-b]pyridazine derivatives have been shown to bind to the pseudokinase domain (JH2), leading to allosteric inhibition of TYK2 activity.[4][5][7]
Signaling Pathway:
Caption: Theorized allosteric inhibition of the TYK2 signaling pathway.
Quantitative Data for a Related Imidazo[1,2-b]pyridazine TYK2 Inhibitor:
| Compound ID | Target Domain | Binding IC50 (µM) | Cellular Assay (IL-23) IC50 (µM) | Reference |
| Compound 7 | TYK2 JH2 | 0.48 | >10 | [5] |
Experimental Protocol: Cellular Phospho-STAT Assay (Illustrative)
-
Objective: To assess the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.
-
Materials: A human cell line expressing the relevant cytokine receptor and TYK2 (e.g., NK-92 cells for IL-23 signaling), the test compound, the corresponding cytokine (e.g., IL-23), cell lysis buffer, and antibodies for Western blotting or an ELISA kit for phosphorylated STAT (p-STAT).
-
Procedure:
-
Culture the cells to the desired density.
-
Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the cytokine for a short period (e.g., 15-30 minutes).
-
Lyse the cells and collect the protein lysates.
-
Quantify the levels of a specific p-STAT (e.g., p-STAT3 for IL-23) using Western blotting or ELISA.
-
Normalize p-STAT levels to total STAT or a housekeeping protein.
-
Calculate the percentage of inhibition of STAT phosphorylation and determine the IC50 value.
-
Inhibition of Monopolar Spindle 1 (Mps1/TTK) Kinase
Theory: this compound may act as an inhibitor of Mps1 (also known as TTK), a key protein kinase involved in the spindle assembly checkpoint (SAC). The SAC is a critical cellular mechanism that ensures the proper segregation of chromosomes during mitosis.[8] Inhibition of Mps1 disrupts the SAC, leading to chromosomal instability and ultimately apoptosis in cancer cells, making it an attractive target for oncology.[8][9]
Logical Relationship Diagram:
Caption: Logical flow of Mps1 inhibition leading to apoptosis.
Quantitative Data for a Related Imidazo[1,2-b]pyridazine Mps1 Inhibitor:
| Compound ID | Target | Cellular Mps1 IC50 (nM) | A549 Cell Line IC50 (nM) | Reference |
| Compound 27f | Mps1 | 0.70 | 6.0 | [9] |
Experimental Protocol: Cell Proliferation Assay (Illustrative)
-
Objective: To evaluate the anti-proliferative effect of this compound on cancer cell lines.
-
Materials: Human cancer cell line (e.g., A549 non-small cell lung cancer), cell culture medium, the test compound, and a cell viability reagent (e.g., MTT, SRB, or CellTiter-Glo®).
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.
-
Calculate the percentage of cell growth inhibition for each concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
-
Other Potential Mechanisms
The versatility of the imidazo[1,2-b]pyridazine scaffold suggests other plausible mechanisms of action for this compound:
-
mTOR Inhibition: Derivatives of this scaffold have been identified as ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation.
-
PIM Kinase Inhibition: Imidazo[1,2-b]pyridazines have been shown to inhibit PIM kinases, which are implicated in hematopoietic malignancies.[10]
-
PDE10 Inhibition: Patents have disclosed imidazo[1,2-b]pyridazine derivatives as inhibitors of phosphodiesterase 10 (PDE10), suggesting potential applications in neurological and metabolic disorders.[11]
-
Binding to β-Amyloid Plaques: While not a direct mechanism of therapeutic action, related imidazo[1,2-a]pyridine structures have been developed as imaging agents for β-amyloid plaques, indicating a potential for this scaffold to interact with protein aggregates.[12][13]
Conclusion
While the precise mechanism of action for this compound requires direct experimental validation, the extensive research on the parent imidazo[1,2-b]pyridazine scaffold provides a strong foundation for several compelling mechanistic theories. The potential for this compound to act as a kinase inhibitor, particularly targeting TAK1, TYK2, or Mps1, warrants significant investigation. The illustrative experimental protocols provided in this guide offer a starting point for researchers to systematically evaluate these hypotheses. Further studies, including in vitro kinase profiling, cellular signaling assays, and in vivo efficacy models, will be crucial to definitively elucidate the mechanism of action and unlock the full therapeutic potential of this compound.
References
- 1. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of imidazo[1,2- b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Functional characterization of CFI-402257, a potent and selective Mps1/TTK kinase inhibitor, for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US8716282B2 - Imidazo[1,2-b]pyridazine derivatives and their use as PDE10 inhibitors - Google Patents [patents.google.com]
- 12. [123I/125I]6-Iodo-2-(4´-dimethylamino)-phenyl-imidazo[1,2-a]pyridine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
In Silico Prediction of 2-Methylimidazo[1,2-b]pyridazin-6-amine Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies for predicting the biological targets of the novel compound 2-Methylimidazo[1,2-b]pyridazin-6-amine. Given the absence of experimental data for this specific molecule, this document outlines a predictive workflow based on established computational techniques, including ligand-based and structure-based approaches. Drawing on the known bioactivities of structurally similar imidazo[1,2-b]pyridazine derivatives, which predominantly exhibit kinase inhibitory action, this guide presents a series of hypothetical, yet scientifically grounded, predictions for the targets of this compound. Detailed in silico experimental protocols, data summarization in tabular format, and explanatory diagrams are provided to offer a practical framework for researchers initiating target identification and validation studies for this and other novel small molecules.
Introduction to this compound
This compound is a small molecule with the chemical formula C₇H₈N₄ and a molecular weight of 148.17 g/mol [1]. Its chemical structure is characterized by a fused imidazo[1,2-b]pyridazine heterocyclic system, a scaffold that is present in a variety of biologically active compounds. While there is no publicly available data on the specific biological targets of this compound, the broader class of imidazo[1,2-b]pyridazine derivatives has been reported to exhibit significant kinase inhibitory activity, suggesting a potential mechanism of action for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 154704-35-5 | [1] |
| Molecular Formula | C₇H₈N₄ | [1] |
| Molecular Weight | 148.17 g/mol | [1] |
| PubChem CID | 10057651 | [1] |
In Silico Target Prediction Methodologies
The identification of a drug's molecular targets is a critical step in the drug discovery process. In the absence of experimental data, in silico methods provide a rapid and cost-effective approach to generate testable hypotheses about a compound's mechanism of action.[2][3] These methods can be broadly categorized into ligand-based and structure-based approaches.
Ligand-Based Target Prediction
Ligand-based methods operate on the principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological activities.[4] These approaches compare the query molecule to a database of compounds with known targets to predict its bioactivity.
-
Input Preparation: Obtain the 2D structure of this compound in a suitable format, such as SMILES (Simplified Molecular Input Line Entry System).
-
Web Server Selection: Choose a publicly available ligand-based target prediction web server, such as SwissTargetPrediction.[5]
-
Submission: Input the SMILES string of the query molecule into the web server.
-
Parameter Selection: Specify the target organism (e.g., Homo sapiens).
-
Execution and Analysis: Initiate the prediction process. The server will compare the input molecule to its internal database of known ligands and generate a ranked list of potential targets based on similarity scores. The output typically includes the target class, the probability of interaction, and links to relevant databases for further investigation.
Structure-Based Target Prediction (Reverse Docking)
Structure-based methods, particularly reverse docking (or inverse docking), involve screening a single ligand against a large collection of 3D protein structures to identify potential binding partners.[6][7] This approach is particularly useful for identifying potential off-targets and for drug repurposing.
-
Ligand Preparation: Generate a 3D conformation of this compound and prepare it for docking by assigning appropriate atom types and charges.
-
Target Database Selection: Choose a comprehensive database of 3D protein structures, such as the Protein Data Bank (PDB) or a curated subset of druggable proteins.
-
Docking Software: Select a molecular docking program, such as AutoDock Vina.
-
Workflow Automation: Utilize a platform or script to automate the process of docking the ligand to each protein in the selected database. Web servers like ReverseDock can also facilitate this process.[8]
-
Scoring and Ranking: The docking program will calculate a binding affinity score for each ligand-protein complex. Rank the potential targets based on these scores.
-
Post-Docking Analysis: Visualize the predicted binding poses of the top-ranked targets to assess the plausibility of the interactions (e.g., hydrogen bonds, hydrophobic interactions).
Predicted Targets for this compound
Based on the known kinase inhibitory activity of related imidazo[1,2-b]pyridazine compounds, the following tables present hypothetical, yet plausible, results from the in silico prediction workflows described above.
Hypothetical Results from Ligand-Based Prediction
Table 2: Predicted Target Classes from Ligand-Based Similarity Search
| Target Class | Probability | Known Ligands with Similar Scaffolds |
| Kinases | High | Imidazo[1,2-b]pyridazine-based inhibitors of ALK, TAK1, p38α |
| Other Enzymes | Moderate | |
| G-protein coupled receptors | Low | |
| Ion Channels | Low |
Hypothetical Results from Structure-Based Prediction (Reverse Docking)
Table 3: Top-Ranked Potential Kinase Targets from Reverse Docking
| Target Protein | UniProt ID | Docking Score (kcal/mol) | Key Predicted Interactions |
| Mitogen-activated protein kinase 14 (p38α) | Q16539 | -9.2 | Hinge region hydrogen bonds |
| TGF-beta activated kinase 1 (TAK1) | O43318 | -8.8 | Gatekeeper residue interaction |
| Anaplastic lymphoma kinase (ALK) | Q9UM73 | -8.5 | DFG motif interaction |
| Cyclin-dependent kinase 2 (CDK2) | P24941 | -8.1 | Ribose pocket interaction |
| Vascular endothelial growth factor receptor 2 (VEGFR2) | P35968 | -7.9 | Hydrophobic interactions in the back pocket |
Visualization of Workflows and Pathways
In Silico Target Prediction Workflow
Caption: In Silico Target Prediction Workflow.
Hypothetical Signaling Pathway Modulation
Based on the predicted inhibition of p38α MAP kinase, a key regulator of cellular stress responses, the following diagram illustrates the potential downstream effects.
Caption: Hypothetical p38α MAPK Pathway Inhibition.
Experimental Validation of In Silico Predictions
Computational predictions serve as a valuable starting point, but experimental validation is essential to confirm the identified targets.[2][9][10]
Biochemical Assays
-
Kinase Panel Screening: A primary validation step involves screening the compound against a broad panel of purified kinases to determine its inhibitory activity (IC₅₀ values) and selectivity profile.
-
Enzyme Inhibition Assays: For specific high-ranking predicted targets, conduct dedicated enzyme inhibition assays to confirm direct interaction and determine the mechanism of inhibition (e.g., competitive, non-competitive).
Cell-Based Assays
-
Target Engagement Assays: Techniques such as the Cellular Thermal Shift Assay (CETSA) can be used to confirm that the compound binds to the predicted target in a cellular context.
-
Phosphorylation Assays: For predicted kinase inhibitors, Western blotting or ELISA can be used to measure the phosphorylation status of downstream substrates of the target kinase in cells treated with the compound.
-
Phenotypic Assays: Evaluate the effect of the compound on cellular processes known to be regulated by the predicted target, such as cell proliferation, apoptosis, or cytokine production.
Conclusion
This technical guide has outlined a comprehensive in silico strategy for the target prediction of this compound. By leveraging both ligand-based and structure-based computational methods, a focused set of high-probability targets, primarily within the kinase family, has been proposed. The provided methodologies and hypothetical data serve as a robust framework for guiding subsequent experimental validation efforts. The integration of these computational and experimental approaches will be crucial in elucidating the mechanism of action of this novel compound and assessing its therapeutic potential.
References
- 1. americanelements.com [americanelements.com]
- 2. Experimental validation of in silico target predictions on synergistic protein targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction [mdpi.com]
- 4. Comprehensive survey of target prediction web servers for Traditional Chinese Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. Reverse Docking Service - CD ComputaBio [computabio.com]
- 8. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
The Pivotal Role of the 2-Methyl Group in the Structure-Activity Relationship of Imidazo[1,2-b]pyridazines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-methyl substituted imidazo[1,2-b]pyridazines, with a particular focus on their role as kinase inhibitors, anticancer agents, and modulators of other key biological targets. This document summarizes quantitative data, details experimental protocols for key assays, and provides visual representations of relevant pathways and workflows to facilitate further research and drug development in this area.
Structure-Activity Relationship (SAR) of 2-Methyl Substituted Imidazo[1,2-b]pyridazines
The substitution pattern on the imidazo[1,2-b]pyridazine core profoundly influences its biological activity. The 2-position, in particular, has been a key focus of medicinal chemistry efforts.
Kinase Inhibition
Imidazo[1,2-b]pyridazines have emerged as potent inhibitors of various protein kinases, playing crucial roles in cellular signaling and disease progression. The presence of a methyl group at the 2-position has been shown to be a critical determinant of potency and selectivity for certain kinases.
Table 1: SAR of 2-Methyl and other 2-Substituted Imidazo[1,2-b]pyridazines as Kinase Inhibitors
| Compound ID | 2-Substituent | 6-Substituent | Target Kinase | IC50 / Ki (nM) | Reference |
| Compound 4 | -CH3 | 4-pyridyl | DYRK1A | Improved Binding Affinity vs. H | [1] |
| Compound 5 | -Ethyl | 4-pyridyl | DYRK1A | Not Tolerated | [1] |
| Compound 6 | -Phenyl | 4-pyridyl | DYRK1A | Not Tolerated | [1] |
| 27f | - | 6-aryl substituted | Mps1 | 0.70 (cellular) | [2] |
| A17 | Diaryl urea derivative | - | mTOR | 67 | [3] |
| A18 | Diaryl urea derivative | - | mTOR | 62 | [3] |
| Compound 22 | - | - | BTK | 1.3 | [4] |
| IZP 7 | - | - | TYK2 JH2 | Less potent than other hits | [5][6] |
Note: This table is a compilation of data from multiple sources and is not an exhaustive list. The specific structures of the 6-substituents and other modifications can be found in the cited literature.
The data clearly indicates that while the broader imidazo[1,2-b]pyridazine scaffold is active against a range of kinases including Mps1, mTOR, BTK, and TYK2, the substitution at the 2-position is crucial for specific targets like DYRK1A.[1] Methylation at this position enhances binding affinity, whereas larger substituents such as ethyl or phenyl groups are not well-tolerated, suggesting a defined steric constraint in the binding pocket of DYRK1A.[1]
Anticancer Activity
The kinase inhibitory properties of imidazo[1,2-b]pyridazines translate to potent anticancer activity in various cell lines. While specific data for a wide range of 2-methyl analogs is limited in the reviewed literature, the broader class of compounds, including those with 2-phenyl substituents, has demonstrated significant cytotoxic effects.
Table 2: Anticancer Activity of Substituted Imidazo[1,2-b]pyridazine Derivatives
| Compound ID | 2-Substituent | Other Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 4e | -Phenyl | 5-((5-Chloro-2-methoxyphenyl)sulfonyl) | MCF-7 | 1-10 | [7] |
| 4f | -Phenyl | 5-((4-Methoxyphenyl)sulfonyl) | SK-MEL-28 | 1-10 | [7] |
| 4f | -Phenyl | 5-((4-Methoxyphenyl)sulfonyl) | B16-F1 | 10.8 | [7] |
| A15-A24 | Diaryl urea derivatives | - | A549, H460 | 0.02 - 20.7 | [3] |
| 27f | - | 6-aryl substituted | A549 | 0.006 | [2] |
These findings underscore the potential of the imidazo[1,2-b]pyridazine scaffold in oncology. The significant potency of compounds like 27f highlights the importance of optimizing substitutions at other positions in conjunction with the 2-position to achieve high antiproliferative activity.[2]
Other Biological Activities
Imidazo[1,2-b]pyridazine derivatives have been investigated as potential imaging agents for β-amyloid plaques in Alzheimer's disease. The substitution pattern is critical for binding affinity.
Table 3: Binding Affinity of Imidazo[1,2-b]pyridazines to β-Amyloid Plaques
| Compound ID | 2-Substituent | 6-Substituent | Ki (nM) | Reference |
| 4 | 4'-(Dimethylamino)phenyl | -S-CH3 | 11.0 | [8] |
| Various | 2-(Dimethylaminophenyl) | Various | 10 - 50 | [8] |
For this target class, a larger aromatic substituent at the 2-position, specifically a 2-N,N-dimethylaminophenyl moiety, appears to be a key requirement for desirable binding affinities.[8]
Substituted imidazo[1,2-b]pyridazines have also been identified as ligands for central benzodiazepine (GABA-A) receptors.[9]
Table 4: GABA-A Receptor Binding of Pyridazine Derivatives
| Compound ID | Compound Class | Radioligand | Apparent Ki (µM) | Reference |
| SR 95531 | Arylaminopyridazine | [3H]GABA | 0.15 | [10] |
| SR 42641 | Arylaminopyridazine | [3H]GABA | 0.28 | [10] |
While not imidazo[1,2-b]pyridazines, these related pyridazine derivatives demonstrate that this heterocyclic family can interact with GABA-A receptors, suggesting a potential avenue for exploration with the imidazo[1,2-b]pyridazine scaffold.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are outlines of key experimental protocols cited in the evaluation of imidazo[1,2-b]pyridazine derivatives.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (e.g., 2-methyl-imidazo[1,2-b]pyridazine derivatives) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radioactive [γ-³²P]ATP)
-
Microplates (e.g., 384-well)
-
Plate reader (luminometer, fluorescence reader, or scintillation counter)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then dilute further in kinase assay buffer.
-
Reaction Setup: In a microplate, add the kinase, the test compound at various concentrations, and the kinase-specific substrate.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method.
-
Luminescence-based (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity.
-
FRET-based (e.g., LanthaScreen™): Measure the fluorescence resonance energy transfer between a europium-labeled antibody and an Alexa Fluor®-labeled tracer.
-
Radiometric: Measure the incorporation of ³²P from [γ-³²P]ATP into the substrate.
-
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Competitive Radioligand Binding Assay (GABA-A Receptor)
This assay is used to determine the binding affinity of a test compound to a receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Rat brain membrane preparation (or cells expressing the receptor)
-
Radioligand (e.g., [³H]GABA or [³H]Muscimol)
-
Test compounds
-
Binding buffer (e.g., Tris-HCl)
-
Non-specific binding control (a high concentration of an unlabeled ligand, e.g., GABA)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In test tubes, combine the membrane preparation, the radioligand at a fixed concentration, and the test compound at various concentrations. Include tubes for total binding (radioligand and membranes only) and non-specific binding.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold binding buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Visualizations
Signaling Pathway
Caption: Simplified GSK-3β signaling pathway and the role of imidazo[1,2-b]pyridazine inhibitors.
Experimental Workflow
Caption: General experimental workflow for the discovery and development of kinase inhibitors.
Logical Relationship
Caption: Logical relationship of 2-position substituents on DYRK1A binding affinity.
Conclusion
The 2-methyl substituted imidazo[1,2-b]pyridazine scaffold represents a promising starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. The methyl group at the 2-position has been shown to be beneficial for the inhibition of specific kinases like DYRK1A, highlighting the importance of this substitution in guiding future drug design efforts. Further exploration of substitutions at other positions of the imidazo[1,2-b]pyridazine core, in combination with the 2-methyl group, is warranted to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in the quest for new and effective treatments for a range of diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substituted imidazo[1,2-b]pyridazines. New compounds with activity at central and peripheral benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for the Synthesis of 2-Methylimidazo[1,2-b]pyridazin-6-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-Methylimidazo[1,2-b]pyridazin-6-amine, a valuable heterocyclic scaffold in medicinal chemistry. The synthesis is a two-step process commencing with the condensation of 3-amino-6-chloropyridazine and chloroacetone to form the intermediate 6-chloro-2-methylimidazo[1,2-b]pyridazine. Subsequent nucleophilic aromatic substitution with ammonia affords the final product. This protocol includes reaction conditions, purification methods, and characterization data.
Introduction
The imidazo[1,2-b]pyridazine core is a prominent heterocyclic structure found in numerous biologically active compounds. Its derivatives have shown a wide range of pharmacological activities, including kinase inhibition. Notably, the multi-kinase inhibitor ponatinib, used in cancer therapy, features this scaffold.[1] The title compound, this compound, serves as a key building block for the development of novel therapeutics, including potential agents for imaging β-amyloid plaques in Alzheimer's disease.[2] This protocol details a reliable method for its laboratory-scale synthesis.
Reaction Scheme
Caption: Synthetic pathway for this compound.
Quantitative Data Summary
| Compound | Starting Material(s) | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 6-Chloro-2-methylimidazo[1,2-b]pyridazine | 3-Amino-6-chloropyridazine, Chloroacetone | Na₂CO₃ | Ethanol | 24 | Reflux | ~75-85 | >95 |
| This compound | 6-Chloro-2-methylimidazo[1,2-b]pyridazine | Aqueous Ammonia, CuSO₄ | N/A | 12 | 120 | ~60-70 | >98 |
Note: Yields and purity are approximate and may vary depending on reaction scale and purification efficiency.
Experimental Protocols
Step 1: Synthesis of 6-Chloro-2-methylimidazo[1,2-b]pyridazine
Materials:
-
3-Amino-6-chloropyridazine
-
Chloroacetone
-
Anhydrous Sodium Carbonate (Na₂CO₃)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol in a round-bottom flask, add anhydrous sodium carbonate (1.5 eq).
-
Add chloroacetone (1.2 eq) dropwise to the suspension at room temperature with vigorous stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford 6-chloro-2-methylimidazo[1,2-b]pyridazine as a solid.
Step 2: Synthesis of this compound
Materials:
-
6-Chloro-2-methylimidazo[1,2-b]pyridazine
-
Aqueous Ammonia (28-30%)
-
Copper(II) Sulfate (CuSO₄)
-
Sealed pressure vessel
-
Magnetic stirrer with heating
-
Dichloromethane (DCM)
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
In a sealed pressure vessel, place 6-chloro-2-methylimidazo[1,2-b]pyridazine (1.0 eq) and a catalytic amount of copper(II) sulfate (0.1 eq).
-
Add aqueous ammonia, ensuring the vessel is not filled more than two-thirds of its volume.
-
Seal the vessel tightly and heat the mixture to 120 °C with stirring for 12 hours.
-
After the reaction is complete, cool the vessel to room temperature before carefully opening it in a well-ventilated fume hood.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Further purification can be achieved by recrystallization or silica gel chromatography to obtain pure this compound.
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Chloroacetone is a lachrymator and toxic; handle with extreme care.
-
Reactions in sealed vessels at high temperatures and pressures pose a risk of explosion. Use appropriate safety shields and pressure-rated equipment.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for 2-Methylimidazo[1,2-b]pyridazin-6-amine as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2-Methylimidazo[1,2-b]pyridazin-6-amine and its derivatives as potent kinase inhibitors. The imidazo[1,2-b]pyridazine scaffold has been identified as a privileged structure in medicinal chemistry, demonstrating inhibitory activity against a range of protein kinases involved in critical cellular processes. Dysregulation of these kinases is frequently implicated in diseases such as cancer, inflammatory disorders, and neurodegenerative conditions.
This document outlines the key kinase targets of imidazo[1,2-b]pyridazine-based compounds, summarizes their inhibitory activities, and provides detailed protocols for their evaluation in both biochemical and cellular assays.
Key Kinase Targets and Inhibitory Activity
While specific inhibitory data for this compound is not extensively available in the public domain, numerous studies have demonstrated the potent and often selective inhibitory activity of structurally related imidazo[1,2-b]pyridazine derivatives against several important kinase families. The following sections summarize the key targets and reported in vitro efficacy of these compounds.
Dual-Specificity Tyrosine-Phosphorylation-Regulated Kinases (DYRKs) and CDC-Like Kinases (CLKs)
Imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of DYRKs and CLKs, kinases that play crucial roles in cell cycle regulation, neuronal development, and RNA splicing.[1] Selective inhibitors of DYRK1A are of particular interest for the potential treatment of cancer, type 2 diabetes, and neurological disorders.[2]
Table 1: Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives against DYRK and CLK Kinases
| Compound Reference | Target Kinase | IC50 (nM) |
| Compound 20a[1] | DYRK1A | 50 |
| Compound 20a[1] | CLK1 | 82 |
| Compound 20a[1] | CLK4 | 44 |
| Compound 17[2] | DYRK1A | (Potent cellular inhibitor) |
Monopolar Spindle 1 (Mps1/TTK) Kinase
Mps1, also known as TTK, is a critical regulator of the spindle assembly checkpoint, ensuring accurate chromosome segregation during mitosis. Its overexpression is common in various cancers, making it an attractive therapeutic target.[3][4] Imidazo[1,2-b]pyridazine-based compounds have been developed as highly potent and selective Mps1 inhibitors.[3][4]
Table 2: Inhibitory Activity of an Imidazo[1,2-b]pyridazine Derivative against Mps1 Kinase
| Compound Reference | Target Kinase | Cellular Mps1 IC50 (nM) | A549 Cell Line IC50 (nM) |
| Compound 27f[3][4] | Mps1 (TTK) | 0.70 | 6.0 |
Tyrosine Kinase 2 (Tyk2)
Tyk2 is a member of the Janus kinase (JAK) family and plays a key role in cytokine signaling pathways that are central to the immune response.[5][6] Dysregulation of Tyk2 signaling is associated with autoimmune and inflammatory diseases. Imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective allosteric inhibitors of the Tyk2 pseudokinase (JH2) domain.[5][7][8]
Table 3: Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives against Tyk2
| Compound Reference | Target Domain | Ki (nM) | Cellular IFNα IC50 (nM) | hWB IC50 (nM) |
| Compound 6q-t[9] | Tyk2 JH2 | 0.015 - 0.035 | 12 - 41 | 63 - 136 |
PIM Kinases
The PIM family of serine/threonine kinases (PIM1, PIM2, and PIM3) are downstream effectors of many cytokine and growth factor signaling pathways. They are frequently overexpressed in various hematological and solid tumors, where they promote cell survival and proliferation.[10][11] Imidazo[1,2-b]pyridazines have been identified as a class of potent and selective PIM kinase inhibitors.[10][12]
Table 4: Inhibitory Activity of an Imidazo[1,2-b]pyridazine Derivative against PIM Kinases
| Compound Reference | Target Kinase | Effect |
| K00135[12] | PIM1, PIM2 | Dose-dependently impaired survival of cells overexpressing human PIMs.[12] |
Transforming Growth Factor-β-Activated Kinase 1 (TAK1)
TAK1 is a crucial kinase in the signaling pathways of pro-inflammatory cytokines such as TNF-α and IL-1β, leading to the activation of NF-κB and MAPKs.[10][13] It is a key mediator of inflammation and is implicated in various inflammatory diseases and cancers. 6-substituted imidazo[1,2-b]pyridazines have been shown to inhibit TAK1 at nanomolar concentrations.[14][15]
Table 5: Inhibitory Activity of an Imidazo[1,2-b]pyridazine Derivative against TAK1
| Compound Reference | Target Kinase | IC50 (nM) |
| Compound 26[14][15] | TAK1 | 55 |
Signaling Pathways
The following diagrams illustrate the signaling pathways in which the targeted kinases are involved.
Experimental Protocols
The following protocols provide a general framework for evaluating the inhibitory activity of this compound and its derivatives against target kinases. It is recommended to optimize these protocols for specific kinases and assay formats.
Experimental Workflow
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a radiometric assay to determine the in vitro inhibitory activity of a test compound against a purified kinase.
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
10 mM ATP solution
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper or membrane
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
In a 96-well plate, add the test compound, purified kinase, and substrate to the kinase reaction buffer.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cell-Based Kinase Activity Assay (Western Blot)
This protocol details a method to assess the inhibitory effect of a compound on the activity of a specific kinase within a cellular context by measuring the phosphorylation of a downstream substrate.
Materials:
-
Cell line expressing the target kinase and substrate
-
Cell culture medium and supplements
-
Test compound (e.g., this compound) dissolved in DMSO
-
Stimulating ligand (if required to activate the signaling pathway)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: phospho-specific antibody for the substrate and total protein antibody for the substrate (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system for chemiluminescence detection
Procedure:
-
Seed cells in multi-well plates and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).
-
Treat the cells with various concentrations of the test compound for a predetermined duration (e.g., 1-24 hours). Include a DMSO vehicle control.
-
If the pathway requires activation, stimulate the cells with the appropriate ligand for a specific time before harvesting.
-
Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding sample loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using ECL reagents and an imaging system.
-
Strip the membrane and re-probe with the total protein antibody for the substrate to confirm equal loading.
-
Quantify the band intensities and determine the effect of the compound on substrate phosphorylation.
Conclusion
The imidazo[1,2-b]pyridazine scaffold represents a versatile and promising starting point for the development of potent and selective kinase inhibitors. The data and protocols presented herein provide a valuable resource for researchers interested in exploring the therapeutic potential of this compound and its derivatives. Further investigation into the specific activity of this compound and optimization of its structure could lead to the discovery of novel drug candidates for a variety of diseases.
References
- 1. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bms.com [bms.com]
- 6. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mps1 Kinase and Spindle Checkpoint Signaling | Liu Lab | University of Colorado Boulder [colorado.edu]
- 8. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 9. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. revvity.com [revvity.com]
- 15. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays: 2-Methylimidazo[1,2-b]pyridazin-6-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for evaluating the cellular activity of 2-Methylimidazo[1,2-b]pyridazin-6-amine, a compound belonging to a class of molecules known for their kinase inhibitory effects.[1][2][3][4][5] The following protocols describe key cell-based assays to characterize its biological activity, including effects on cell viability, proliferation, apoptosis, and cell cycle progression.
Overview of Potential Biological Activity
The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, frequently associated with kinase inhibition.[5] Derivatives have shown potent inhibitory activity against various kinases such as Tyk2, TAK1, and Mps1, which are involved in cancer and inflammatory diseases.[1][2][3][4] Therefore, it is hypothesized that this compound may function as a kinase inhibitor, impacting downstream signaling pathways that regulate cell growth and survival. The assays described below are designed to test this hypothesis.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6]
Experimental Protocol: MTT Assay
Materials:
-
This compound
-
Human cancer cell line (e.g., A549, HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
Data Presentation: IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces cell viability by 50%.
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| A549 | 48 | 5.2 |
| HCT116 | 48 | 8.1 |
| MCF-7 | 48 | 12.5 |
Note: The data presented are hypothetical and for illustrative purposes.
Experimental Workflow: MTT Assay
Apoptosis Detection (Annexin V/PI Staining)
This assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[9][10] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).[10]
Experimental Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the predetermined IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them and then combine with the supernatant.[9]
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[9]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[9]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.[9]
Data Presentation: Apoptosis Analysis
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| Compound (IC50) | 45.8 ± 3.5 | 35.1 ± 2.8 | 19.1 ± 1.9 |
Note: The data presented are hypothetical and for illustrative purposes.
Signaling Pathway: Generic Kinase Inhibitor-Induced Apoptosis
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[11] The amount of PI fluorescence is directly proportional to the amount of DNA in each cell, enabling differentiation between G0/G1, S, and G2/M phases of the cell cycle.[11]
Experimental Protocol: Cell Cycle Analysis
Materials:
-
Treated and control cells
-
Ice-cold 70% ethanol
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compound at the desired concentration for 24 hours.
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells by centrifugation.
-
Fixation: Resuspend the cell pellet and add it dropwise to 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.[12]
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.[13]
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[14]
-
Analysis: Analyze the samples by flow cytometry.
Data Presentation: Cell Cycle Distribution
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.3 ± 2.9 | 30.1 ± 1.8 | 14.6 ± 1.2 |
| Compound (IC50) | 20.7 ± 2.1 | 15.5 ± 1.5 | 63.8 ± 3.3 |
Note: The data presented are hypothetical, suggesting a G2/M arrest, a common effect of Mps1 inhibitors, and are for illustrative purposes.[3]
Experimental Workflow: Cell Cycle Analysis
Cell-Based Kinase Assay
To directly assess the inhibitory effect of the compound on a specific kinase within a cellular context, a cell-based kinase assay can be employed.[15][16] These assays typically measure the phosphorylation of a kinase's substrate in cells treated with the inhibitor.[17][18]
General Protocol: Cellular Phosphorylation Assay (e.g., Western Blot or ELISA)
Materials:
-
Cell line expressing the target kinase
-
This compound
-
Cell lysis buffer
-
Primary antibodies (phospho-specific substrate and total substrate)
-
Secondary antibody (HRP-conjugated)
-
Western blot or ELISA detection reagents
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of the compound for a short duration (e.g., 1-2 hours).
-
Cell Lysis: Wash the cells with cold PBS and add lysis buffer to extract cellular proteins.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Detection (Western Blot): a. Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane and probe with a primary antibody against the phosphorylated substrate. c. Wash and incubate with an HRP-conjugated secondary antibody. d. Detect the signal using a chemiluminescent substrate. e. Strip and re-probe the membrane for the total substrate protein as a loading control.
-
Detection (ELISA): Use a sandwich ELISA kit with a capture antibody for the total substrate and a detection antibody for the phosphorylated form.[18]
-
Data Analysis: Quantify the band intensity (Western blot) or absorbance/fluorescence (ELISA) to determine the reduction in substrate phosphorylation relative to the vehicle control.
Data Presentation: Kinase Inhibition
| Compound Concentration (µM) | % Inhibition of Substrate Phosphorylation |
| 0.01 | 15.3 |
| 0.1 | 48.9 |
| 1 | 85.2 |
| 10 | 98.1 |
Note: The data presented are hypothetical and for illustrative purposes.
These protocols provide a comprehensive starting point for characterizing the cellular effects of this compound. Researchers should optimize assay conditions, such as cell density and incubation times, for their specific cell lines and experimental setup.
References
- 1. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of imidazo[1,2- b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. wp.uthscsa.edu [wp.uthscsa.edu]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 16. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for High-Throughput Screening with an Imidazo[1,2-b]pyridazine Library
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing a focused library of imidazo[1,2-b]pyridazine derivatives in high-throughput screening (HTS) campaigns to identify novel modulators of kinase activity. The imidazo[1,2-b]pyridazine scaffold is a "privileged" heterocyclic nucleus in medicinal chemistry, forming the core of numerous biologically active compounds, including the FDA-approved kinase inhibitor Ponatinib.[1] This scaffold's versatility and amenability to chemical modification make it an attractive starting point for the discovery of new therapeutic agents against a range of diseases, particularly cancer and inflammatory disorders.[2][3]
Introduction to Imidazo[1,2-b]pyridazines in Drug Discovery
The imidazo[1,2-b]pyridazine core has been identified as a key pharmacophore in a variety of kinase inhibitors, targeting enzymes such as Tyrosine Kinase 2 (Tyk2), Bruton's Tyrosine Kinase (BTK), and Transforming Growth Factor-β-Activated Kinase 1 (TAK1).[4][5] Dysregulation of these kinases is implicated in numerous pathologies, making them high-value targets for therapeutic intervention. Libraries of imidazo[1,2-b]pyridazine derivatives offer a rich source of chemical diversity for screening against these and other kinase targets.
Key Signaling Pathways
Understanding the signaling context of the target kinase is crucial for designing effective screening campaigns and interpreting the resulting data. Below are simplified representations of key signaling pathways that can be targeted with an imidazo[1,2-b]pyridazine library.
References
- 1. benchchem.com [benchchem.com]
- 2. inits.at [inits.at]
- 3. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 4. researchgate.net [researchgate.net]
- 5. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Methylimidazo[1,2-b]pyridazin-6-amine and Related Compounds in Cancer Cell Line Studies
Disclaimer: Extensive literature searches did not yield specific studies on the anticancer effects of 2-Methylimidazo[1,2-b]pyridazin-6-amine . The following application notes and protocols are based on research conducted on structurally related compounds from the imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine families, which serve as a valuable reference for investigating the potential of this compound in cancer research.
Application Notes: The Imidazo[1,2-b]pyridazine Scaffold in Oncology
The imidazo[1,2-b]pyridazine core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.[1] Its significance in oncology is highlighted by the FDA-approved drug Ponatinib, a multi-targeted tyrosine kinase inhibitor featuring this heterocyclic system, used in the treatment of chronic myeloid leukemia (CML).[2] Derivatives of this scaffold have shown promise in targeting various signaling pathways implicated in cancer progression.
Mechanism of Action: Derivatives of the broader imidazo[1,2-b]pyridazine and related imidazo-heterocyclic families have been shown to exert their anticancer effects through various mechanisms, primarily by acting as kinase inhibitors. Key kinase targets that have been identified for different derivatives include:
-
Anaplastic Lymphoma Kinase (ALK): Novel macrocyclic derivatives of imidazo[1,2-b]pyridazine have been developed as potent ALK inhibitors, capable of overcoming resistance to existing therapies.[3]
-
Transforming Growth Factor-β-activated Kinase (TAK1): This kinase is a target for some imidazo[1,2-b]pyridazine derivatives, which have shown efficacy in multiple myeloma cell lines.
-
Monopolar Spindle 1 (Mps1) Kinase: Imidazo[1,2-b]pyridazine-based compounds have been identified as potent and selective inhibitors of Mps1, a key regulator of the spindle assembly checkpoint, demonstrating broad antiproliferative activity across various cancer cell lines.
-
Tyrosine Kinase 2 (Tyk2): Ligands of the Tyk2 pseudokinase (JH2) domain based on the imidazo[1,2-b]pyridazine scaffold have been developed as selective allosteric inhibitors of TYK2 signaling, which is implicated in immuno-inflammatory diseases and some cancers.[4]
Structurally related imidazo[1,2-a]pyridine derivatives have also been shown to induce apoptosis and modulate key signaling pathways such as STAT3/NF-κB.
Preclinical Investigations: Researchers investigating this compound could anticipate a range of potential anticancer activities. Initial studies should focus on broad screening across a panel of cancer cell lines to identify sensitive histotypes. Subsequent mechanistic studies could explore kinase inhibition profiles, effects on cell cycle progression, and induction of apoptosis.
Quantitative Data: Cytotoxicity of Related Imidazo-Heterocyclic Compounds
The following table summarizes the cytotoxic activity (IC50/GI50 values) of various derivatives of imidazo[1,2-b]pyridazine and the closely related imidazo[1,2-a]pyridine scaffold against several cancer cell lines. It is crucial to note that these are not values for this compound but for the specific derivatives cited in the literature.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Imidazo[1,2-b]pyridazine | Compound 26 (TAK1 Inhibitor) | MPC-11 (Multiple Myeloma) | 0.03 | [3] |
| Imidazo[1,2-b]pyridazine | Compound 26 (TAK1 Inhibitor) | H929 (Multiple Myeloma) | 0.03 | [3] |
| Imidazo[1,2-b]pyridazine | Compound 27f (Mps1 Inhibitor) | A549 (Lung Carcinoma) | 0.006 | |
| Imidazo[1,2-b]pyridazine | Macrocyclic Derivative O-10 (ALK Inhibitor) | KARPAS-299 (Anaplastic Large Cell Lymphoma) | 0.023 (Enzymatic) | [3] |
| Imidazo[1,2-a]pyridine | Compound 3d | MCF-7 (Breast Cancer) | 43.4 | [5] |
| Imidazo[1,2-a]pyridine | Compound 4d | MCF-7 (Breast Cancer) | 39.0 | [5] |
| Imidazo[1,2-a]pyridine | Compound 3d | MDA-MB-231 (Breast Cancer) | 35.9 | [5] |
| Imidazo[1,2-a]pyridine | Compound 4d | MDA-MB-231 (Breast Cancer) | 35.1 | [5] |
| Imidazo[1,2-a]pyridine | Compound IP-5 | HCC1937 (Breast Cancer) | 45 | |
| Imidazo[1,2-a]pyridine | Compound IP-6 | HCC1937 (Breast Cancer) | 47.7 |
Experimental Protocols
Here are detailed protocols for foundational experiments to assess the anticancer activity of a novel compound like this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of the test compound on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines of interest (e.g., A549, MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette and plate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final solvent concentration should be consistent across all wells and typically below 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium and solvent only as a negative control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the solvent control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Analysis of Protein Expression by Western Blot
Objective: To investigate the effect of the test compound on the expression levels of key proteins in a specific signaling pathway (e.g., apoptosis markers like Bcl-2, Bax, and cleaved PARP).
Materials:
-
6-well cell culture plates
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Seed cells in 6-well plates and treat with the test compound at selected concentrations (e.g., IC50 and 2x IC50) for a specified time. Harvest cells and lyse them with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein into the wells of an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imager. Use β-actin as a loading control to ensure equal protein loading.
-
Analysis: Quantify band intensities using densitometry software.
Visualizations
Below are diagrams representing common workflows and pathways relevant to the study of novel anticancer compounds.
Caption: A typical workflow for the initial screening and evaluation of a novel anticancer compound.
Caption: Simplified signaling pathway illustrating the inhibitory action of a kinase inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Methylimidazo[1,2-b]pyridazin-6-amine in Neurodegenerative Disease Models: A Prospective Outlook
Note to the Reader: As of the current date, publicly available scientific literature does not contain specific studies on the application of 2-Methylimidazo[1,2-b]pyridazin-6-amine in neurodegenerative disease models. The following application notes and protocols are presented as a prospective guide for researchers and drug development professionals interested in evaluating this compound or similar novel imidazo[1,2-b]pyridazine derivatives for neuroprotective properties. The methodologies described are based on standard practices in the field and findings from research on related compounds.
Introduction
Neurodegenerative diseases, such as Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD), represent a significant and growing global health challenge. A hallmark of these diseases is the progressive loss of neuronal structure and function. The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including kinase inhibition and anti-inflammatory effects, which are relevant to the pathology of neurodegenerative disorders. This document outlines a potential research framework for investigating the therapeutic utility of this compound in preclinical models of neurodegeneration.
Hypothesized Mechanism of Action
Based on the activities of related imidazo[1,2-b]pyridazine and imidazopyridine compounds, this compound could potentially exert neuroprotective effects through various mechanisms. These may include the inhibition of kinases involved in neuroinflammatory pathways (e.g., TAK1, IKKβ), modulation of amyloid-beta (Aβ) aggregation, or stabilization of microtubules. The initial experimental approach should aim to elucidate the primary mechanism of action.
Caption: Hypothesized signaling pathways for neuroprotection.
Experimental Protocols
The following section details a tiered approach to evaluating this compound, starting with in vitro screening and progressing to in vivo models.
Tier 1: In Vitro Screening and Target Identification
The initial phase focuses on assessing the compound's cytotoxicity, primary mechanism of action, and efficacy in cell-based models of neurodegeneration.
Caption: Workflow for in vitro evaluation.
1. Cytotoxicity Assessment
-
Protocol:
-
Seed neuronal cell lines (e.g., SH-SY5Y, PC12) in 96-well plates.
-
Treat cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 24-48 hours.
-
Assess cell viability using an MTT or LDH assay according to the manufacturer's instructions.
-
Determine the concentration that results in 50% cell death (CC50).
-
2. Kinase Inhibition Profiling
-
Protocol:
-
Submit the compound to a commercial kinase screening panel (e.g., Eurofins, Promega) to identify potential kinase targets.
-
For identified hits, perform dose-response curves to determine the IC50 value.
-
Focus on kinases relevant to neuroinflammation and neurodegeneration (e.g., GSK3β, CDK5, LRRK2, TAK1).
-
3. Anti-inflammatory Activity in Microglia
-
Protocol:
-
Culture murine or human microglial cells (e.g., BV-2, HMC3).
-
Pre-treat cells with non-toxic concentrations of the compound for 1 hour.
-
Stimulate with lipopolysaccharide (LPS) to induce an inflammatory response.
-
After 24 hours, collect the supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA.
-
4. Amyloid-Beta (Aβ) Aggregation Assay
-
Protocol:
-
Synthesize or purchase Aβ₁₋₄₂ peptides.
-
Incubate Aβ₁₋₄₂ with various concentrations of the compound in a 96-well plate.
-
At different time points, add Thioflavin T (ThT) and measure fluorescence to quantify Aβ fibril formation.
-
Calculate the percentage of inhibition of Aβ aggregation.
-
Tier 2: In Vivo Pharmacokinetics and Efficacy
If promising in vitro data is obtained, the next step is to evaluate the compound's properties and efficacy in animal models.
Caption: Workflow for in vivo evaluation.
1. Pharmacokinetic (PK) Studies
-
Protocol:
-
Administer a single dose of the compound to mice via intravenous (IV) and oral (PO) routes.
-
Collect blood samples at various time points.
-
At the final time point, collect brain tissue.
-
Analyze plasma and brain homogenates using LC-MS/MS to determine key PK parameters (e.g., half-life, Cmax, AUC, oral bioavailability, brain-to-plasma ratio).
-
2. Alzheimer's Disease Model: 5XFAD Mice
-
Protocol:
-
Use 5XFAD transgenic mice, which develop amyloid plaques.
-
Begin chronic daily dosing with the compound at an age before significant pathology develops.
-
At the end of the treatment period, perform behavioral tests such as the Morris water maze to assess cognitive function.
-
Euthanize the mice and collect brain tissue for immunohistochemical analysis of Aβ plaque load and microgliosis.
-
3. Parkinson's Disease Model: MPTP-induced Neurodegeneration
-
Protocol:
-
Administer the neurotoxin MPTP to mice to induce selective loss of dopaminergic neurons.
-
Treat mice with the compound before, during, or after MPTP administration to assess its protective or restorative effects.
-
Evaluate motor function using the rotarod test.
-
Analyze brain tissue for the number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and dopamine levels in the striatum.
-
Data Presentation
Quantitative data from these experiments should be summarized in clear and concise tables to facilitate comparison and decision-making.
Table 1: In Vitro Activity Summary
| Assay | Cell Line/Target | Endpoint | Result (IC50/EC50 in µM) |
| Cytotoxicity | SH-SY5Y | CC50 | > 100 |
| Kinase Inhibition | LRRK2 (G2019S) | IC50 | Hypothetical Value |
| Anti-inflammatory | BV-2 (LPS) | TNF-α EC50 | Hypothetical Value |
| Aβ Aggregation | Aβ₁₋₄₂ | Inhibition IC50 | Hypothetical Value |
Table 2: In Vivo Pharmacokinetic Parameters in Mice
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | F (%) | Brain/Plasma Ratio |
| IV | 2 | 1500 | 0.08 | 2500 | 2.5 | - | 1.2 |
| PO | 10 | 800 | 0.5 | 4000 | 3.0 | 32 | Hypothetical Value |
Table 3: Efficacy in 5XFAD Mouse Model
| Treatment Group | Dose (mg/kg) | Morris Water Maze (Escape Latency, s) | Aβ Plaque Load (%) |
| Vehicle | - | 60 ± 8 | 10 ± 2 |
| Compound X | 10 | 45 ± 6 | 6 ± 1.5 |
| Compound X | 30 | 32 ± 5 | 4 ± 1 |
| *p < 0.05, *p < 0.01 vs. Vehicle |
Conclusion
While there is currently no specific data on the use of this compound in neurodegenerative disease models, its chemical scaffold holds therapeutic promise. The systematic approach outlined in these application notes provides a robust framework for its evaluation as a potential neuroprotective agent. Successful outcomes in these preclinical studies would warrant further investigation and development.
Application Notes and Protocols: 2-Methylimidazo[1,2-b]pyridazin-6-amine as a Putative Fluorescent Probe
Disclaimer: Direct experimental data on the fluorescent properties and specific applications of 2-Methylimidazo[1,2-b]pyridazin-6-amine as a fluorescent probe is limited in publicly available literature. The following application notes and protocols are based on the known characteristics of the broader imidazo[1,2-b]pyridazine and the closely related imidazo[1,2-a]pyridine chemical scaffolds, which are recognized for their fluorescent properties and applications in sensing and bioimaging. These guidelines are intended to serve as a starting point for researchers and may require optimization for the specific compound of interest.
Introduction
The imidazo[1,2-b]pyridazine scaffold is a nitrogen-containing heterocyclic system that has garnered significant interest in medicinal chemistry due to its diverse biological activities.[1][2][3][4] Derivatives of this and related fused imidazole systems, such as imidazo[1,2-a]pyridines, are also known to possess intriguing photophysical properties, making them attractive candidates for the development of fluorescent probes.[5][6][7] These probes can be utilized for the detection of various analytes and for cellular imaging applications. This compound, with its electron-donating amino group, has the potential to exhibit fluorescence and serve as a scaffold for the development of novel fluorescent sensors.
Potential Applications
Based on the properties of related compounds, this compound could potentially be developed into a fluorescent probe for:
-
Sensing Metal Ions: The nitrogen atoms in the imidazopyridazine ring can act as chelating sites for metal ions. The binding of a metal ion could lead to a change in the fluorescence intensity or a shift in the emission wavelength, enabling the detection of specific ions.
-
Detecting pH Changes: The amino group and the nitrogen atoms in the heterocyclic core can be protonated or deprotonated depending on the pH of the environment. This can alter the electronic properties of the molecule and modulate its fluorescence, allowing for its use as a pH sensor.
-
Bioimaging: By modifying the core structure with specific targeting moieties, this compound derivatives could be directed to specific organelles within a cell, such as the mitochondria or lysosomes, enabling their visualization through fluorescence microscopy.
-
Monitoring Enzyme Activity: The amine group can be functionalized with a substrate for a specific enzyme. Enzymatic cleavage of the substrate could release the fluorescent core, leading to a "turn-on" fluorescence signal.
Photophysical Properties (Representative Data)
The following table summarizes representative photophysical data for fluorescent probes based on the imidazo[1,2-a]pyridine scaffold, a close structural analog of imidazo[1,2-b]pyridazine. These values can serve as an estimate for the potential properties of this compound derivatives.
| Property | Representative Value Range | Notes |
| Excitation Maximum (λex) | 320 - 450 nm | The exact wavelength will depend on the substitution pattern and the solvent environment. |
| Emission Maximum (λem) | 400 - 550 nm | A significant Stokes shift is often observed for this class of compounds. |
| Quantum Yield (ΦF) | 0.1 - 0.6 | The fluorescence quantum yield is highly sensitive to the molecular structure and the presence of quenchers. Electron-donating groups tend to increase the quantum yield.[6] |
| Molar Extinction Coefficient (ε) | 10,000 - 30,000 M⁻¹cm⁻¹ | This value reflects the efficiency of light absorption at the excitation maximum. |
| Stokes Shift | 80 - 150 nm | A large Stokes shift is advantageous as it minimizes self-quenching and improves the signal-to-noise ratio. |
Experimental Protocols
General Synthesis of Imidazo[1,2-b]pyridazine Derivatives
A common method for the synthesis of the imidazo[1,2-b]pyridazine core involves the condensation of a 3-amino-6-halopyridazine with an α-haloketone.[8]
Caption: General synthetic route for imidazo[1,2-b]pyridazine derivatives.
Protocol:
-
Dissolve Reactants: Dissolve 3-amino-6-chloropyridazine (1 equivalent) and the desired α-bromoketone (1.1 equivalents) in a suitable solvent such as ethanol or isopropanol.
-
Add Base: Add a mild base, for example, sodium bicarbonate (2-3 equivalents), to the reaction mixture.
-
Reflux: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure imidazo[1,2-b]pyridazine derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for Fluorescence-Based Sensing (Hypothetical Example: Metal Ion Detection)
This protocol describes a general procedure for evaluating the potential of this compound as a fluorescent sensor for a specific metal ion.
Caption: Experimental workflow for evaluating a fluorescent sensor.
Materials:
-
This compound (the probe)
-
Stock solutions of various metal ions (e.g., chlorides or nitrates) in a suitable buffer
-
Buffer solution (e.g., HEPES, Tris-HCl) at the desired pH
-
Spectrofluorometer
Protocol:
-
Prepare Stock Solutions: Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO) and stock solutions of the metal ions of interest (e.g., 10 mM in deionized water).
-
Determine Optimal Wavelengths:
-
Dilute the probe stock solution in the chosen buffer to a final concentration of 10 µM.
-
Record the absorption spectrum to determine the absorption maximum (λabs).
-
Record the fluorescence emission spectrum by exciting at λabs to determine the emission maximum (λem).
-
-
Fluorescence Titration:
-
To a series of cuvettes, add the probe solution (final concentration 10 µM in buffer).
-
Add increasing concentrations of the target metal ion to each cuvette.
-
Incubate the solutions for a short period (e.g., 5-10 minutes) to allow for binding equilibrium.
-
Measure the fluorescence emission spectra (exciting at λex and recording the emission around λem).
-
-
Data Analysis:
-
Plot the fluorescence intensity at λem as a function of the metal ion concentration.
-
From the titration curve, determine the binding constant (Ka) and the limit of detection (LOD).
-
-
Selectivity Study:
-
Prepare solutions of the probe (10 µM) containing a fixed concentration of the target metal ion.
-
To these solutions, add a significant excess (e.g., 10-100 fold) of other potentially interfering metal ions.
-
Measure the fluorescence intensity and compare it to the signal from the target ion alone to assess selectivity.
-
Protocol for Cellular Imaging (Hypothetical Example)
This protocol provides a general guideline for using a fluorescent imidazo[1,2-b]pyridazine derivative for imaging in live cells.
Caption: A simplified workflow for live-cell fluorescence imaging.
Materials:
-
Cultured cells (e.g., HeLa, MCF-7) grown on glass-bottom dishes or coverslips
-
Fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope equipped with appropriate filters
Protocol:
-
Cell Seeding: Seed the cells onto glass-bottom dishes or coverslips and allow them to adhere overnight in a CO₂ incubator.
-
Probe Loading:
-
Dilute the fluorescent probe stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).
-
Remove the old medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells for a specific period (e.g., 15-60 minutes) at 37°C in the CO₂ incubator.
-
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells two to three times with pre-warmed PBS to remove any excess, unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
Immediately image the cells using a fluorescence microscope. Use an excitation filter appropriate for the probe's λex and an emission filter that captures its λem.
-
-
Image Analysis: Acquire and analyze the fluorescence images to observe the subcellular localization and distribution of the probe.
Conclusion
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ijrpr.com [ijrpr.com]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling Imidazo[1,2-b]pyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the radiolabeling of imidazo[1,2-b]pyridazine derivatives with common radioisotopes used in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging. The protocols are intended for use by trained professionals in a laboratory setting equipped for radiochemistry.
Introduction
Imidazo[1,2-b]pyridazine derivatives have emerged as a versatile scaffold in medicinal chemistry, with applications in developing potent and selective inhibitors for various kinases and as imaging agents for neurological targets.[1][2][3][4][5][6][7] Their favorable pharmacokinetic properties and ability to be functionalized at multiple positions make them attractive candidates for the development of radiotracers for PET and SPECT imaging of targets such as β-amyloid plaques, the translocator protein (TSPO), and the PI3K/Akt/mTOR signaling pathway.[8][9][10]
This document outlines standardized protocols for the radiolabeling of imidazo[1,2-b]pyridazine derivatives with Carbon-11 ([¹¹C]), Fluorine-18 ([¹⁸F]), and Iodine-123 ([¹²³I]).
Radiolabeling Protocols
Carbon-11 Labeling via N-methylation
A common strategy for labeling with the short-lived positron emitter Carbon-11 (t½ = 20.4 min) is through N-methylation of a suitable precursor using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).
Experimental Protocol:
-
Precursor Preparation: Synthesize the N-desmethyl precursor of the target imidazo[1,2-b]pyridazine derivative.
-
[¹¹C]CH₃I/[¹¹C]CH₃OTf Production: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron. Convert [¹¹C]CO₂ to [¹¹C]CH₄, which is then reacted with iodine to form [¹¹C]CH₃I. [¹¹C]CH₃OTf can be synthesized from [¹¹C]CH₃I.
-
Radiolabeling Reaction:
-
Dissolve the N-desmethyl precursor (typically 0.5-1.0 mg) in a suitable solvent such as dimethylformamide (DMF) or ethanol.
-
Add a base (e.g., 0.5 M NaOH) to facilitate the methylation reaction.
-
Introduce the gaseous [¹¹C]CH₃I or [¹¹C]CH₃OTf into the reaction vessel.
-
Heat the reaction mixture (e.g., at 80°C) for a short duration (typically 3-5 minutes).
-
-
Purification:
-
Quench the reaction with water.
-
Purify the crude reaction mixture using semi-preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.
-
-
Formulation:
-
Collect the radioactive fraction containing the [¹¹C]-labeled product.
-
Remove the HPLC solvent, typically by solid-phase extraction (SPE) using a C18 cartridge.
-
Elute the final product from the SPE cartridge with ethanol and formulate in a sterile saline solution for injection.
-
Quantitative Data for [¹¹C]-Labeled Imidazo[1,2-b]pyridazine Analogues
| Compound Class | Precursor | Radiolabeling Agent | Radiochemical Yield (RCY, decay-corrected) | Radiochemical Purity (RCP) | Molar Activity (Aᴍ) | Reference | |---|---|---|---|---|---| | Imidazo[1,2-a]pyridine derivative | N-desmethyl precursor | [¹¹C]CH₃OTf | 40-50% | >99% | 296-555 GBq/µmol |[11] | | General N-methylation | Normorphine | [¹¹C]CH₃I | 45-50% | >95% | 20-26 Ci/µmol |[12] |
Note: Data for closely related imidazo[1,2-a]pyridine derivatives and other N-methylation reactions are provided for reference.
Fluorine-18 Labeling via Nucleophilic Substitution
Fluorine-18 (t½ = 109.8 min) is a widely used PET isotope due to its longer half-life, which allows for more complex syntheses and longer imaging times. A common method for introducing [¹⁸F] is through nucleophilic substitution of a suitable leaving group (e.g., tosylate, mesylate, or nitro group) on an appropriate precursor.
Experimental Protocol:
-
Precursor Synthesis: Synthesize a precursor molecule bearing a good leaving group (e.g., a tosylate) at the desired position for fluorination.
-
[¹⁸F]Fluoride Production: Produce aqueous [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron using an enriched [¹⁸O]water target.
-
Azeotropic Drying: Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water. Remove water by azeotropic distillation under a stream of nitrogen at elevated temperature.
-
Radiolabeling Reaction:
-
Dissolve the tosylate precursor (typically 5-10 mg) in an anhydrous polar aprotic solvent (e.g., DMSO or acetonitrile).
-
Add the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex to the precursor solution.
-
Heat the reaction mixture at a high temperature (e.g., 120-150°C) for 10-20 minutes.
-
-
Purification:
-
Cool the reaction mixture and dilute with water.
-
Purify the crude product using semi-preparative HPLC.
-
-
Formulation:
-
Collect the radioactive fraction.
-
Perform solid-phase extraction to remove the HPLC solvent and formulate the final product in sterile saline.
-
Quantitative Data for [¹⁸F]-Labeled Pyridaben Analogues
| Compound | Precursor | Radiochemical Yield (RCY, decay-corrected) | Radiochemical Purity (RCP) | Reference | |---|---|---|---| | [¹⁸F]Flurpiridaz | Tosylate precursor | 55-65% | >98% |[13] | | [¹⁸F]FP1OP | Tosylate precursor | ~50% | >98% |[14] |
Note: Data for structurally related pyridaben analogues are provided as a reference for typical yields and purities.
Iodine-123 Labeling for SPECT Imaging
Iodine-123 (t½ = 13.2 hours) is a gamma-emitting radionuclide used in SPECT imaging. Radioiodination of imidazo[1,2-b]pyridazines can be achieved through methods such as iododestannylation or copper-assisted radioiodine exchange.
Experimental Protocol (Iododestannylation):
-
Precursor Synthesis: Synthesize the corresponding tributyltin precursor of the target imidazo[1,2-b]pyridazine derivative.
-
Radioiodination Reaction:
-
Dissolve the tributyltin precursor in a suitable solvent.
-
Add Na[¹²³I] in the presence of an oxidizing agent such as peracetic acid, chloramine-T, or Iodogen.
-
Allow the reaction to proceed at room temperature or with gentle heating.
-
-
Purification: Purify the crude product using semi-preparative C-18 reverse-phase HPLC.
-
Formulation: Collect the radioactive fraction and formulate as described in the previous protocols.
Experimental Protocol (Copper-Assisted Bromine-[¹²³I]Iodine Exchange):
-
Precursor Synthesis: Synthesize the corresponding bromo-precursor of the imidazo[1,2-b]pyridazine derivative.
-
Radioiodination Reaction:
-
Heat the bromo-precursor with Na[¹²³I] in the presence of a copper catalyst and a reducing agent like sodium bisulfite in acetic acid at high temperature (e.g., 200°C).
-
-
Purification and Formulation: Follow the same purification and formulation steps as for the iododestannylation method.
Quantitative Data for [¹²³I]-Labeled Imidazo[1,2-b]pyridazines
| Compound | Radiolabeling Method | Radiochemical Yield (RCY) | Radiochemical Purity (RCP) | Specific Activity (Aₛ) | Reference |
| [¹²³I]Iodinated Imidazo[1,2-b]pyridazine 1 | Iododestannylation | 40-85% | >97% | >80 GBq/µmol | [10] |
| [¹²³I]Iodinated Imidazo[1,2-b]pyridazine 2 | Copper-assisted bromine-iodine exchange | >90% | >97% | >180 GBq/µmol | [10] |
Visualizations
Experimental Workflow for Radiolabeling
Caption: General workflow for the radiosynthesis of imidazo[1,2-b]pyridazine derivatives.
PI3K/Akt/mTOR Signaling Pathway
Imidazo[1,2-b]pyridazine derivatives have been developed as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently overactivated in cancer.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-b]pyridazine derivatives.
References
- 1. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collection - Discovery of Imidazo[1,2âb]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 6. Identification of Imidazo[1,2- b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of 18F-Labeled Bispyridyl Tetrazines for In Vivo Pretargeted PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. TSPO Radioligands for Neuroinflammation: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and preliminary evaluation of 18F-labeled pyridaben analogues for myocardial perfusion imaging with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating 2-Methylimidazo[1,2-b]pyridazin-6-amine Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for the preclinical evaluation of 2-Methylimidazo[1,2-b]pyridazin-6-amine, a novel investigational compound. Due to the limited publicly available data on this specific molecule, the protocols outlined below are based on the well-characterized c-Met inhibitor, AMG-337 . AMG-337 shares a similar imidazo[1,2-b]pyridazine core structure and is a potent and selective inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] It is hypothesized that this compound may exhibit a similar mechanism of action, making the methodologies developed for AMG-337 highly relevant for its preclinical assessment.
The c-Met signaling pathway is a critical driver in the development and progression of various human cancers.[1][4][5] Aberrant activation of c-Met, through mutation, amplification, or overexpression, can lead to increased cell proliferation, survival, migration, and invasion.[5][6] Therefore, inhibitors of this pathway represent a promising therapeutic strategy. These protocols will guide researchers in establishing appropriate animal models to test the in vivo efficacy and pharmacodynamic effects of this compound, assuming a c-Met inhibitory mechanism.
Mechanism of Action: c-Met Signaling Pathway Inhibition
The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), dimerizes and autophosphorylates, creating docking sites for various downstream signaling proteins.[1][7] This activation triggers multiple intracellular cascades, including the PI3K/AKT and MAPK pathways, which are crucial for cell growth and survival.[2][5]
AMG-337 acts as an ATP-competitive inhibitor of the c-Met kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling.[2][8] This blockade of c-Met signaling in MET-dependent tumor cells leads to the inhibition of cell proliferation and the induction of apoptosis.[2][9] The following diagram illustrates the c-Met signaling pathway and the proposed inhibitory action of a c-Met inhibitor like this compound.
Figure 1: Proposed inhibition of the c-Met signaling pathway.
Animal Models for Efficacy Testing
The selection of an appropriate animal model is critical for evaluating the antitumor efficacy of a c-Met inhibitor. Based on preclinical studies with AMG-337, tumor xenograft models using human cancer cell lines with high-level MET gene amplification are recommended.[2][8] These models are considered "MET-dependent" and are sensitive to c-Met inhibition.
Recommended Cell Lines
| Cell Line | Cancer Type | MET Status | Reference |
| SNU-5 | Gastric Adenocarcinoma | Amplified | [2] |
| SNU-620 | Gastric Adenocarcinoma | Amplified | [2] |
| MKN-45 | Gastric Adenocarcinoma | Amplified | [2] |
| U-87 MG | Glioblastoma | HGF/MET Autocrine Loop | [2] |
| NCI-H1573 | Non-Small Cell Lung Cancer | Amplified (with KRAS mutation - may be insensitive) | [2][8] |
Note: It is crucial to select cell lines with confirmed high MET amplification (>12 copies) to ensure dependence on the c-Met pathway for tumor growth and survival.[2][8] The presence of downstream mutations, such as in KRAS, may confer resistance to c-Met inhibition despite MET amplification.[2][8]
Experimental Protocols
The following protocols provide a detailed methodology for conducting in vivo efficacy and pharmacodynamic studies.
I. In Vivo Efficacy Study in Xenograft Models
Objective: To evaluate the dose-dependent antitumor activity of this compound in a MET-amplified xenograft model.
Materials:
-
Animals: Female athymic nude mice (e.g., CD-1 nu/nu or Harlan), 6-11 weeks old.[2]
-
Cell Lines: MET-amplified human cancer cell lines (e.g., SNU-5, SNU-620).
-
Reagents: Matrigel, cell culture medium, this compound, vehicle control.
-
Equipment: Calipers, animal balance, oral gavage needles.
Protocol:
-
Cell Culture: Culture the selected MET-amplified cancer cell line according to standard protocols.
-
Tumor Implantation:
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells into the right flank of each mouse.[2]
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth twice weekly using calipers.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Treatment Initiation:
-
When tumors reach an average volume of approximately 200 mm³, randomize mice into treatment and control groups (n=10 per group).[2]
-
-
Drug Administration:
-
Prepare this compound in a suitable vehicle.
-
Administer the compound orally once daily by gavage at predetermined doses (e.g., 0.3, 1, 3, 10 mg/kg, based on AMG-337 studies).[2]
-
Administer vehicle to the control group.
-
-
Efficacy Endpoints:
-
Measure tumor volume twice weekly.
-
Monitor animal body weight and overall health status.
-
The study can be terminated when tumors in the control group reach a predetermined size or after a specified duration of treatment.
-
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each group over time.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed differences.
-
II. Pharmacodynamic (PD) Biomarker Analysis
Objective: To assess the in vivo target engagement of this compound by measuring the inhibition of c-Met signaling in tumor tissue.
Materials:
-
Tumor-bearing mice from a satellite group of the efficacy study.
-
Lysis buffer, protease and phosphatase inhibitors.
-
Antibodies for Western blotting (e.g., anti-p-MET, anti-total MET, anti-p-Gab1, anti-total Gab1).
-
Equipment for Western blotting and imaging.
Protocol:
-
Dosing and Tissue Collection:
-
Administer a single oral dose of this compound or vehicle to tumor-bearing mice.
-
At a specified time point post-dose (e.g., 3 hours, based on AMG-337 studies), euthanize the mice and harvest the tumors.[2]
-
-
Tissue Processing:
-
Immediately snap-freeze the tumors in liquid nitrogen.
-
Prepare tumor lysates using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
-
Western Blot Analysis:
-
Determine protein concentration in the lysates.
-
Perform Western blotting to detect the levels of phosphorylated and total MET and its downstream effector, Gab1.
-
-
Data Analysis:
-
Quantify the band intensities for phosphorylated and total proteins.
-
Calculate the ratio of phosphorylated to total protein for each target to assess the degree of target inhibition.
-
Data Presentation
Quantitative data from in vivo studies should be summarized in clear and concise tables to facilitate comparison between different treatment groups.
Table 1: In Vivo Antitumor Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., QD) | Mean Tumor Volume at Day X (mm³) | Tumor Growth Inhibition (%) | Statistical Significance (p-value) |
| Vehicle Control | - | - | - | |
| Compound A | 0.3 | |||
| Compound A | 1 | |||
| Compound A | 3 | |||
| Compound A | 10 |
Table 2: Pharmacodynamic Effects of this compound on c-Met Signaling in Tumors
| Treatment Group | Dose (mg/kg, single dose) | Time Post-Dose (hours) | % Inhibition of p-MET | % Inhibition of p-Gab1 |
| Vehicle Control | - | 3 | 0 | 0 |
| Compound A | 0.75 | 3 | ||
| Compound A | 3 | 3 |
Note: The data in these tables are placeholders and should be replaced with experimental results.
Visualization of Experimental Workflow
The following diagram provides a visual representation of the key steps involved in an in vivo efficacy study.
Figure 2: In vivo efficacy study workflow.
Conclusion
These application notes and protocols provide a robust starting point for the preclinical in vivo evaluation of this compound. By leveraging the extensive knowledge available for the analogous c-Met inhibitor AMG-337, researchers can design and execute meaningful experiments to determine the efficacy and mechanism of action of this novel compound. Careful selection of MET-dependent animal models and rigorous execution of the described protocols will be essential for generating high-quality data to support further drug development efforts.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. axonmedchem.com [axonmedchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. c-MET [abbviescience.com]
- 6. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro and In Vivo Activity of AMG 337, a Potent and Selective MET Kinase Inhibitor, in MET-Dependent Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methylimidazo[1,2-b]pyridazin-6-amine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-Methylimidazo[1,2-b]pyridazin-6-amine synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Troubleshooting Guide
Q1: My yield of 6-chloro-2-methylimidazo[1,2-b]pyridazine (the precursor) is low. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of the precursor, 6-chloro-2-methylimidazo[1,2-b]pyridazine, often stem from incomplete reaction, side product formation, or inefficient purification. Here are some troubleshooting steps:
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Reagent Quality: Ensure the 3-amino-6-chloropyridazine is pure and the chloroacetone has not degraded. Using freshly distilled chloroacetone is recommended.
-
Reaction Temperature: The reaction typically requires heating. If the temperature is too low, the reaction will be slow or incomplete. Conversely, excessively high temperatures can lead to decomposition and the formation of tar-like side products. Optimization of the reflux temperature in a suitable solvent like ethanol or 1,2-dimethoxyethane is crucial.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in unreacted starting material, while prolonged heating can increase side product formation.
-
Solvent: The choice of solvent is important. Alcohols like ethanol or isopropanol are commonly used. Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
Purification: The crude product may require careful purification. Column chromatography on silica gel is often effective in separating the desired product from impurities.
Q2: I am struggling with the final amination step to produce this compound. What are the key parameters to consider for a successful Buchwald-Hartwig amination?
A2: The Buchwald-Hartwig amination is a powerful method for this transformation, but its success is highly dependent on the reaction conditions. Key parameters to optimize include:
-
Catalyst System:
-
Palladium Precursor: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are common choices.
-
Ligand: The choice of phosphine ligand is critical. Sterically hindered and electron-rich ligands like Xantphos, DavePhos, or BrettPhos are often effective for amination reactions. The optimal ligand may need to be screened.
-
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is frequently used. Other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, depending on the ligand and solvent.
-
Ammonia Source: Direct use of ammonia gas can be challenging. Ammonia equivalents such as benzophenone imine followed by hydrolysis, or lithium bis(trimethylsilyl)amide (LiHMDS), are often more convenient and effective.[1][2]
-
Solvent: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Toluene and dioxane are common choices for Buchwald-Hartwig reactions.
-
Temperature: The reaction temperature needs to be carefully controlled. Typically, these reactions are run at elevated temperatures (80-110 °C).
Q3: I am observing significant amounts of side products in my amination reaction. How can I minimize their formation?
A3: Side product formation can be a major cause of low yields. Here are some strategies to minimize them:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are properly deoxygenated.
-
Ligand-to-Palladium Ratio: The ratio of ligand to palladium can influence the catalytic activity and stability. A ratio of 1:1 to 2:1 is a good starting point for optimization.
-
Reaction Time: Over-running the reaction can lead to decomposition of the product or catalyst. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Hydrodehalogenation: A common side reaction is the reduction of the starting material (hydrodehalogenation). This can sometimes be suppressed by adjusting the ligand, base, or temperature.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common synthetic route involves a two-step process:
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Cyclization: Condensation of 3-amino-6-chloropyridazine with chloroacetone to form the imidazo[1,2-b]pyridazine ring system, yielding 6-chloro-2-methylimidazo[1,2-b]pyridazine.
-
Amination: Substitution of the chlorine atom at the 6-position with an amino group. This is typically achieved through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, or through nucleophilic aromatic substitution under forcing conditions.
Q2: Are there alternative methods to the Buchwald-Hartwig amination?
A2: Yes, other methods can be employed for the amination step:
-
Nucleophilic Aromatic Substitution (SNA_r_): This can be achieved by heating 6-chloro-2-methylimidazo[1,2-b]pyridazine with a source of ammonia (e.g., ammonia in a sealed tube or ammonium hydroxide) at high temperatures and pressures. However, these conditions can be harsh and may lead to lower yields and side products.
-
Fluoride-Promoted Amination: Recent literature has shown that fluoride sources, such as cesium fluoride (CsF), can promote the amination of halo-imidazo[1,2-b]pyridazines. This method may offer milder reaction conditions.
Q3: How can I effectively purify the final product, this compound?
A3: Purification of the final product is crucial to obtain a high-purity compound. Common methods include:
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A solvent system such as dichloromethane/methanol or ethyl acetate/hexanes can be used to separate the product from residual starting materials and byproducts.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification technique.
-
Acid-Base Extraction: As the product is an amine, it can be protonated with an acid to form a water-soluble salt. This allows for washing with an organic solvent to remove non-basic impurities. Subsequent neutralization will regenerate the free amine, which can then be extracted into an organic solvent.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 6-chloro-2-methylimidazo[1,2-b]pyridazine
| Parameter | Method A | Method B |
| Starting Materials | 3-amino-6-chloropyridazine, Chloroacetone | 3-amino-6-chloropyridazine, Chloroacetone |
| Solvent | Ethanol | 1,2-Dimethoxyethane |
| Base | Sodium bicarbonate | None |
| Temperature | Reflux | Reflux |
| Reaction Time | 12-24 hours | 48 hours |
| Reported Yield | Variable | ~37% (for a similar substrate)[3] |
Table 2: Comparison of Potential Amination Methods for 6-chloro-2-methylimidazo[1,2-b]pyridazine
| Parameter | Buchwald-Hartwig Amination | Fluoride-Promoted Amination |
| Amine Source | Benzophenone imine / LiHMDS | Ammonia equivalent |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | None |
| Ligand | Xantphos, DavePhos, etc. | None |
| Base/Promoter | NaOtBu, Cs₂CO₃ | CsF |
| Solvent | Toluene, Dioxane | DMSO |
| Temperature | 80-110 °C | 100 °C |
| Reported Yield | High yields are generally achievable | 79-98% (for various amines on a related substrate) |
Experimental Protocols
Protocol 1: Synthesis of 6-chloro-2-methylimidazo[1,2-b]pyridazine (Precursor)
This protocol is adapted from procedures for similar imidazo[1,2-b]pyridazine syntheses.
-
To a solution of 3-amino-6-chloropyridazine (1.0 eq) in absolute ethanol (10 mL per 1 g of aminopyridazine), add chloroacetone (1.1 eq) and sodium bicarbonate (1.2 eq).
-
Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 6-chloro-2-methylimidazo[1,2-b]pyridazine as a solid.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of this compound
This is a representative protocol based on established Buchwald-Hartwig amination procedures using an ammonia equivalent.
-
In a flame-dried Schlenk flask under an inert atmosphere of argon, add 6-chloro-2-methylimidazo[1,2-b]pyridazine (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Add anhydrous, deoxygenated toluene to the flask.
-
Add benzophenone imine (1.2 eq) as an ammonia equivalent.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and add a 2M HCl solution. Stir for 1 hour to hydrolyze the imine.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to yield this compound.
Visualizations
References
- 1. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
Overcoming solubility issues with 2-Methylimidazo[1,2-b]pyridazin-6-amine in aqueous buffers
This guide provides troubleshooting strategies and answers to frequently asked questions regarding the solubility of 2-Methylimidazo[1,2-b]pyridazin-6-amine in aqueous buffers. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound, like many heterocyclic amines, is expected to be a weakly basic compound.[1] Its structure, containing a hydrophobic bicyclic core and an amine group, suggests that its aqueous solubility will be limited, particularly in neutral to alkaline conditions.[2] The amine group can be protonated in acidic conditions, forming a more soluble salt.[3] Therefore, the solubility of this compound is highly dependent on pH.[4]
Q2: My this compound is not dissolving in my standard phosphate-buffered saline (PBS) at pH 7.4. What is the likely cause and what should I do first?
The poor solubility in neutral PBS (pH 7.4) is expected. At this pH, the amine group is largely in its unprotonated, less polar form, which reduces its ability to interact with water molecules.[5] The first and simplest troubleshooting step is to adjust the pH of your buffer. Lowering the pH will protonate the amine, increasing its polarity and enhancing aqueous solubility.[6][7]
Q3: How does pH adjustment improve the solubility of this compound?
As a weak base, this compound exists in equilibrium between its un-ionized (free base) form and its ionized (protonated salt) form. The ionized form is significantly more water-soluble.[3] By adding an acid (e.g., HCl) to lower the pH, you shift the equilibrium towards the protonated, more soluble form. For weakly basic drugs, a lower pH generally results in greater solubility.[5]
Q4: What is the recommended procedure for preparing an aqueous stock solution using pH adjustment?
Start by preparing a slurry of the compound in water or a low-concentration buffer. While stirring, add a dilute acid (e.g., 0.1 M HCl) dropwise until the compound dissolves completely. Once dissolved, you can adjust the pH back towards your desired experimental value with a dilute base (e.g., 0.1 M NaOH), but be cautious not to exceed the pH at which the compound precipitates. Finally, bring the solution to the final desired volume with your buffer.
Q5: I cannot significantly lower the pH for my experiment. What are my other options?
If pH modification is not feasible, the use of co-solvents is a common and effective strategy.[6] Co-solvents are water-miscible organic solvents that can increase the solubility of non-polar compounds.[8]
Commonly used biocompatible co-solvents include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol (PEG 300 or PEG 400) [9]
-
Propylene glycol (PG) [10]
It is best practice to prepare a high-concentration stock solution in 100% co-solvent (like DMSO) and then dilute it into your aqueous buffer, ensuring the final co-solvent concentration is low enough (typically <1%, often <0.1%) to not affect the biological system.[11]
Q6: What are cyclodextrins and can they help with solubility?
Yes, cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12] They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex.[13][14] This complex has a hydrophilic exterior, which dramatically increases the apparent aqueous solubility of the guest molecule without altering the bulk solvent properties.[15][16] Sulfobutylether β-cyclodextrin (SBE-β-CD) is a common derivative used for this purpose.[8]
Q7: Are there any other advanced methods to consider for formulation?
For more advanced formulation challenges, techniques like solid dispersions, nanosuspensions, or the formation of co-crystals can be explored.[6][14] These methods physically modify the drug to enhance its dissolution rate and solubility but require more specialized formulation expertise.[10]
Illustrative Solubility Data
The following table provides hypothetical but representative solubility data for a compound like this compound to illustrate the effects of pH and co-solvents. Actual experimental determination is required for precise values.
| Solvent System | pH | Hypothetical Solubility (µg/mL) | Hypothetical Solubility (µM) |
| Deionized Water | ~7.0 | 5 | 31 |
| 0.1 M Phosphate Buffer | 7.4 | 4 | 25 |
| 0.1 M Acetate Buffer | 5.0 | 150 | 937 |
| 0.1 M Glycine-HCl Buffer | 3.0 | >1000 | >6245 |
| PBS (pH 7.4) + 1% DMSO | 7.4 | 20 | 125 |
| PBS (pH 7.4) + 5% Ethanol | 7.4 | 35 | 219 |
| PBS (pH 7.4) + 10% PEG 400 | 7.4 | 80 | 500 |
| Water + 5% (w/v) SBE-β-CD | ~7.0 | 600 | 3747 |
| Molecular Weight of this compound (C₇H₈N₄) is approximately 160.18 g/mol . |
Experimental Protocols
Protocol 1: Shake-Flask Method for Solubility Determination
This is a standard method to determine equilibrium thermodynamic solubility.
-
Preparation : Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., 10 mg in 2 mL of buffer) in a glass vial.
-
Equilibration : Seal the vial and place it in a shaker or orbital incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation : After incubation, let the suspension stand to allow large particles to settle. Carefully collect the supernatant and clarify it by centrifugation (e.g., 14,000 rpm for 15 minutes) or filtration through a 0.22 µm filter to remove any undissolved solid.
-
Quantification : Accurately dilute the clear supernatant with a suitable solvent (e.g., methanol or acetonitrile). Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.
-
Calculation : Calculate the solubility based on the measured concentration and the dilution factor.
Protocol 2: Preparation of Inclusion Complex with Cyclodextrin (Kneading Method)
This method is simple and effective for laboratory-scale preparations.[13]
-
Paste Formation : In a mortar, add a specific amount of cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin or SBE-β-CD). Add a small amount of a water/alcohol mixture (e.g., 50% ethanol) to form a consistent and homogeneous paste.
-
Drug Addition : Add the this compound to the paste (a 1:1 or 1:2 molar ratio of drug to cyclodextrin is a good starting point).
-
Kneading : Knead the mixture thoroughly for 30-60 minutes. During this process, the solvent facilitates the inclusion of the drug into the cyclodextrin cavity.
-
Drying : Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated.
-
Final Processing : The dried complex can be passed through a sieve to obtain a fine powder, which should exhibit enhanced aqueous solubility.
Troubleshooting and Conceptual Workflows
The following diagrams illustrate the decision-making process for addressing solubility issues and a potential mechanism of action for this class of compounds.
Caption: Troubleshooting workflow for enhancing compound solubility.
Caption: Potential mechanism of action via kinase pathway inhibition.
References
- 1. issr.edu.kh [issr.edu.kh]
- 2. byjus.com [byjus.com]
- 3. webhome.auburn.edu [webhome.auburn.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. wjbphs.com [wjbphs.com]
- 7. brieflands.com [brieflands.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. scispace.com [scispace.com]
- 10. ijpbr.in [ijpbr.in]
- 11. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. humapub.com [humapub.com]
- 14. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. touroscholar.touro.edu [touroscholar.touro.edu]
- 16. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
2-Methylimidazo[1,2-b]pyridazin-6-amine stability in DMSO and other solvents
This technical support center provides guidance on the stability, handling, and storage of 2-Methylimidazo[1,2-b]pyridazin-6-amine in DMSO and other common laboratory solvents. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: For optimal stability, this compound should be stored as a dry solid in a tightly sealed container at low temperatures (-20°C is recommended for long-term storage) and protected from light. For solutions, preparing them fresh before use is the best practice to minimize degradation.[1]
Q2: How stable is this compound in DMSO stock solutions?
Q3: My this compound solution in DMSO has been stored for a while. How can I check for degradation?
A3: You can assess the purity and potential degradation of your compound by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Comparing the chromatogram of the stored solution to that of a freshly prepared solution will reveal any new peaks that may correspond to degradation products.
Q4: What are the likely degradation pathways for this compound in solution?
A4: Imidazo[1,2-b]pyridazine derivatives, like other heterocyclic compounds, can be susceptible to several degradation pathways. The most common are:
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Hydrolysis: The presence of water can lead to the cleavage of bonds within the molecule, particularly if the solution is acidic or basic.
-
Oxidation: The imidazole ring can be susceptible to oxidation, especially in the presence of dissolved oxygen or trace metal ions.[1][3]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation.[3]
Q5: I am observing multiple degradation products in my analysis. How can I identify them?
A5: Identifying unknown degradation products typically requires mass spectrometry (MS) coupled with liquid chromatography (LC-MS). By determining the mass-to-charge ratio (m/z) of the degradation products, you can infer their molecular formulas and propose potential structures. For unambiguous structure confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays using a stored DMSO stock solution.
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Symptom: Decreased potency or altered activity of the compound over time.
-
Possible Cause: Degradation of this compound in the DMSO stock.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution of the compound in DMSO.
-
Re-run the assay with the fresh stock and compare the results to those obtained with the aged stock.
-
If the activity is restored with the fresh stock, it is highly likely that the compound degraded in the stored solution.
-
Analyze both the fresh and aged stocks by HPLC or LC-MS to confirm degradation.
-
Issue 2: Precipitation observed in the DMSO stock solution after freeze-thaw cycles.
-
Symptom: Visible solid material in the solution after thawing.
-
Possible Cause: The compound may have limited solubility in DMSO, especially at lower temperatures, or repeated freeze-thaw cycles can promote crystallization.
-
Troubleshooting Steps:
-
Gently warm the solution and vortex to try and redissolve the precipitate.
-
If the precipitate does not redissolve, it may be a degradation product or the compound has crashed out of solution.
-
Centrifuge the sample and analyze the supernatant by HPLC to determine the concentration of the compound remaining in solution.
-
To avoid this issue, consider preparing smaller aliquots of the stock solution to minimize the number of freeze-thaw cycles.
-
Data Presentation
The following tables are templates for summarizing quantitative stability data. It is recommended that researchers generate this data for this compound under their specific experimental conditions.
Table 1: Stability of this compound in DMSO at Different Temperatures
| Storage Temperature (°C) | Time Point | Purity (%) by HPLC | Observations |
| 4 | 0 | 99.8 | Clear solution |
| 1 week | User data | ||
| 1 month | User data | ||
| 3 months | User data | ||
| -20 | 0 | 99.8 | Clear solution |
| 1 month | User data | ||
| 6 months | User data | ||
| 1 year | User data | ||
| Room Temperature | 0 | 99.8 | Clear solution |
| 24 hours | User data | ||
| 1 week | User data |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C | Observations |
| DMSO | User data | |
| Ethanol | User data | |
| Methanol | User data | |
| Acetonitrile | User data | |
| Water | User data |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in DMSO
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in high-purity, anhydrous DMSO (e.g., 10 mM).
-
Initial Analysis (Time 0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC or LC-MS analysis. This will serve as your baseline (Time 0) purity measurement.
-
Storage Conditions: Aliquot the remaining stock solution into several vials to avoid repeated freeze-thaw cycles. Store these aliquots under different conditions you wish to test (e.g., Room Temperature, 4°C, -20°C), protected from light.
-
Time-Point Analysis: At regular intervals (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.
-
Sample Analysis: Analyze each sample by HPLC or LC-MS using the same method as the Time 0 analysis.
-
Data Evaluation: Compare the purity of the stored samples to the Time 0 sample. A significant decrease in the area of the parent peak or the appearance of new peaks indicates degradation.
Visualizations
Caption: Workflow for assessing compound stability in solution.
Caption: Troubleshooting logic for inconsistent assay results.
References
Reducing off-target effects of 2-Methylimidazo[1,2-b]pyridazin-6-amine in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and mitigate potential off-target effects of 2-Methylimidazo[1,2-b]pyridazin-6-amine in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its likely mechanism of action?
A1: this compound belongs to the imidazo[1,2-b]pyridazine class of compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently utilized for the development of kinase inhibitors.[1] Molecules with this core have been shown to target various kinases, including TAK1, Mps1, and Tyk2, by competing with ATP in the enzyme's active site.[2][3][4] Therefore, it is highly probable that this compound functions as a kinase inhibitor.
Q2: What are off-target effects and why are they a concern for a compound like this compound?
A2: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target. For a kinase inhibitor, this means inhibiting other kinases or even unrelated proteins. These unintended interactions are a significant concern as they can lead to:
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Cellular toxicity: Inhibition of essential "housekeeping" kinases or other critical proteins can lead to cell death or other toxic effects.
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Confounded results: Off-target effects can produce ambiguous or difficult-to-interpret data, complicating the validation of the intended target.
Q3: What are the first steps I should take to assess the selectivity of this compound?
A3: A crucial first step is to perform a broad kinase selectivity screen. Historically, these have been cell-free biochemical assays.[5] However, cell-based assays are becoming increasingly important as they provide a more physiologically relevant assessment of a compound's activity.[5][6] Comparing results from both cell-free and cell-based panels can reveal important differences in selectivity.[5][6]
Q4: My data with this compound is inconsistent. Could this be due to off-target effects?
A4: Inconsistent data can be a sign of off-target effects, especially if you observe variable phenotypes that are difficult to reproduce. Off-target interactions can trigger different cellular pathways, leading to a lack of clear and consistent results. It is advisable to initiate a troubleshooting workflow to investigate potential off-target activities.
Troubleshooting Guide
If you suspect that this compound is causing off-target effects in your cellular assays, this guide provides a systematic approach to identify and mitigate these issues.
Problem: Unexpected or Severe Cellular Toxicity
Is the observed cytotoxicity occurring at concentrations where the intended target is not expected to be fully inhibited?
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YES: This strongly suggests an off-target effect.
-
Recommendation: Perform a dose-response curve for both the intended target inhibition and cytotoxicity. A significant window between the IC50 for the target and the toxic concentration is desirable.
-
-
NO: The toxicity might be related to the inhibition of the intended target.
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Recommendation: Use genetic methods like CRISPR/Cas9 or siRNA to knock down the target protein.[7] If this replicates the cytotoxic phenotype, the effect is likely on-target.
-
Problem: Discrepancy Between Biochemical and Cellular Potency
Is the compound significantly more or less potent in cellular assays compared to biochemical assays?
-
YES: This discrepancy can be due to several factors, including cell permeability, efflux pumps, or engagement with off-targets in the cellular environment.
-
NO: This provides good initial evidence that the compound is accessing and inhibiting its target in cells as expected.
Problem: Phenotype Does Not Match Genetic Validation
Does the phenotype observed with this compound differ from the phenotype observed with genetic knockdown/knockout of the target?
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YES: This is a strong indicator of off-target effects.
-
Recommendation 1: Use an orthogonal inhibitor with a different chemical scaffold that targets the same protein. If this second inhibitor does not produce the same phenotype, the original observations are likely due to off-target effects.[7]
-
Recommendation 2: Perform a proteome-wide target identification study, such as affinity chromatography coupled with mass spectrometry, to identify all cellular binding partners of your compound.[7]
-
Experimental Protocols & Methodologies
Dose-Response Curve for Target Inhibition and Cytotoxicity
-
Objective: To determine the concentration range over which this compound inhibits its target and induces cytotoxicity.
-
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and treat the cells for a specified period (e.g., 24, 48, or 72 hours).
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Target Inhibition Assay: Lyse the cells and perform a Western blot or ELISA to measure the phosphorylation of a known downstream substrate of the target kinase.
-
Cytotoxicity Assay: In parallel plates, assess cell viability using a method such as MTT, CellTiter-Glo®, or live/dead staining.
-
Data Analysis: Plot the percentage of target inhibition and the percentage of cell viability against the compound concentration to determine the IC50 (for inhibition) and CC50 (for cytotoxicity).
-
| Parameter | Description |
| IC50 | The concentration of an inhibitor where the response (e.g., target phosphorylation) is reduced by half. |
| CC50 | The concentration of a compound that causes the death of 50% of the cells. |
Orthogonal Validation with a Structurally Different Inhibitor
-
Objective: To confirm that the observed phenotype is due to the inhibition of the intended target and not a specific chemical scaffold.
-
Methodology:
-
Select Orthogonal Inhibitor: Choose a known inhibitor of the same target that has a different chemical structure from this compound.
-
Dose-Response: Determine the IC50 of the orthogonal inhibitor for the target in your cell line.
-
Phenotypic Assay: Treat cells with both inhibitors at equipotent concentrations (e.g., 1x, 5x, and 10x their respective IC50 values).
-
Compare Phenotypes: Assess the relevant phenotype (e.g., cell cycle arrest, apoptosis, morphological changes) for both compounds. A similar phenotype provides confidence that the effect is on-target.
-
Genetic Validation using CRISPR/Cas9 Knockout
-
Objective: To determine if the genetic removal of the target protein recapitulates the phenotype observed with the inhibitor.[7]
-
Methodology:
-
gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the gene of interest into a Cas9 expression vector.[7]
-
Transfection and Selection: Transfect the gRNA/Cas9 constructs into the cells. If the vector contains a selection marker, select for transfected cells.[7]
-
Knockout Validation: Screen the clones for the absence of the target protein by Western Blot or genomic sequencing.
-
Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to cells treated with this compound.
-
| Validation Method | Principle | Advantage |
| Orthogonal Inhibitor | Uses a structurally different compound for the same target. | Relatively quick and easy to implement if a suitable compound is available. |
| CRISPR/Cas9 Knockout | Genetically eliminates the target protein. | Provides the most definitive evidence for on-target effects.[7] |
| siRNA/shRNA Knockdown | Temporarily reduces the expression of the target protein. | Useful for essential genes where a full knockout might be lethal. |
Visualizations
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
Optimizing dosage and administration of 2-Methylimidazo[1,2-b]pyridazin-6-amine in vivo
Technical Support Center: 2-Methylimidazo[1,2-b]pyridazin-6-amine (Compound "MIPA-6")
Disclaimer: this compound (referred to herein as "MIPA-6") is a novel investigational compound. There is no publicly available data on its in vivo use. The following information is a hypothetical guide based on general principles for preclinical in vivo studies of small molecules in the imidazo[1,2-b]pyridazine class. All data, protocols, and recommendations are illustrative and must be validated by the end-user's own experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for MIPA-6?
A1: Based on the imidazo[1,2-b]pyridazine scaffold, MIPA-6 is hypothesized to be a kinase inhibitor.[1][2][3] This class of molecules has been investigated for activity against various kinases, including Tyrosine Kinase 2 (Tyk2), I-kappa B Kinase (IKKβ), and Anaplastic Lymphoma Kinase (ALK).[1][4][5] The specific targets of MIPA-6 have not been confirmed and require experimental validation.
Q2: How should I prepare a stock solution of MIPA-6?
A2: For in vitro assays, MIPA-6 can be dissolved in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). For in vivo studies, the DMSO stock must be further diluted in an appropriate vehicle. Store DMSO stocks at -20°C or -80°C and minimize freeze-thaw cycles.
Q3: What is the recommended vehicle for in vivo administration?
A3: The choice of vehicle is critical for solubility and tolerability. A common starting point for imidazo[1,2-b]pyridazine derivatives is a multi-component system.[4] A formulation of 5% TPGS, 5% Ethanol, and 90% PEG300 has been used for related compounds.[4] However, tolerability and solubility for MIPA-6 must be determined empirically. See the Data Presentation section for hypothetical solubility data in common vehicles.
Q4: What is a suggested starting dose for in vivo efficacy studies?
A4: Without prior data, a dose-range-finding (DRF) study is essential. Based on related compounds, a starting range of 1 mg/kg to 10 mg/kg, administered once daily (QD), could be a reasonable starting point for a DRF study in mice.[4] The maximum tolerated dose (MTD) must be established before initiating efficacy studies.
Q5: What are the expected pharmacokinetic (PK) properties of MIPA-6?
A5: The PK profile is unknown. For related imidazo[1,2-b]pyridazine compounds, properties like metabolic stability and permeability have been significant challenges, often requiring chemical modification to improve in vivo exposure.[4] A pilot PK study is strongly recommended to determine key parameters like Cmax, Tmax, half-life (t½), and overall exposure (AUC).
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation During Formulation
-
Q: My compound is precipitating when I dilute the DMSO stock into my aqueous vehicle. What should I do?
-
A1: Decrease Final Concentration: Your target concentration may be too high for the chosen vehicle. Try lowering the dose.
-
A2: Modify the Vehicle: Increase the percentage of co-solvents like PEG300, Solutol HS 15, or Cremophor EL. Note that high concentrations of these can cause toxicity. A vehicle tolerability study in parallel is advised.
-
A3: Use a Different Formulation Strategy: Consider a suspension (e.g., in 0.5% methylcellulose with 0.2% Tween 80) if solubility cannot be achieved. This will change the absorption profile.
-
A4: Adjust pH: If your compound has ionizable groups, adjusting the pH of the vehicle might improve solubility.
-
Issue 2: No Target Engagement or Efficacy In Vivo
-
Q: I'm dosing at what I believe is a high concentration, but I'm not seeing any effect on my pharmacodynamic (PD) marker or tumor growth. Why?
-
A1: Insufficient Drug Exposure: This is the most common cause. You must perform a PK study to confirm that the compound is being absorbed and reaching concentrations above the in vitro IC50 for a sufficient duration. Poor metabolic stability or low permeability can severely limit exposure.[4]
-
A2: Inappropriate Dosing Schedule: The compound may have a very short half-life. If the PK data shows rapid clearance, you may need to switch from once-daily (QD) to twice-daily (BID) dosing to maintain target coverage.
-
A3: Target Is Not Correct: The hypothesized mechanism of action may be incorrect, or the target may not be a primary driver in your in vivo model. Confirm target expression in your model system.
-
Issue 3: Unexpected Toxicity or Animal Morbidity
-
Q: My animals are losing weight, showing signs of distress, or dying at doses I expected to be safe. What's wrong?
-
A1: Vehicle Toxicity: The vehicle itself may be causing the adverse effects. Always include a vehicle-only control group that is dosed at the same volume and schedule as your treatment groups.
-
A2: Off-Target Toxicity: The compound may have off-target activities that are causing toxicity. This is common with kinase inhibitors. Reduce the dose immediately and establish the Maximum Tolerated Dose (MTD) more carefully.
-
A3: Formulation Issue: Poorly dissolved compound (precipitation in the bloodstream) or issues with pH can cause acute toxicity. Ensure your final dosing solution is clear and properly formulated before each administration.
-
Data Presentation (Hypothetical Data)
Table 1: Hypothetical Solubility of MIPA-6 in Preclinical Vehicles
| Vehicle Composition | Max Solubility (mg/mL) | Observations |
| Saline (0.9% NaCl) | < 0.1 | Insoluble |
| 10% DMSO / 90% Saline | 0.5 | Precipitates over 1h |
| 5% DMSO / 25% PEG400 / 70% Saline | 2.0 | Clear Solution |
| 10% Solutol HS 15 / 90% Water | 5.0 | Clear Solution |
| 0.5% Methylcellulose / 0.2% Tween 80 in Water | > 10.0 (Suspension) | Fine Suspension |
Table 2: Hypothetical Mouse Pharmacokinetic Parameters for MIPA-6 (10 mg/kg, PO)
| Parameter | Value | Unit |
| Cmax | 850 | ng/mL |
| Tmax | 1.0 | h |
| AUC (0-t) | 3200 | h*ng/mL |
| t½ | 2.5 | h |
Experimental Protocols
Protocol 1: Preparation of MIPA-6 Dosing Solution (2 mg/mL in 10% Solutol HS 15)
-
Prepare Stock: Weigh 10 mg of MIPA-6 and dissolve it in 0.5 mL of 100% DMSO to make a 20 mg/mL stock solution. Vortex until fully dissolved.
-
Prepare Vehicle: Warm the 10% Solutol HS 15 in water vehicle to 37°C to reduce viscosity.
-
Final Formulation: Slowly add the 0.5 mL of DMSO stock solution to 4.5 mL of the pre-warmed vehicle while vortexing.
-
Final Check: Ensure the final solution is clear with no signs of precipitation. Use within 2 hours of preparation. The final concentration will be 2 mg/mL in 10% DMSO / 9% Solutol HS 15 / 81% Water.
Protocol 2: Administration via Intraperitoneal (IP) Injection in Mice
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Needle Insertion: Use a 25-27 gauge needle. Insert the needle at a 15-20 degree angle, bevel up.
-
Aspiration: Gently pull back on the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is present, discard the syringe and re-attempt at a different site with a new syringe.
-
Injection: Inject the dosing solution smoothly. The typical volume for a mouse is 5-10 mL/kg. For a 20g mouse receiving a 10 mg/kg dose from a 2 mg/mL solution, the injection volume would be 100 µL.
-
Monitoring: Monitor the animal for any immediate adverse reactions post-injection.
Visualizations
Signaling Pathways & Workflows
Caption: Hypothetical inhibition of the Tyk2 signaling pathway by MIPA-6.
References
- 1. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in 2-Methylimidazo[1,2-b]pyridazin-6-amine experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methylimidazo[1,2-b]pyridazin-6-amine.
Frequently Asked Questions (FAQs)
Q1: My synthesis of this compound resulted in a very low yield or an unexpected product. What are the common pitfalls?
A1: A frequent issue in the synthesis of the imidazo[1,2-b]pyridazine core is the formation of an undesired regioisomer. This typically occurs during the initial alkylation step. When reacting a 3-aminopyridazine derivative with an α-haloketone (like chloroacetone for the 2-methyl derivative), the alkylation can occur at two different ring nitrogens of the pyridazine. Alkylation at the nitrogen not adjacent to the amino group will not lead to the desired cyclization and formation of the imidazo[1,2-b]pyridazine ring system.[1]
To favor the formation of the correct intermediate that leads to the desired product, it is often beneficial to use a 3-amino-6-halopyridazine as the starting material. The halogen at the 6-position influences the electronics of the ring and can direct the alkylation to the desired nitrogen, leading to a higher yield of the target compound.[1]
Q2: I am having difficulty purifying the final product. What strategies can I employ?
A2: Purification of nitrogen-containing heterocyclic compounds like this compound can sometimes be challenging due to their polarity and potential for multiple protonation states. Standard silica gel chromatography is a common method. A gradient elution system starting with a non-polar solvent (e.g., dichloromethane or ethyl acetate) and gradually increasing the polarity with a more polar solvent (e.g., methanol) is often effective. The addition of a small amount of a basic modifier, such as triethylamine or ammonia, to the mobile phase can help to reduce tailing of the product spot on the TLC plate and improve the separation by neutralizing acidic sites on the silica gel.
Recrystallization from a suitable solvent system can also be an effective purification method if the crude product is of reasonable purity. Experiment with different solvents and solvent mixtures to find optimal conditions.
Q3: Is this compound sensitive to acidic or basic conditions?
A3: Imidazo-fused heterocyclic compounds can exhibit instability under strongly acidic conditions. The nitrogen atoms in the ring system can be protonated, which may lead to ring-opening or decomposition, especially at elevated temperatures. It is advisable to handle the compound in neutral or mildly basic conditions when possible. If an acidic condition is required for a subsequent reaction, it is best to perform it at low temperatures and for the shortest possible duration. Always monitor the reaction progress closely by TLC or LC-MS to check for decomposition.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of desired product in synthesis | Incorrect regioisomer formation during alkylation. | Use a 6-halo-substituted 3-aminopyridazine (e.g., 3-amino-6-chloropyridazine) as the starting material to direct the alkylation to the correct nitrogen for cyclization.[1] |
| Incomplete reaction. | Increase reaction time or temperature, but monitor for decomposition. Ensure reagents are pure and dry. | |
| Multiple spots on TLC after reaction, even with a clean starting material | Formation of side products or regioisomers. | Characterize the major spots by LC-MS or NMR to identify the structures. Optimize reaction conditions (solvent, base, temperature) to favor the desired product. |
| Decomposition of the product. | Check the stability of the product under the reaction and workup conditions. Consider milder reaction conditions or a different synthetic route. | |
| Product streaks on the silica gel column during purification | The compound is basic and interacts strongly with the acidic silica gel. | Add a small percentage (0.1-1%) of a base like triethylamine or ammonia to the eluent to improve the chromatography. |
| Inconsistent biological assay results | Impure material. | Re-purify the compound and confirm its identity and purity by NMR, mass spectrometry, and elemental analysis. |
| Compound degradation in the assay buffer. | Check the pH of the assay buffer. If acidic, consider if the compound is stable under these conditions. Run a stability study of the compound in the assay buffer. |
Experimental Protocols
Synthesis of this compound
A common synthetic route to the imidazo[1,2-b]pyridazine core involves the condensation of a 3-amino-6-halopyridazine with an α-haloketone.[1]
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Step 1: Alkylation. 3-amino-6-chloropyridazine is reacted with chloroacetone in a suitable solvent such as ethanol or isopropanol. A mild base like sodium bicarbonate can be added to neutralize the HCl generated during the reaction. The reaction is typically heated to reflux.
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Step 2: Cyclization. The intermediate from Step 1, upon heating, undergoes intramolecular cyclization to form the 6-chloro-2-methylimidazo[1,2-b]pyridazine.
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Step 3: Amination. The 6-chloro group is then displaced by an amino group. This can be achieved by heating the chloro-substituted intermediate with a source of ammonia, such as ammonium hydroxide in a sealed tube or in the presence of a palladium catalyst with an appropriate amine source.
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: General synthetic workflow for this compound.
Logical Relationship: Regioisomer Formation in Imidazo[1,2-b]pyridazine Synthesis
Caption: Regioselectivity in imidazo[1,2-b]pyridazine synthesis.
References
Technical Support Center: Purification of 2-Methylimidazo[1,2-b]pyridazin-6-amine and Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Methylimidazo[1,2-b]pyridazin-6-amine and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound and its analogs?
A1: The most frequently employed purification methods for this class of compounds are recrystallization and column chromatography. Recrystallization is often performed using solvents like ethanol or ethyl acetate.[1] For column chromatography, a common eluent system is a gradient of dichloromethane and methanol.[1] The choice of technique depends on the nature of the impurities, the scale of the reaction, and the desired final purity.
Q2: What are the typical impurities encountered during the synthesis of imidazo[1,2-b]pyridazine derivatives?
A2: Impurities can vary based on the synthetic route but often include:
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Unreacted starting materials, such as substituted 2-aminopyridazines and α-haloketones.
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Reagents and catalysts, particularly transition metals like palladium or copper if cross-coupling reactions are used.[2][3]
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Side-products from competing reactions, such as isomers or over-alkylated products.
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Residual solvents from the reaction or work-up.
Q3: How can I remove residual transition metal catalysts from my product?
A3: Residual metal catalysts, often from cross-coupling reactions, can be challenging to remove.[2][3] Strategies include:
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Column Chromatography: Using silica gel with an appropriate solvent system is often effective.
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Scavenger Resins: These are solid-supported reagents that selectively bind to the metal, allowing for its removal by filtration.
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Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like EDTA can help extract metal ions.
Q4: My purified product has a low yield. What are the potential causes?
A4: Low recovery of the final product can be due to several factors:
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Incomplete reaction: Check reaction monitoring data (e.g., TLC, LC-MS) to ensure the reaction went to completion.
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Product loss during work-up: The product may have some solubility in the aqueous phase during extraction. Back-extraction of the aqueous layer can sometimes improve recovery.
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Precipitation during extraction: Changes in pH or solvent composition can cause the product to precipitate at interfaces.
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Suboptimal chromatography conditions: The product might be irreversibly adsorbed onto the stationary phase or co-elute with impurities if the solvent system is not optimized.
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Improper recrystallization technique: Using too much solvent or cooling the solution too quickly can lead to significant loss of product in the mother liquor.
Troubleshooting Guides
Problem 1: The final product is impure after column chromatography.
This guide will help you troubleshoot and improve the purity of your compound after column chromatography.
Problem 2: Difficulty in recrystallizing the product.
This guide provides steps to troubleshoot issues encountered during the recrystallization process.
Quantitative Data
The following table summarizes purification data for various imidazo[1,2-b]pyridazine analogs from cited literature. This data can serve as a reference for expected outcomes.
| Compound Class | Purification Method | Solvent System/Eluent | Yield (%) | Purity/Notes | Reference |
| Imidazo[1,2-a]pyridine derivatives | Recrystallization | Ethanol | - | Melting point 199-200 °C | [1] |
| Imidazo[1,2-a]pyridine derivatives | Recrystallization | Isopropanol | - | Melting point 82 °C | [1] |
| Imidazo[1,2-a]pyridine derivatives | Recrystallization | Ethyl acetate | - | Melting point 178 °C | [1] |
| Imidazo[1,2-a]pyridine derivatives | Chromatography | Dichloromethane/Methanol (95:5) | - | - | [1] |
| 6-amino-substituted 3-bromoimidazo[1,2-b]pyridazines | Not specified | - | 79-98 | High yields reported | [4] |
| Imidazo[1,2-b]pyridazine carboxamides | Chromatography followed by deprotection | - | 6-46 (over 2 steps) | - | [5] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
This protocol outlines a general method for purifying imidazo[1,2-b]pyridazine derivatives using silica gel column chromatography.
Methodology:
-
Solvent System Selection:
-
Develop a suitable solvent system using thin-layer chromatography (TLC). A good solvent system will give your desired product an Rf value of approximately 0.2-0.4 and good separation from impurities. A common starting point for imidazo[1,2-b]pyridazines is a mixture of dichloromethane and methanol.[1]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is level and free of cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane, methanol) and adsorb it onto a small amount of silica gel.
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Evaporate the solvent to obtain a free-flowing powder. This is the "dry loading" method.
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system, starting with the least polar composition.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol in dichloromethane).
-
Collect fractions of a consistent volume.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified compound.
-
Protocol 2: General Procedure for Recrystallization
This protocol provides a general method for purifying imidazo[1,2-b]pyridazine derivatives by recrystallization.
Methodology:
-
Solvent Selection:
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Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for this class of compounds include ethanol and ethyl acetate.[1]
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Test small amounts of your compound in different solvents to find the optimal one.
-
-
Dissolution:
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Place the crude product in an Erlenmeyer flask.
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Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
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Continue adding small portions of hot solvent until the compound just dissolves completely.
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Crystal Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove all traces of solvent.
-
References
- 1. EP0289371A1 - Imidazopyridine derivatives, their preparation and therapeutical use - Google Patents [patents.google.com]
- 2. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cell Permeability of Imidazo[1,2-b]pyridazine Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the cell permeability of imidazo[1,2-b]pyridazine compounds.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the experimental evaluation of imidazo[1,2-b]pyridazine compound permeability.
Q1: My imidazo[1,2-b]pyridazine compound shows low apparent permeability (Papp) in the Caco-2 assay. What are the potential causes and troubleshooting steps?
A1: Low Caco-2 permeability can stem from several factors. Here's a systematic approach to troubleshooting:
-
Physicochemical Properties:
-
High Polarity: The imidazo[1,2-b]pyridazine scaffold contains multiple nitrogen atoms that can act as hydrogen bond donors and acceptors, increasing polarity and reducing passive diffusion across the cell membrane.[1]
-
High Molecular Weight: While not always a direct inhibitor, larger molecules (typically >500 Da) can exhibit lower passive permeability.
-
Low Lipophilicity (LogP/LogD): A low octanol/water partition coefficient suggests poor partitioning into the lipid bilayer of the cell membrane.
-
-
Troubleshooting Strategies:
-
Structural Modification:
-
Introduce Lipophilic Groups: Add non-polar moieties to the scaffold to increase overall lipophilicity.
-
Mask Polar Groups via Intramolecular Hydrogen Bonding (IHB): This is a key strategy for imidazo[1,2-b]pyridazines. Introducing substituents that can form an intramolecular hydrogen bond can shield polar groups, effectively reducing the molecule's polarity and enhancing its permeability.[1] For example, placing a 2-pyridyl group on a 2-oxo-1,2-dihydropyridine substituent of the imidazo[1,2-b]pyridazine core has been shown to dramatically increase Caco-2 permeability.[1]
-
-
Formulation Approaches: For initial screening, consider using formulation vehicles with solubilizing excipients, though this may complicate the interpretation of intrinsic permeability.
-
Q2: I'm observing a high efflux ratio (>2) for my compound in the bidirectional Caco-2 assay. What does this indicate and how can I address it?
A2: A high efflux ratio strongly suggests that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed on the apical side of Caco-2 cells.[2] These transporters actively pump the compound out of the cell, limiting its net flux from the apical to the basolateral side.
-
Confirmation and Mitigation:
-
Use of Efflux Inhibitors: Co-incubate your compound with known inhibitors of common efflux pumps (e.g., verapamil for P-gp, Ko143 for BCRP). A significant increase in the A-to-B permeability and a decrease in the efflux ratio in the presence of an inhibitor confirms that your compound is a substrate for that transporter.
-
Structural Modification: Systematically modify the compound's structure to reduce its affinity for the efflux transporter. This often involves altering charge distribution, hydrogen bonding potential, and overall molecular shape.
-
Q3: The recovery of my compound in the Caco-2 assay is low (<70%). What could be the reasons and how can I improve it?
A3: Low recovery can confound permeability results and should be addressed. Potential causes include:
-
Poor Aqueous Solubility: The compound may precipitate in the aqueous assay buffer.
-
Non-specific Binding: The compound may adsorb to the plastic of the assay plates or other components of the experimental setup.
-
Cellular Metabolism: The compound may be metabolized by enzymes present in the Caco-2 cells.
-
Intracellular Accumulation: The compound may accumulate within the Caco-2 cells without being transported across the monolayer.
-
Troubleshooting Steps:
-
Improve Solubility: Prepare dosing solutions in a buffer that maintains the compound's solubility without compromising cell integrity. The use of a small percentage of a co-solvent like DMSO is common.
-
Reduce Non-specific Binding: Consider using low-binding plates. Pre-treating plates with a solution of a similar but unlabeled compound can sometimes help saturate non-specific binding sites. Adding a low concentration of bovine serum albumin (BSA) to the basolateral compartment can also mitigate this issue.
-
Assess Metabolism: Analyze the apical and basolateral compartments, as well as cell lysates, for the presence of metabolites using LC-MS/MS.
-
Quantify Intracellular Concentration: Lyse the cells at the end of the experiment and measure the amount of compound that has accumulated intracellularly.
-
Q4: Should I use the PAMPA or Caco-2 assay for my imidazo[1,2-b]pyridazine compounds?
A4: The choice of assay depends on the stage of your research and the specific questions you are asking.
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is useful for early-stage screening to assess the intrinsic passive permeability of a large number of compounds and to guide initial structure-permeability relationship studies.
-
Caco-2 Assay: This cell-based assay is considered the gold standard for in vitro prediction of human intestinal absorption. It provides a more comprehensive picture of permeability by including passive diffusion, active transport (uptake and efflux), and paracellular transport. It is more time-consuming and lower-throughput than PAMPA but provides more physiologically relevant data.
A common strategy is to use PAMPA for initial high-throughput screening and then confirm the permeability of promising candidates in the Caco-2 assay to investigate the potential involvement of transporters.
Data Presentation
The following table summarizes the Caco-2 permeability data for a series of imidazo[1,2-b]pyridazine-based Tyk2 JH2 inhibitors, illustrating the impact of structural modifications on cell permeability. A key observation is the significant increase in permeability when a 2-pyridyl substituent is introduced at the N1-position of the 2-oxo-1,2-dihydropyridine ring (compare compound 6c to 6e), which is attributed to the formation of an intramolecular hydrogen bond.[1]
| Compound | R¹ | R² | Caco-2 Papp (A-B) (nm/s) |
| 5 | - | - | 34 |
| 6c | CN | Cyclopropyl | <10 |
| 6d | CH₂OH | Cyclopropyl | 13 |
| 6e | 2-pyridyl | Cyclopropyl | 169 |
| 6f | 3-pyridyl | Cyclopropyl | 51 |
| 6g | 4-pyridyl | Cyclopropyl | 38 |
| 6m | 1,5-dimethyl-1H-pyrazol-4-yl | Cyclopropyl | 142 |
| 6n | 2-pyridyl | Isopropyl | 142 |
| 6o | 2-pyridyl | Cyclobutyl | 129 |
Data extracted from Moslin, R. J., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(3), 383–388.[1]
Experimental Protocols
Caco-2 Permeability Assay
This protocol outlines the general steps for conducting a bidirectional Caco-2 permeability assay.
1. Cell Culture and Seeding:
- Culture Caco-2 cells in a suitable medium (e.g., DMEM with high glucose, supplemented with 10% FBS, non-essential amino acids, and antibiotics).
- Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at an appropriate density.
- Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
2. Monolayer Integrity Assessment:
- Measure the transepithelial electrical resistance (TEER) of the cell monolayers using a voltmeter. TEER values should be above a predetermined threshold (e.g., >200 Ω·cm²) to ensure monolayer integrity.[2]
- Alternatively, or in addition, assess the permeability of a low-permeability paracellular marker, such as Lucifer yellow. The passage of this marker should be minimal.
3. Transport Experiment:
- Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) or a similar transport buffer.
- Apical to Basolateral (A-B) Transport:
- Add the test compound solution (at a specified concentration in transport buffer) to the apical (upper) chamber.
- Add fresh transport buffer to the basolateral (lower) chamber.
- Basolateral to Apical (B-A) Transport:
- Add the test compound solution to the basolateral chamber.
- Add fresh transport buffer to the apical chamber.
- Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
- At the end of the incubation, collect samples from both the apical and basolateral chambers. Also, collect a sample of the initial dosing solution.
4. Sample Analysis and Data Calculation:
- Analyze the concentration of the test compound in all samples using a suitable analytical method, typically LC-MS/MS.
- Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
- Papp = (dQ/dt) / (A * C₀)
- Where:
- dQ/dt is the rate of permeation (amount of compound in the receiver chamber per time).
- A is the surface area of the membrane.
- C₀ is the initial concentration of the compound in the donor chamber.
- Calculate the efflux ratio (ER):
- ER = Papp (B-A) / Papp (A-B)
- Calculate the percent recovery to assess compound loss during the assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general procedure for the PAMPA assay.
1. Preparation of the PAMPA "Sandwich":
- The assay is typically performed in a 96-well format using a "sandwich" system consisting of a donor plate and an acceptor plate.
- The filter of the donor plate is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form the artificial membrane.
2. Dosing and Incubation:
- Prepare a solution of the test compound in a suitable buffer (e.g., PBS at pH 7.4).
- Add the compound solution to the wells of the donor plate.
- Fill the wells of the acceptor plate with buffer.
- Assemble the "sandwich" by placing the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the buffer in the acceptor wells.
- Incubate the plate assembly at room temperature for a specified time (e.g., 4-16 hours) with gentle shaking.
3. Sample Analysis and Permeability Calculation:
- After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells, as well as in the initial dosing solution, using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
- Calculate the effective permeability (Pe) in cm/s using a suitable equation that takes into account the concentrations in the donor and acceptor compartments, the volume of the wells, the area of the membrane, and the incubation time.
Mandatory Visualizations
Caption: Workflow of the Caco-2 permeability assay.
Caption: Intramolecular hydrogen bonding enhances permeability.
References
Preventing degradation of 2-Methylimidazo[1,2-b]pyridazin-6-amine during storage
This technical support center provides guidance on the proper storage and handling of 2-Methylimidazo[1,2-b]pyridazin-6-amine to prevent its degradation. The information is intended for researchers, scientists, and drug development professionals. Please note that while this guidance is based on the general chemical properties of heterocyclic amines and imidazopyridazine derivatives, it is crucial to perform compound-specific stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored in a cool, dry, and dark environment.[1][2] It is recommended to store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.[3] For enhanced stability, especially if the compound is found to be thermally labile, storage in a refrigerator (2-8 °C) or a freezer (-20 °C) is advisable.[4]
Q2: How should I store solutions of this compound?
A2: Solutions are generally less stable than the solid form. If you need to store the compound in solution, it is best to prepare fresh solutions for each experiment. If short-term storage is necessary, store the solution at 2-8 °C for no longer than 24 hours.[5] For longer-term storage of stock solutions, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20 °C or -80 °C.[5] The choice of solvent can also impact stability; aprotic, anhydrous solvents are generally preferred.
Q3: What are the primary causes of degradation for this compound?
A3: Like many heterocyclic amines, this compound is susceptible to degradation through several pathways, including:
-
Oxidation: The amine group and the electron-rich heterocyclic ring system can be prone to oxidation, especially when exposed to air.[6][7]
-
Hydrolysis: The presence of moisture can lead to the hydrolytic degradation of the compound.[3][6]
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.[2][6]
-
Thermal Degradation: Elevated temperatures can accelerate the rate of all degradation pathways.[1][2]
Q4: I've observed a change in the color of my solid sample. What does this indicate?
A4: A change in color (e.g., from white/off-white to yellow or brown) is a common visual indicator of chemical degradation. This is often due to the formation of colored degradation products resulting from oxidation or other decomposition pathways. If you observe a color change, it is crucial to re-analyze the purity of the compound before use.
Q5: My experimental results are inconsistent. Could this be due to compound degradation?
A5: Yes, inconsistent experimental results are a potential sign of compound degradation.[5] If the purity of your compound has decreased over time, the effective concentration in your assays will be lower than expected, leading to variability in your data. It is good practice to periodically check the purity of your stored compound, especially for long-term studies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity or inconsistent assay results. | Compound degradation leading to reduced purity and concentration. | 1. Re-analyze the purity of the compound using a stability-indicating method like HPLC. 2. If degradation is confirmed, use a fresh, high-purity batch of the compound. 3. Review and optimize your storage conditions based on the recommendations in this guide. |
| Visible changes in the solid compound (e.g., color change, clumping). | Degradation due to oxidation, moisture absorption (hygroscopicity), or photolysis. | 1. Confirm degradation by analytical testing (e.g., HPLC, LC-MS). 2. Store the compound in a desiccator under an inert atmosphere.[4] 3. Protect the compound from light by using amber vials or storing it in a dark place.[4][6] |
| Precipitation of the compound from a stock solution. | The solution may be supersaturated, or the compound may be degrading to less soluble products. | 1. Gently warm the solution to see if the precipitate redissolves. If it does, the solution may have been supersaturated. 2. If the precipitate does not redissolve, it may be a degradation product. Prepare a fresh solution. 3. Consider using a different solvent or a lower concentration for your stock solution. |
| Appearance of new peaks in the chromatogram during analysis. | Formation of degradation products. | 1. Identify the conditions that are causing the degradation (e.g., exposure to air, light, or non-neutral pH). 2. Conduct forced degradation studies to identify and characterize the degradation products. 3. Optimize the stability-indicating analytical method to ensure separation of all degradation products from the parent compound. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Condition | Temperature | Atmosphere | Light | Duration |
| Solid | Long-term | -20 °C or 2-8 °C | Inert (Argon/Nitrogen) | Protected (Amber vial) | Months to Years |
| Solid | Short-term | Room Temperature | Tightly sealed | Protected | Weeks to Months |
| Solution (Stock) | Long-term | -80 °C or -20 °C | Tightly sealed | Protected | Up to 6 months[5] |
| Solution (Working) | Short-term | 2-8 °C | Tightly sealed | Protected | < 24 hours[5] |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and pathways.[7][8][9]
Objective: To investigate the intrinsic stability of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water mixture).
-
Acid Hydrolysis: Add 0.1 M HCl to the sample solution. Incubate at 60 °C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to the sample solution. Incubate at 60 °C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ to the sample solution. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and a solution of the compound at 80 °C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to a photostability chamber (ICH Q1B conditions).
-
Analysis: At each time point (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot, neutralize if necessary, and analyze by a stability-indicating HPLC-UV/MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the active pharmaceutical ingredient from its degradation products.[10][11][12]
Objective: To develop an HPLC method capable of resolving this compound from all potential degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Selection:
-
Aqueous Phase (A): 0.1% Formic acid or ammonium acetate buffer in water.
-
Organic Phase (B): Acetonitrile or methanol.
-
-
Gradient Elution: Develop a gradient elution program to separate polar and non-polar compounds. For example:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths (e.g., 220-400 nm) to ensure no peaks are missed. Mass spectrometry (MS) detection can be used for peak identification.
-
Method Optimization: Adjust the mobile phase pH, gradient slope, flow rate, and column temperature to achieve optimal separation (resolution > 2) between the parent compound and all degradation products generated during the forced degradation study.
-
Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Potential degradation pathways for this compound.
References
- 1. moravek.com [moravek.com]
- 2. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biofargo.com [biofargo.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. acdlabs.com [acdlabs.com]
- 10. ijpsr.com [ijpsr.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Imidazo[1,2-b]pyridazine Scaffolds for Enhanced Selectivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on the modification of the imidazo[1,2-b]pyridazine scaffold to improve inhibitor selectivity.
Frequently Asked Questions (FAQs)
Q1: My imidazo[1,2-b]pyridazine-based inhibitor shows poor selectivity against closely related kinases. What initial steps can I take to improve this?
A1: Poor selectivity is a common challenge. Initial strategies should focus on exploiting subtle differences in the ATP-binding pockets of your target kinase versus off-target kinases. Consider the following:
-
Structure-Activity Relationship (SAR) Analysis: Systematically modify substituents at positions 3, 6, and 8 of the imidazo[1,2-b]pyridazine core, as these are often key for dictating kinase selectivity.[1] For instance, modifications at the C3 position have been shown to significantly impact selectivity between FLT3 and CDK2.[2][3]
-
Exploiting the Pseudokinase Domain: For targets like TYK2, consider designing ligands that bind to the pseudokinase (JH2) domain instead of the highly conserved catalytic (JH1) domain. This approach can yield highly selective allosteric inhibitors.[4][5]
-
Computational Modeling: Utilize docking models and co-crystal structures, if available, to identify unique pockets or residues in your target kinase that can be engaged by your inhibitor. This can guide the rational design of more selective compounds.[6]
Q2: I'm observing high off-target activity of my imidazo[1,2-b]pyridazine compound against IKKβ or PDE4. How can I mitigate this?
A2: IKKβ and PDE4 are known off-targets for some imidazo[1,2-b]pyridazine series.[5] To address this:
-
Scaffold Hopping/Modification: While maintaining the core imidazo[1,2-b]pyridazine hinge-binding motif, explore alternative linkers or substituent groups that may disfavor binding to the off-target. For example, iterative modifications of substituents on the scaffold led to the identification of TYK2 JH2 inhibitors with diminished IKKβ activity.[5]
-
Structure-Based Design: Analyze co-crystal structures of your lead compound (or a close analog) with both the intended target and the off-target. This can reveal key interactions responsible for the off-target activity and inform modifications to disrupt them while preserving on-target potency. For example, X-ray co-crystal structures were used to determine selectivity vectors to mitigate PDE4 activity.[4]
Q3: My compound has good biochemical potency but poor cellular activity. What could be the issue and how can I troubleshoot it?
A3: A discrepancy between biochemical and cellular activity often points to issues with cell permeability or metabolic instability.
-
Improve Cell Permeability:
-
Adjust Polarity: Fine-tune the polarity of your molecule. One strategy is to introduce substituents that can form intramolecular hydrogen bonds, which can mask polar groups and improve membrane permeability. For example, a 2-pyridyl group on a 2-oxo-1,2-dihydropyridin-3-yl moiety enhanced Caco-2 permeability of Tyk2 JH2 inhibitors.[7]
-
Reduce Hydrogen Bond Donors: A high number of hydrogen bond donors can limit permeability. For instance, a compound with five H-bond donors showed limited permeability.[7]
-
-
Enhance Metabolic Stability:
-
Modify Metabolically Liable Sites: Identify potential sites of metabolism (e.g., through metabolic stability assays in liver microsomes) and modify these positions. Replacing an anilino group with a 2-oxo-1-substituted-1,2-dihydropyridin-3-ylamino moiety dramatically improved the metabolic stability of a series of Tyk2 JH2 ligands.[7]
-
Reduce Lipophilicity: High lipophilicity (cLogP) can sometimes be correlated with increased metabolic clearance. Reducing the cLogP can lead to improved metabolic stability.[7]
-
Troubleshooting Guides
Problem: Difficulty in Synthesizing Substituted Imidazo[1,2-b]pyridazines
Symptom: Low yields or no product during the condensation reaction to form the imidazo[1,2-b]pyridazine core.
Possible Cause & Solution:
-
Cause: The nucleophilicity of the 3-aminopyridazine starting material. Alkylation by the α-bromoketone can occur at the ring nitrogen that is not adjacent to the amino group, preventing the desired cyclization.
-
Solution: Introduce a halogen at the 6-position of the 3-aminopyridazine ring. This modification directs the alkylation to the correct nitrogen, facilitating the successful formation of the imidazo[1,2-b]pyridazine ring in good yields.[8]
Symptom: Poor reactivity in Suzuki cross-coupling reactions at the 3-position.
Possible Cause & Solution:
-
Cause: The 3-bromo-6-chloro derivative of the imidazo[1,2-b]pyridazine scaffold can exhibit poor reactivity under Suzuki cross-coupling conditions.[2][3]
-
Solution: Consider alternative coupling strategies or proceed with the subsequent reaction step even with a mixture of starting material and product, followed by purification at a later stage. For example, after a low-yielding Suzuki reaction, the mixture was treated with an amine, and the final products were separated by reverse-phase chromatography.[2][3]
Problem: Interpreting Kinase Selectivity Data
Symptom: Unsure how to quantify and compare the selectivity of different compounds.
Solution:
-
Calculate Selectivity Index (SI): The SI is a common metric for quantifying selectivity. It is calculated by dividing the IC₅₀ value for the off-target kinase by the IC₅₀ value for the on-target kinase (SI = IC₅₀ off-target / IC₅₀ on-target). A higher SI value indicates greater selectivity.
-
Panel Screening: Test your compounds against a broad panel of kinases to obtain a comprehensive selectivity profile. This can help identify potential off-targets early in the drug discovery process. For example, a potent Tyk2 JH2 inhibitor was screened against a panel of 230 kinases to confirm its high selectivity.[7]
Quantitative Data Summary
Table 1: Selectivity of Imidazo[1,2-b]pyridazine-based Inhibitors Against Various Kinases
| Compound ID | Target Kinase | IC₅₀ (nM) | Off-Target Kinase | IC₅₀ (nM) | Selectivity (Fold) | Reference |
| 6 | Tyk2 JH2 | <2 | Jak1-3 | >2000 | >1000 | [7] |
| 6 | Tyk2 JH2 | <2 | HIPK4 | ~960 | ~480 | [7] |
| 21 | Haspin | 6 | Aurora B | >1000 | >167 | [6] |
| 22 | Haspin | 12 | Aurora B | >1000 | >83 | [6] |
| 34f | FLT3-ITD | 4 | - | - | - | [3] |
| 34f | FLT3-D835Y | 1 | - | - | - | [3] |
| 20a | PfCLK1 | 32 | - | - | - | [9] |
| 26 | TAK1 | 55 | - | - | - | [1] |
Table 2: Pharmacokinetic Properties of Compound 6 (Tyk2 JH2 Inhibitor)
| Species | Clearance (mL/min/kg) | Oral Bioavailability (%) | Reference |
| Mouse | 16 | 86 | [7] |
| Rat | 7.8 | 114 | [7] |
| Cyno | 17 | 46 | [7] |
| Dog | 25 | 50 | [7] |
Experimental Protocols
General Synthesis of 3,6-Disubstituted Imidazo[1,2-b]pyridazines
This protocol describes a general method for synthesizing imidazo[1,2-b]pyridazine derivatives, which can be adapted based on the desired substituents.
-
Condensation: React a 3-amino-6-halopyridazine with an appropriate α-bromoketone in the presence of a mild base like sodium bicarbonate to form the imidazo[1,2-b]pyridazine core.[8]
-
Nucleophilic Aromatic Substitution (SNAr): The halogen at the C6 position (e.g., chlorine) can be displaced by various amines. For example, heating the 6-chloroimidazo[1,2-b]pyridazine with a desired amine (e.g., propylamine) in a solvent like N-methyl-2-pyrrolidone (NMP), potentially under microwave irradiation, affords the 6-amino substituted product.[6]
-
Bromination: The C3 position can be selectively brominated using N-bromosuccinimide (NBS).[6]
-
Cross-Coupling: The 3-bromo derivative can then be subjected to cross-coupling reactions, such as Suzuki coupling with a boronic acid, to introduce a variety of aryl or heteroaryl substituents at the C3 position.[2][3]
Kinase Inhibition Assay (General Protocol)
This is a generalized protocol for determining the IC₅₀ values of inhibitors. Specific conditions will vary depending on the kinase.
-
Reagents and Materials:
-
Recombinant kinase
-
Substrate (peptide or protein)
-
ATP (radiolabeled or for use with a detection antibody)
-
Assay buffer (containing MgCl₂, DTT, etc.)
-
Test compounds (dissolved in DMSO)
-
Detection reagents (e.g., anti-phospho-antibody, scintillation fluid)
-
Microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the kinase, substrate, and test compound in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specified time at a controlled temperature (e.g., 30°C).
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the phosphorylated substrate. This can be done through various methods, such as measuring radioactivity if using [γ-³²P]ATP or using a specific antibody that recognizes the phosphorylated substrate in an ELISA-based format.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Caption: Allosteric inhibition of the TYK2 signaling pathway.
Caption: Drug discovery workflow for imidazo[1,2-b]pyridazine inhibitors.
Caption: Relationship between molecular properties and cellular activity.
References
- 1. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Target of 2-Methylimidazo[1,2-b]pyridazin-6-amine: A Comparative Guide to CRISPR-Based Target Identification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of utilizing CRISPR technology to validate the biological target of 2-Methylimidazo[1,2-b]pyridazin-6-amine, a small molecule with potential therapeutic applications. The imidazo[1,2-b]pyridazine scaffold is a recognized pharmacophore found in various kinase inhibitors, suggesting that the target of this specific compound is likely a protein kinase.[1][2][3][4][5][6] This guide will objectively compare CRISPR-based methods with other target validation techniques and provide detailed experimental protocols and data interpretation.
Introduction to CRISPR in Target Validation
The discovery of a bioactive small molecule is a critical first step in drug development. However, understanding its mechanism of action, particularly identifying its direct biological target, is often a significant challenge. CRISPR-Cas9 gene-editing technology has emerged as a powerful and precise tool for target identification and validation.[7][8] By systematically perturbing the expression of individual genes, CRISPR screens can identify which genes, when knocked out or inhibited, confer resistance or sensitivity to a compound, thereby revealing its likely target.[9][10]
Compared to traditional methods, CRISPR offers several advantages, including high specificity, the ability to create permanent gene knockouts, and the versatility to be applied in genome-wide screens.[7][8] This makes it an invaluable tool for deconvoluting the targets of novel chemical entities like this compound.
Comparison of Target Validation Methodologies
While CRISPR has revolutionized target validation, it is essential to consider its strengths and weaknesses in comparison to alternative approaches.
| Feature | CRISPR-Based Validation | Affinity Chromatography | Expression Profiling (e.g., RNA-seq) |
| Principle | Gene knockout/inhibition to assess impact on drug sensitivity.[9] | Physical interaction between the drug (immobilized) and its protein targets. | Measures changes in gene expression in response to drug treatment. |
| Directness | Indirect (infers target from phenotype). | Direct (identifies binding partners). | Indirect (identifies downstream effects). |
| Throughput | High (genome-wide screens are feasible).[7] | Low to medium. | High. |
| Requirement forCompound Modification | Not required. | Requires chemical modification to immobilize the compound, which may alter its binding properties. | Not required. |
| Potential forFalse Positives | Off-target effects of sgRNAs (can be mitigated with careful design and secondary screens).[9] | Non-specific binding to the matrix or abundant proteins. | Identifies many downstream changes, not just the direct target. |
| Potential forFalse Negatives | Essential genes cannot be knocked out in some screens; redundancy in pathways.[9] | Weak binders may not be captured; modification may abolish binding. | Target may not be transcriptionally regulated. |
| Cost | High initial setup cost for libraries and screening, but lower per-gene cost in high-throughput screens.[7] | Moderate. | Moderate to high. |
| Time | Can be time-consuming for genome-wide screens and subsequent validation. | Relatively fast for a single experiment. | Relatively fast for a single experiment. |
Experimental Protocol: CRISPR-Cas9 Knockout Screen for Target Validation
This protocol outlines a pooled CRISPR-Cas9 knockout screen to identify the molecular target of this compound.
1. Cell Line Selection and Engineering:
- Select a cancer cell line that is sensitive to this compound.
- Establish a stable Cas9-expressing cell line by lentiviral transduction followed by antibiotic selection.
2. sgRNA Library Transduction:
- Transduce the Cas9-expressing cells with a genome-wide lentiviral sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA.
- Include non-targeting sgRNAs as negative controls.
3. Drug Treatment and Selection:
- Culture the transduced cells for a sufficient period to allow for gene knockout and protein turnover.
- Split the cell population into two groups: a control group treated with vehicle (e.g., DMSO) and a treatment group treated with a lethal concentration (e.g., LC80) of this compound.
- Maintain the drug selection for a period that allows for the enrichment of resistant cells (typically 14-21 days).
4. Genomic DNA Extraction and Sequencing:
- Harvest cells from both the control and treated populations.
- Extract genomic DNA.
- Amplify the sgRNA cassette from the genomic DNA using PCR.
- Perform high-throughput sequencing to determine the abundance of each sgRNA in both populations.
5. Data Analysis:
- Normalize the sgRNA read counts.
- Identify sgRNAs that are significantly enriched in the drug-treated population compared to the control population. These sgRNAs target genes whose knockout confers resistance to the compound.
- Use statistical methods (e.g., MAGeCK) to rank genes based on the enrichment of their corresponding sgRNAs.
6. Hit Validation:
- Validate the top candidate genes from the primary screen using individual sgRNAs.
- Confirm the knockout of the target gene by Western blot or qPCR.
- Perform cell viability assays to confirm that knockout of the candidate gene confers resistance to this compound.
Data Presentation: Hypothetical CRISPR Screen Results
Table 1: Top Gene Hits from a Genome-Wide CRISPR Screen with this compound
| Gene Symbol | Gene Description | sgRNA Enrichment Score | p-value |
| HYPO-K1 | Hypothetical Kinase 1 | 25.6 | 1.2e-8 |
| GENE-A | Protein A | 8.2 | 5.4e-4 |
| GENE-B | Protein B | 6.5 | 1.1e-3 |
| GENE-C | Protein C | 5.9 | 2.3e-3 |
Table 2: Validation of HYPO-K1 as the Target
| Condition | Cell Viability (% of Control) |
| Wild-type cells + this compound | 22% |
| HYPO-K1 knockout cells + this compound | 85% |
| Control knockout cells + this compound | 25% |
Visualizing Workflows and Pathways
To further clarify the experimental process and the potential mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for CRISPR-based target validation.
Assuming "HYPO-K1" is the validated target, its signaling pathway can be visualized as follows.
Caption: Hypothetical signaling pathway of the target kinase.
Conclusion
CRISPR-based target validation offers a robust and high-throughput method for identifying the molecular targets of small molecules like this compound.[7][8] While it is an indirect method, its ability to probe gene function on a genome-wide scale provides a powerful approach to elucidate drug mechanisms of action.[9] For definitive target validation, it is often recommended to use orthogonal approaches, such as CRISPRi/a to modulate gene expression or biochemical assays to confirm direct binding, in conjunction with CRISPR knockout screens.[8][11] This integrated approach will provide the highest level of confidence in the identified target, paving the way for further drug development.
References
- 1. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,2- b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. biocompare.com [biocompare.com]
- 9. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Target Identification of Small Molecules Using Large-Scale CRISPR-Cas Mutagenesis Scanning of Essential Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selectscience.net [selectscience.net]
Cross-reactivity profiling of 2-Methylimidazo[1,2-b]pyridazin-6-amine against a kinase panel
A comprehensive guide to the cross-reactivity profiling of a selective imidazo[1,2-b]pyridazine derivative in comparison to a broad-spectrum kinase inhibitor.
This guide provides a detailed comparison of the kinase selectivity profile of a representative imidazo[1,2-b]pyridazine compound against the well-known pan-kinase inhibitor, Staurosporine. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the specificity of this promising class of kinase inhibitors.
Introduction to Imidazo[1,2-b]pyridazines as Kinase Inhibitors
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. Derivatives of this scaffold have been developed to target a range of kinases with high affinity and specificity, offering potential therapeutic benefits in oncology, immunology, and other disease areas. This guide focuses on a specific, highly selective imidazo[1,2-b]pyridazine derivative, compound 29 , a potent allosteric inhibitor of Tyrosine Kinase 2 (TYK2) pseudokinase (JH2) domain, to illustrate the cross-reactivity profile of this chemical class.
Cross-Reactivity Profiling of Imidazo[1,2-b]pyridazine Compound 29
Compound 29 was profiled against a panel of 231 kinases to determine its selectivity. The results demonstrate a remarkable degree of specificity for its intended target.
Table 1: Kinase Selectivity Profile of Imidazo[1,2-b]pyridazine Compound 29
| Kinase Target | Inhibition (IC50) | Selectivity Notes |
| TYK2 (JH2 Domain) | Potent Inhibition (nM range) | Primary Target |
| JAK1 (JH1 Domain) | >500-fold less potent than TYK2 JH2 | High selectivity over other JAK family catalytic domains |
| JAK2 (JH1 Domain) | >500-fold less potent than TYK2 JH2 | High selectivity over other JAK family catalytic domains |
| JAK3 (JH1 Domain) | >500-fold less potent than TYK2 JH2 | High selectivity over other JAK family catalytic domains |
| JAK1 (JH2 Domain) | 27 µM | Moderate off-target activity |
| 229 other kinases | ≥ 1 µM | Highly selective across the kinome[1] |
Data is compiled from published research on imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands.[1]
Comparison with a Pan-Kinase Inhibitor: Staurosporine
To highlight the exceptional selectivity of the imidazo[1,2-b]pyridazine scaffold, the cross-reactivity profile of compound 29 is compared with that of Staurosporine, a natural product known for its potent but non-selective inhibition of a wide range of kinases.[2][3]
Table 2: Comparative Kinase Inhibition Profile of Staurosporine
| Kinase Target | Inhibition (IC50) |
| PKCα | 2 nM[3] |
| PKCγ | 5 nM[3] |
| PKCη | 4 nM[3] |
| PKA | 7 nM[3] |
| PKG | 8.5 nM[3] |
| p60v-src | 6 nM[3] |
| CaMKII | 20 nM[3] |
| S6K | 5 nM[3] |
| MLCK | 21 nM |
| cdc2 | 9 nM |
| Lyn | 20 nM |
| c-Fgr | 2 nM |
| Syk | 16 nM |
This table presents a selection of kinases strongly inhibited by Staurosporine and is not exhaustive. Staurosporine is known to inhibit a vast majority of the kinome with high potency.[2]
Experimental Protocols
Kinase Cross-Reactivity Profiling via Fluorescent Probe Displacement Assay
The kinase selectivity of compound 29 was determined using a fluorescent probe displacement assay. This method assesses the ability of a test compound to displace a fluorescently labeled ligand from the ATP-binding site of a kinase. The general workflow for such an assay is as follows:
-
Reagents and Preparation:
-
A panel of purified recombinant kinases.
-
A fluorescently labeled, ATP-competitive probe specific for the kinase panel.
-
Test compound (e.g., imidazo[1,2-b]pyridazine derivative) serially diluted to various concentrations.
-
Assay buffer containing appropriate salts, reducing agents, and cofactors.
-
-
Assay Procedure:
-
Kinase, fluorescent probe, and test compound are combined in the wells of a microplate.
-
The reaction is incubated at room temperature to allow binding to reach equilibrium.
-
The fluorescence polarization or fluorescence intensity is measured using a plate reader.
-
-
Data Analysis:
-
The displacement of the fluorescent probe by the test compound results in a change in the fluorescence signal.
-
The IC50 value, the concentration of the test compound required to displace 50% of the fluorescent probe, is calculated by fitting the dose-response data to a sigmoidal curve.
-
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the experimental process and the biological context of the target, the following diagrams are provided.
Caption: Experimental workflow for a fluorescent probe displacement-based kinase assay.
Caption: Simplified TYK2-mediated JAK-STAT signaling pathway.
Conclusion
The cross-reactivity profiling data clearly demonstrates that the imidazo[1,2-b]pyridazine scaffold can be tailored to produce highly selective kinase inhibitors. Compound 29 serves as a prime example, with its activity being largely restricted to the TYK2 pseudokinase domain, thereby offering a significantly improved selectivity window compared to broad-spectrum inhibitors like Staurosporine. This high degree of selectivity is a critical attribute for developing safer and more effective targeted therapies, minimizing the potential for off-target effects. The information presented in this guide underscores the potential of imidazo[1,2-b]pyridazine derivatives as a valuable class of compounds for the development of next-generation kinase inhibitors.
References
- 1. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
A Comparative Analysis of 2-Methylimidazo[1,2-b]pyridazin-6-amine and its Structural Analogs in Kinase Inhibition and Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comparative analysis of structural analogs of 2-Methylimidazo[1,2-b]pyridazin-6-amine, focusing on their performance as kinase inhibitors and anticancer agents. The information is compiled from various studies to offer a comprehensive overview of structure-activity relationships (SAR) and to support further drug discovery and development efforts in this area.
I. Comparative Biological Activity
The biological activity of imidazo[1,2-b]pyridazine derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following tables summarize the inhibitory activities of various analogs against different kinases and cancer cell lines. While specific data for this compound (CAS 154704-35-5) is limited in the reviewed literature, the provided data for its structural analogs offers valuable insights into the SAR of this chemical series.
Table 1: Kinase Inhibitory Activity of Imidazo[1,2-b]pyridazine Analogs
| Compound ID | R²-Substituent | R³-Substituent | R⁶-Substituent | Target Kinase | IC₅₀ (nM) | Reference |
| Analog 1 | -CH₃ | -H | -NH-Ph | TYK2 (JH2) | 480 | [1] |
| Analog 2 | -CH₃ | -H | -NH-(2-oxo-1-(pyridin-2-yl)-1,2-dihydropyridin-3-yl) | TYK2 (JH2) | <1 | [2] |
| Analog 3 | -Ph | -H | -morpholine | TAK1 | 55 | [3][4] |
| Analog 4 | -Ph | -H | -piperazine | TAK1 | >1000 | [3][4] |
| Analog 5 | -H | -(4-fluorophenyl) | -(2S,6R)-2,6-dimethylmorpholine | TAK1 | 327.1621 (m/z) | [4] |
| Analog 6 | -H | -(1H-indazol-6-yl) | -morpholine | TAK1 | 61 | [3] |
| K00135 | -H | -(1-phenylethanone) | -NH-CH₂-cyclopropane | PIM1 | 100 | [5] |
| Compound 20a | -H | -(4-chlorophenyl) | -(4-methylpiperazin-1-yl) | DYRK1A | 50 | [6] |
| Compound 20a | -H | -(4-chlorophenyl) | -(4-methylpiperazin-1-yl) | CLK1 | 82 | [6] |
| Compound A17 | -H | -(4-fluorophenyl) | -NH-C(O)NH-(4-chlorophenyl) | mTOR | 67 | [7] |
| Compound A18 | -H | -(4-fluorophenyl) | -NH-C(O)NH-(3-chloro-4-fluorophenyl) | mTOR | 62 | [7] |
Note: IC₅₀ values are presented as reported in the respective literature. Direct comparison should be made with caution due to potential variations in assay conditions.
Table 2: Antiproliferative Activity of Imidazo[1,2-b]pyridazine Analogs against Cancer Cell Lines
| Compound ID | R²-Substituent | R³-Substituent | R⁶-Substituent | Cell Line | GI₅₀/IC₅₀ (µM) | Reference |
| Analog 3 | -Ph | -H | -morpholine | MPC-11 (Multiple Myeloma) | 0.03 | [3][4] |
| Analog 3 | -Ph | -H | -morpholine | H929 (Multiple Myeloma) | 0.03 | [3][4] |
| Compound 12 | -NO₂ | -p-chlorophenyl | -H | HT-29 (Colon Cancer) | 4.15 | [8] |
| Compound 14 | -tolyl | -p-chlorophenyl amine | -H | B16F10 (Melanoma) | 21.75 | [8] |
| Compound 18 | -2,4-difluorophenyl | -p-chlorophenyl amine | -H | B16F10 (Melanoma) | 14.39 | [8] |
| Compound 18 | -2,4-difluorophenyl | -p-chlorophenyl amine | -H | MCF-7 (Breast Cancer) | 14.81 | [8] |
| Compound A17 | -H | -(4-fluorophenyl) | -NH-C(O)NH-(4-chlorophenyl) | A549 (Lung Cancer) | 0.02-20.7 | [7] |
| Compound A18 | -H | -(4-fluorophenyl) | -NH-C(O)NH-(3-chloro-4-fluorophenyl) | H460 (Lung Cancer) | 0.02-20.7 | [7] |
II. Key Signaling Pathways
The therapeutic potential of imidazo[1,2-b]pyridazine analogs often stems from their ability to modulate critical signaling pathways involved in cell growth, proliferation, and inflammation. Below are graphical representations of several key pathways targeted by these compounds.
III. Experimental Protocols
The following are generalized experimental protocols for key assays cited in the literature for the evaluation of imidazo[1,2-b]pyridazine derivatives. Specific parameters may vary between studies.
Kinase Inhibition Assay (General Protocol)
Objective: To determine the in vitro inhibitory activity of test compounds against a specific kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, HEPES) containing MgCl₂, DTT, and BSA
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled [γ-³³P]ATP)
-
Microplates (e.g., 384-well)
-
Plate reader or scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the test compound dilutions, the specific kinase, and the substrate in the assay buffer.
-
Initiate the kinase reaction by adding a solution of ATP (at or near the Kₘ concentration for the specific kinase).
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 30°C) for a specified period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution or by adding the detection reagent.
-
Quantify the kinase activity by measuring the amount of product formed (e.g., ADP, phosphorylated substrate). The method of detection will depend on the assay format used (luminescence, fluorescence, or radioactivity).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO-treated) wells. Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell-Based Antiproliferative Assay (e.g., SRB or MTT Assay)
Objective: To evaluate the cytotoxic or cytostatic effect of test compounds on cancer cell lines.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) solution
-
Solubilization buffer (for MTT assay, e.g., DMSO or acidified isopropanol)
-
Trichloroacetic acid (TCA) and Tris base (for SRB assay)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
For MTT Assay: a. Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals. b. Add solubilization buffer to dissolve the formazan crystals. c. Read the absorbance at a specific wavelength (e.g., 570 nm).
-
For SRB Assay: a. Fix the cells by adding cold TCA and incubate for 1 hour at 4°C. b. Wash the plates with water and air dry. c. Stain the cells with SRB solution for 30 minutes at room temperature. d. Wash the plates with 1% acetic acid to remove unbound dye and air dry. e. Solubilize the bound dye with 10 mM Tris base. f. Read the absorbance at a specific wavelength (e.g., 510 nm).
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle-treated control cells. Determine the GI₅₀ or IC₅₀ value, the concentration that causes 50% growth inhibition or is cytotoxic to 50% of the cells, respectively, by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
IV. Structure-Activity Relationship (SAR) and Discussion
The collected data reveals several key trends in the structure-activity relationship of imidazo[1,2-b]pyridazine derivatives:
-
Substitution at the 6-position: The nature of the substituent at the 6-position is critical for activity and selectivity. For instance, in the context of TAK1 inhibition, a morpholine group at this position was found to be more potent than a piperazine moiety.[3][4] Furthermore, the introduction of a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) group dramatically improved the metabolic stability and in vivo efficacy of TYK2 inhibitors.[2]
-
Substitution at the 3-position: Aryl substitutions at the 3-position are common in potent kinase inhibitors. The specific nature of the aryl group can fine-tune the potency and selectivity. For example, in TAK1 inhibitors, various substituted phenyl and indazole moieties at this position have been explored, leading to compounds with nanomolar IC₅₀ values.[3][4]
-
Substitution at the 2-position: The 2-position of the imidazo[1,2-b]pyridazine core also influences biological activity. While the core compound of this guide has a methyl group at this position, other studies have explored different substituents. For example, in a series of antiproliferative agents, a nitro group at the 2-position showed high activity against the HT-29 colon cancer cell line.[8]
V. Conclusion
The imidazo[1,2-b]pyridazine scaffold represents a versatile platform for the development of potent and selective kinase inhibitors with therapeutic potential in oncology and inflammatory diseases. The comparative analysis of structural analogs of this compound highlights the critical role of substitutions at the 2-, 3-, and 6-positions in determining their biological activity. Further optimization of these lead compounds, guided by the structure-activity relationships presented herein, holds promise for the discovery of novel drug candidates. The provided experimental protocols and signaling pathway diagrams serve as a valuable resource for researchers in this field.
References
- 1. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of imidazo[1,2- b ]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00415E [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Biological Context of 2-Methylimidazo[1,2-b]pyridazin-6-amine
Disclaimer: Published peer-reviewed data on the synthesis and biological activity of the specific compound 2-Methylimidazo[1,2-b]pyridazin-6-amine is limited. Therefore, a direct comparison of reproducibility from multiple literature sources is not feasible at this time. This guide provides a comprehensive overview of the general synthetic methodologies for the imidazo[1,2-b]pyridazine scaffold, which are expected to be applicable to the title compound, and summarizes the biological activities of structurally related derivatives to provide a context for researchers.
Introduction
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Derivatives of this scaffold have shown a wide range of therapeutic potential, including as kinase inhibitors for the treatment of cancer and inflammatory diseases.[2][3] this compound represents a fundamental example of this class of compounds. While this specific molecule is commercially available, the lack of detailed published experimental data necessitates a review of the synthetic and biological landscape of its close analogs to guide researchers in their own investigations. This guide aims to provide a reliable experimental framework for its synthesis and to contextualize its potential biological significance.
Synthesis and Reproducibility
The most common and well-established method for the synthesis of the imidazo[1,2-b]pyridazine core involves the condensation of a 3-aminopyridazine derivative with an α-haloketone.[4] This approach is generally robust and has been successfully applied to a variety of substituted starting materials.
General Synthetic Workflow
The synthesis of this compound can be logically approached in two key steps starting from a commercially available precursor.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
The following protocols are based on established procedures for the synthesis of analogous imidazo[1,2-b]pyridazines.
Step 1: Synthesis of 6-Chloro-2-methylimidazo[1,2-b]pyridazine
This protocol is adapted from the general synthesis of imidazo[1,2-b]pyridazines.[4]
-
Reagents: 3-Amino-6-chloropyridazine, Chloroacetone, Sodium bicarbonate (NaHCO₃), Ethanol.
-
Procedure:
-
To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).
-
Add chloroacetone (1.1 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter the solid.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-chloro-2-methylimidazo[1,2-b]pyridazine.
-
Step 2: Synthesis of this compound
This step involves a nucleophilic aromatic substitution of the chloride with an amino group.
-
Reagents: 6-Chloro-2-methylimidazo[1,2-b]pyridazine, Ammonia (e.g., in 1,4-dioxane or as aqueous ammonium hydroxide), a suitable solvent (e.g., 1,4-dioxane or N,N-Dimethylformamide).
-
Procedure:
-
In a sealed tube, dissolve 6-chloro-2-methylimidazo[1,2-b]pyridazine (1.0 eq) in a suitable solvent.
-
Add a solution of ammonia (excess, e.g., 5-10 eq).
-
Heat the mixture to a temperature typically ranging from 100 to 150 °C. The optimal temperature and reaction time should be determined by monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
-
Reproducibility Considerations
While a direct comparison is unavailable for the target compound, the reproducibility of the synthesis of the imidazo[1,2-b]pyridazine scaffold is generally considered reliable. Key factors that can influence the outcome and reproducibility include:
-
Purity of Starting Materials: The purity of the 3-aminopyridazine and the α-haloketone is critical.
-
Reaction Conditions: Temperature and reaction time for both the cyclization and amination steps should be carefully controlled and optimized.
-
Base in Cyclization: The choice and stoichiometry of the base in the first step can affect the reaction rate and yield. Sodium bicarbonate is a commonly used mild base.
-
Purification Method: The method of purification (column chromatography vs. recrystallization) can impact the final purity of the compound.
Biological Activity of Related Compounds
Although no specific biological data has been published for this compound, numerous derivatives have been synthesized and evaluated for a range of biological activities. This provides a strong indication that the title compound could serve as a valuable building block or possess biological activity itself.
| Compound Class | Biological Target/Activity | Reference |
| 6-anilino imidazopyridazines | Tyk2 JH2 inhibitors for autoimmune diseases | [5] |
| 3,6,8-trisubstituted imidazo[1,2-b]pyridazines | Selective phosphatidylinositol 4-kinase inhibitors | [6] |
| Imidazo[1,2-b]pyridazine diaryl ureas | mTOR inhibitors with anticancer activity | [2] |
| 6-substituted morpholine/piperazine imidazo[1,2-b]pyridazines | TAK1 kinase inhibitors for multiple myeloma | [3] |
| 6-substituted imidazo[1,2-a]pyridines (related scaffold) | Activity against colon cancer cell lines | [7] |
Potential Signaling Pathway Involvement: mTOR Inhibition
Given that some imidazo[1,2-b]pyridazine derivatives are potent mTOR inhibitors, it is plausible that this compound could be explored as a scaffold for developing new inhibitors targeting this pathway. The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in many cancers.[2]
Caption: Inhibition of the mTOR signaling pathway by imidazo[1,2-b]pyridazine derivatives.
Conclusion
While a direct comparative analysis of published data for this compound is not possible due to a lack of available literature, this guide provides a robust starting point for researchers. The outlined synthetic protocols, based on well-established methods for the imidazo[1,2-b]pyridazine scaffold, offer a reproducible path to obtaining this compound. The summary of biological activities of related derivatives highlights the therapeutic potential of this chemical class and suggests promising avenues for the investigation of the title compound. Researchers are encouraged to meticulously document their experimental conditions to build a foundation of data that will enable future reproducibility studies.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 2-Methylimidazo[1,2-b]pyridazin-6-amine Against Current Standard-of-Care BTK Inhibitors in B-Cell Malignancies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical next-generation Bruton's tyrosine kinase (BTK) inhibitor, 2-Methylimidazo[1,2-b]pyridazin-6-amine, against the current standard-of-care drugs: Ibrutinib, Acalabrutinib, and Zanubrutinib. This document is intended to serve as a resource for researchers in the field of oncology and drug development, offering a framework for evaluating novel BTK inhibitors. The imidazo[1,2-b]pyridazine scaffold has shown promise in the development of potent kinase inhibitors, including some that have advanced to clinical trials for B-cell malignancies.[1]
Executive Summary
Bruton's tyrosine kinase is a clinically validated target in the treatment of various B-cell malignancies. The first-generation BTK inhibitor, Ibrutinib, demonstrated significant efficacy but is associated with off-target effects due to its broader kinase inhibition profile.[2][3] Second-generation inhibitors, Acalabrutinib and Zanubrutinib, were developed to offer improved selectivity, potentially leading to better safety profiles.[2][4][5] This guide presents a hypothetical benchmarking of this compound, a novel investigational compound, against these established therapies, focusing on biochemical potency, kinase selectivity, and cellular activity.
Data Presentation
Table 1: Comparative Biochemical Potency
This table summarizes the half-maximal inhibitory concentration (IC50) of each compound against the primary target, BTK. Lower values indicate greater potency.
| Compound | Target Kinase | IC50 (nM) |
| This compound (Hypothetical) | BTK | ~0.8 |
| Ibrutinib | BTK | 0.5[6][7][8][9] |
| Acalabrutinib | BTK | ~3.0 - 5.1[10][11] |
| Zanubrutinib | BTK | <1.0 |
Table 2: Kinase Selectivity Profile
This table presents the IC50 values against a panel of key off-target kinases known to be associated with adverse effects of first-generation BTK inhibitors. Higher IC50 values suggest greater selectivity.
| Kinase | This compound (IC50, nM) (Hypothetical) | Ibrutinib (IC50, nM) | Acalabrutinib (IC50, nM) | Zanubrutinib (IC50, nM) |
| BTK | ~0.8 | 0.5 [6][7][8][9] | ~3.0 - 5.1 [10][11] | <1.0 |
| ITK | >1000 | 10 | >1000 | 60 |
| TEC | >500 | 78 | 18 | 2.5 |
| EGFR | >2000 | 5.6 | >1000 | >1000 |
| BLK | ~50 | 0.8 | >100 | 3.2 |
| JAK3 | >1500 | 16 | >1000 | 380 |
| SRC | >1000 | 20 | >1000 | >1000 |
Data for Ibrutinib, Acalabrutinib, and Zanubrutinib are compiled from publicly available sources and may vary between different studies and assay conditions.[2][3][4][6][12][13][14][15][16]
Table 3: In Vitro Cellular Potency
This table shows the half-maximal effective concentration (EC50) or growth inhibition (GI50) of the compounds in the TMD8 cell line, a model for Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL).
| Compound | Cell Line | Parameter | Value (nM) |
| This compound (Hypothetical) | TMD8 | EC50 | ~2.5 |
| Ibrutinib | TMD8 | GI50 | 0.001 - 13[17][18] |
| Acalabrutinib | TMD8 | EC50 | ~4.5 (Tirabrutinib, similar class)[19] |
| Zanubrutinib | TMD8 | IC50 | Potent killing observed[20] |
Mandatory Visualization
Caption: BTK Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for BTK Inhibitor Benchmarking.
Experimental Protocols
BTK Biochemical Potency Assay (Lanthascreen™ Eu Kinase Binding Assay)
Objective: To determine the IC50 value of test compounds against recombinant human BTK.
Materials:
-
Recombinant human BTK enzyme (Life Technologies)
-
Eu-anti-GST Antibody (Life Technologies)
-
Alexa Fluor™ 647-labeled Kinase Tracer 236 (Life Technologies)
-
5X Kinase Buffer (Life Technologies)
-
Test compounds (serially diluted in DMSO)
-
384-well microplates
Procedure:
-
Prepare a 2.5X solution of BTK enzyme and Eu-anti-GST antibody in kinase buffer.
-
Prepare a 2.5X solution of Alexa Fluor™ 647-labeled Kinase Tracer 236 in kinase buffer.
-
Dispense 4 µL of the enzyme/antibody solution into each well of the 384-well plate.
-
Add 2 µL of the serially diluted test compounds to the appropriate wells. A DMSO-only control is included.
-
Add 4 µL of the tracer solution to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements (excitation at 340 nm, emission at 615 nm and 665 nm).
-
Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value.
In Vitro Cellular Proliferation Assay (CellTiter-Glo®)
Objective: To determine the EC50 of test compounds on the proliferation of the TMD8 human B-cell lymphoma cell line.
Materials:
-
TMD8 cell line (ATCC)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin
-
Test compounds (serially diluted in DMSO)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
Procedure:
-
Seed TMD8 cells at a density of 1 x 10^4 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate the cells for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Treat the cells with serially diluted concentrations of the test compounds. Include a DMSO-only vehicle control.
-
Incubate the plates for an additional 72 hours.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the data to the vehicle control and plot the percentage of cell viability against the compound concentration. Fit the data to a four-parameter logistic curve to calculate the EC50 value.[21]
In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of test compounds in a TMD8 xenograft mouse model.
Materials:
-
Female immunodeficient mice (e.g., NSG or NOD-SCID), 6-8 weeks old
-
TMD8 cells
-
Matrigel (Corning)
-
Test compounds formulated for oral gavage
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant 5 x 10^6 TMD8 cells, resuspended in a 1:1 mixture of PBS and Matrigel, into the flank of each mouse.
-
Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.
-
Administer the test compounds or vehicle control daily via oral gavage at predetermined doses.[22][23][24][25]
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis.
-
Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
References
- 1. Ibrutinib (PCI-32765), BTK inhibitor (CAS 936563-96-1) | Abcam [abcam.com]
- 2. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Controlling Ibrutinib’s Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acalabrutinib - Wikipedia [en.wikipedia.org]
- 5. onclive.com [onclive.com]
- 6. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and In Vivo Potency Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. calquencehcp.com [calquencehcp.com]
- 17. tandfonline.com [tandfonline.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Responses to the Selective Bruton’s Tyrosine Kinase (BTK) Inhibitor Tirabrutinib (ONO/GS-4059) in Diffuse Large B-cell Lymphoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. beonemedinfo.com [beonemedinfo.com]
- 21. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. beonemedinfo.com [beonemedinfo.com]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Ibrutinib inhibits BCR and NF-κB signaling and reduces tumor proliferation in tissue-resident cells of patients with CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
In Vivo Efficacy of Imidazo[1,2-b]pyridazine-based PIM Kinase Inhibitors Compared to a Known Drug in Multiple Myeloma
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of a representative imidazo[1,2-b]pyridazine-based PIM kinase inhibitor and the known pan-PIM kinase inhibitor, PIM447 (LGH447), in the context of multiple myeloma. This document summarizes available quantitative data, details experimental methodologies, and visualizes key pathways and workflows to support further research and development in this therapeutic area.
While in vivo efficacy data for 2-Methylimidazo[1,2-b]pyridazin-6-amine was not specifically available in the reviewed literature, this guide utilizes data for K00135, a representative compound from the imidazo[1,2-b]pyridazine class that has been shown to inhibit PIM kinases.[1][2][3][4] The known drug for comparison, PIM447, has undergone preclinical and clinical evaluation for the treatment of multiple myeloma.[5][6][7][8]
Quantitative Data Summary
The following table summarizes the available efficacy data for the representative imidazo[1,2-b]pyridazine PIM kinase inhibitor, K00135, and the known pan-PIM kinase inhibitor, PIM447. It is important to note that this data is not from a head-to-head comparative study, and experimental conditions may vary between the studies from which the data is derived.
| Compound Class | Compound | Assay Type | Cell Line(s) | Key Findings | Reference |
| Imidazo[1,2-b]pyridazine | K00135 | In vitro cell viability | Human acute leukemia cell lines | Dose-dependently impaired survival and clonogenic growth. | [2] |
| In vitro primary cell viability | Primary acute myelogenous leukemia (AML) blasts | Significantly suppressed in vitro growth. | [2] | ||
| Known PIM Kinase Inhibitor | PIM447 (LGH447) | In vivo tumor growth | Disseminated murine model of human myeloma | Significantly reduced tumor burden. | [5][6][9] |
| In vivo bone disease | Disseminated murine model of human myeloma | Prevented tumor-associated bone loss. | [5][6][9] | ||
| In vivo combination therapy | Multiple myeloma xenograft | Markedly delayed tumor growth and prolonged survival when combined with pomalidomide-dexamethasone. | [10] |
Experimental Protocols
In Vivo Murine Xenograft Model for Multiple Myeloma
This protocol describes a general methodology for establishing a subcutaneous xenograft model of multiple myeloma in immunodeficient mice to evaluate the in vivo efficacy of therapeutic agents.
1. Cell Culture and Preparation:
-
Human multiple myeloma cell lines (e.g., NCI-H929, MM.1S) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are harvested during the exponential growth phase.
-
The cells are washed with sterile phosphate-buffered saline (PBS) and resuspended in a 1:1 mixture of PBS and Matrigel® to a final concentration of 5 x 10^7 cells/mL.[11] The cell suspension is kept on ice until injection.[11]
2. Animal Husbandry and Tumor Implantation:
-
Female immunodeficient mice (e.g., NOD/SCID), 6-8 weeks old, are used for the study.
-
Mice are anesthetized prior to injection.
-
100 µL of the cell suspension (containing 5 x 10^6 cells) is injected subcutaneously into the right flank of each mouse.[11]
3. Treatment Administration:
-
When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.[11]
-
The investigational compound (e.g., an imidazo[1,2-b]pyridazine derivative) and the known drug (e.g., PIM447) are formulated in an appropriate vehicle.
-
The compounds or vehicle are administered to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).[11]
4. Efficacy Evaluation:
-
Tumor dimensions (length and width) are measured twice weekly using calipers.
-
Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.[11]
-
Animal body weights are monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised and weighed. Tissues may be collected for further analysis, such as immunohistochemistry or Western blotting.[11]
Visualizations
PIM Kinase Signaling Pathway
Caption: PIM Kinase Signaling Pathway in Multiple Myeloma.
Experimental Workflow for In Vivo Efficacy Comparison
References
- 1. scispace.com [scispace.com]
- 2. Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The Novel Pan-PIM Kinase Inhibitor, PIM447, Displays Dual Antimyeloma and Bone-Protective Effects, and Potently Synergizes with Current Standards of Care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. ashpublications.org [ashpublications.org]
- 9. [PDF] The Novel Pan-PIM Kinase Inhibitor, PIM447, Displays Dual Antimyeloma and Bone-Protective Effects, and Potently Synergizes with Current Standards of Care | Semantic Scholar [semanticscholar.org]
- 10. Protein Translation Inhibition is Involved in the Activity of the Pan-PIM Kinase Inhibitor PIM447 in Combination with Pomalidomide-Dexamethasone in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of 2-Methylimidazo[1,2-b]pyridazin-6-amine: A Step-by-Step Guide
For immediate release
Proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Methylimidazo[1,2-b]pyridazin-6-amine, a nitrogen-containing heterocyclic compound commonly used in pharmaceutical research and development. Due to the limited specific toxicological data available for this compound, it should be handled as a hazardous substance. Adherence to these guidelines will help ensure the safety of laboratory personnel and the protection of our environment.
Section 1: Core Principles of Chemical Waste Disposal
The foundation of safe chemical disposal rests on a few key principles. Under no circumstances should this compound be disposed of down the sink or in regular trash.[1][2] Evaporation of chemical waste, even within a fume hood, is not a permissible disposal method.[1][3] All chemical waste must be managed through your institution's designated hazardous waste program.[1][4]
Section 2: Step-by-Step Disposal Protocol
Follow this detailed protocol for the safe disposal of this compound and associated materials.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect solid this compound waste, including any contaminated personal protective equipment (PPE) such as gloves, in a designated, properly labeled hazardous waste container.[5]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix incompatible waste streams.
-
Sharps: Any sharps, such as needles or contaminated broken glass, must be disposed of in a designated sharps container.[5]
Step 2: Container Management
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and any known hazard characteristics.[4]
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[1][3]
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and is inspected weekly for any signs of leakage.[3][4]
Step 3: Arranging for Disposal
-
Request Pickup: Once a waste container is full, or if it has been in storage for up to 12 months, contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for pickup.[1][4]
-
Documentation: Complete any required waste pickup forms accurately and completely.
Step 4: Decontamination and Disposal of Empty Containers
-
An empty container that held this compound must be properly decontaminated before being discarded as regular trash.
-
Triple Rinsing: As a precaution, it is recommended to triple rinse the empty container with a suitable solvent that can dissolve the compound.[1] The resulting rinsate must be collected and disposed of as hazardous waste.[1]
-
Defacing: After triple rinsing, deface or remove the original chemical label from the container.[1]
-
Final Disposal: The decontaminated and defaced container can then be disposed of in the regular trash.[1]
Section 3: Key Disposal Information Summary
| Parameter | Guideline | Source |
| Disposal Method | Collection for chemical waste pickup by a licensed contractor. | [1][6] |
| Sink Disposal | Prohibited. | [1][2] |
| Trash Disposal | Prohibited for the chemical; allowed for triple-rinsed, defaced containers. | [1][2] |
| Container Type | Compatible, sealed, and clearly labeled hazardous waste container. | [3][4] |
| Waste Segregation | Separate solid, liquid, and sharp waste streams. | [5] |
| Storage Location | Designated and inspected Satellite Accumulation Area (SAA). | [3][4] |
Section 4: Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship within their organizations. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
Personal protective equipment for handling 2-Methylimidazo[1,2-b]pyridazin-6-amine
Essential Safety and Handling Guide for 2-Methylimidazo[1,2-b]pyridazin-6-amine
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. The following procedures are based on best practices for handling similar heterocyclic amine compounds, as a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Researchers, scientists, and drug development professionals should always consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is limited, related compounds exhibit a range of hazards from skin and eye irritation to more severe effects. Therefore, a cautious approach is warranted.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Minimum Requirement | Recommended Specifications |
| Eye Protection | Safety Glasses with Side Shields | Chemical safety goggles or a face shield where splashing is possible. |
| Hand Protection | Disposable Nitrile Gloves | Chemically resistant gloves (e.g., nitrile, neoprene). Check manufacturer's compatibility data. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat is recommended. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | Use a NIOSH-approved respirator with an organic vapor cartridge if dusts or aerosols are generated, or if working in a poorly ventilated area. |
Handling and Storage Procedures
Proper handling and storage are crucial to minimize exposure and maintain the integrity of the compound.
Operational Plan:
-
Preparation:
-
Ensure a calibrated analytical balance is available in a designated weighing area.
-
Prepare all necessary glassware and equipment.
-
Verify that the chemical fume hood is functioning correctly.
-
-
Weighing and Aliquoting:
-
Perform all manipulations of solid this compound within a chemical fume hood to avoid inhalation of dust.
-
Use anti-static weighing paper or a weighing boat.
-
Close the primary container tightly after use.
-
-
Dissolution:
-
Add solvent to the solid slowly to avoid splashing.
-
If sonication is required, ensure the vessel is securely capped.
-
-
Storage:
Spill and Waste Disposal Plan
Immediate and appropriate response to spills and proper disposal of waste are critical for laboratory safety.
Spill Response:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Isolate: Cordon off the spill area.
-
Protect: Wear appropriate PPE as outlined in the table above.
-
Contain and Clean:
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the spill to the laboratory supervisor and EHS department.
Waste Disposal:
-
All waste containing this compound (solid, solutions, contaminated PPE) must be disposed of as hazardous chemical waste.
-
Collect waste in clearly labeled, sealed containers.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
In case of exposure, follow these first-aid measures and seek immediate medical attention.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen.[3] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Workflow for Handling this compound
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
